BML-259
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-phenyl-N-(5-propan-2-yl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-10(2)12-9-15-14(18-12)16-13(17)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRZXNLKVUEFDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(S1)NC(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587883 | |
| Record name | 2-Phenyl-N-[5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
267654-00-2 | |
| Record name | 2-Phenyl-N-[5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BML-259
Introduction
BML-259, also known as N-(5-isopropyl-2-thiazolyl) phenylacetamide, is a potent, cell-permeable small molecule inhibitor primarily targeting cyclin-dependent kinases (CDKs). It has demonstrated significant inhibitory activity against CDK5 and CDK2, making it a valuable tool for research in neurodegenerative diseases, oncology, and cell cycle regulation.[1][2][3] Aberrant activity of these kinases is implicated in the pathology of various diseases, including Alzheimer's disease and cancer.[3][4] this compound's mechanism of action revolves around the competitive inhibition of the ATP-binding pocket of these kinases, thereby preventing the phosphorylation of their respective substrates and disrupting downstream signaling pathways.
Quantitative Data: Inhibitory Activity
The inhibitory potency of this compound against its primary kinase targets has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) being the key metric.
| Target Kinase Complex | IC50 Value |
| CDK5/p25 | 64 nM |
| CDK2 | 98 nM |
| Data sourced from multiple suppliers and publications.[1][2][5][6][7] |
Core Mechanism: ATP-Competitive Kinase Inhibition
The fundamental mechanism of action for this compound is its function as an ATP-competitive inhibitor. Cyclin-dependent kinases, like most kinases, catalyze the transfer of a phosphate group from an ATP molecule to a substrate protein. This compound possesses a molecular structure that allows it to bind to the ATP-binding pocket on the kinase.[8] This occupation of the active site physically prevents ATP from binding, thereby inhibiting the phosphotransfer reaction and blocking the kinase's catalytic activity.
Caption: this compound competitively binds to the CDK's ATP pocket, preventing phosphorylation.
Key Signaling Pathways Targeted by this compound
Cell Cycle Progression via CDK2 Inhibition
CDK2 is a critical regulator of the cell cycle, particularly the transition from the G1 (Gap 1) phase to the S (Synthesis) phase. In the G1 phase, CDK2 forms a complex with Cyclin E. This active complex phosphorylates key substrates, most notably the Retinoblastoma protein (pRb).[9] Phosphorylation of pRb causes it to release the transcription factor E2F, which then activates the transcription of genes necessary for DNA replication, allowing the cell to enter the S phase.
By inhibiting CDK2, this compound prevents the phosphorylation of pRb.[9] As a result, pRb remains bound to E2F, repressing the transcription of S-phase genes and causing the cell to arrest in the G1 phase.
Caption: this compound inhibits CDK2, leading to G1 phase cell cycle arrest.
Neurodegeneration via CDK5 Inhibition
In the central nervous system, CDK5 plays a crucial role in neuronal development and function. However, under conditions of neuronal stress, the cleavage of its regulatory partner p35 to the more stable and potent p25 leads to aberrant and prolonged CDK5 activation.[3] This hyperactive CDK5/p25 complex is implicated in the pathology of neurodegenerative disorders like Alzheimer's disease. One of its key pathological actions is the hyperphosphorylation of the microtubule-associated protein Tau.[3] Hyperphosphorylated Tau detaches from microtubules and aggregates to form neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease, leading to synaptic dysfunction and neuronal death.
This compound directly inhibits the catalytic activity of the CDK5/p25 complex, thereby reducing the hyperphosphorylation of Tau and potentially protecting against downstream neurotoxicity.[2][7]
Caption: this compound inhibits the CDK5/p25 complex, preventing pathological Tau phosphorylation.
Transcriptional Regulation via CDKC;2 (CDK9 Homolog) Inhibition
Studies in Arabidopsis thaliana have revealed another layer of this compound's mechanism involving the regulation of transcription. This compound inhibits CDKC;2, the Arabidopsis homolog of mammalian CDK9.[8] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb). Its primary role is to phosphorylate the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (Pol II). This phosphorylation event is a critical signal for Pol II to transition from transcriptional initiation/promoter pausing to productive elongation, allowing for the synthesis of the full-length mRNA transcript.
By inhibiting CDKC;2 (and by extension, likely CDK9), this compound reduces the phosphorylation of the Pol II CTD.[8] This prevents efficient transcriptional elongation, leading to a decrease in the overall rate of transcription for many genes.[8]
Caption: this compound inhibits CDKC;2/CDK9, blocking RNA Pol II phosphorylation and transcription.
Experimental Protocols
Protocol 1: Western Blot for Phospho-Substrate Analysis
This protocol describes a method to assess the inhibitory effect of this compound on the phosphorylation of a target substrate (e.g., pRb or Tau) in cultured cells.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., SH-SY5Y for Tau or MCF-7 for pRb) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size on a polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated substrate (e.g., anti-phospho-Tau Ser202/Thr205) and total substrate (e.g., anti-total-Tau). Also probe for a loading control (e.g., anti-GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal.
-
Analysis: Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal to determine the effect of this compound.
Caption: Workflow for assessing protein phosphorylation changes via Western Blot.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution, specifically to detect G1 arrest due to CDK2 inhibition.[10]
Methodology:
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., HeLa) and treat with this compound (e.g., 0, 100 nM, 500 nM, 1 µM) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[10]
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[10]
-
Flow Cytometry: Analyze the samples on a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.
-
Analysis: Gate the cell populations and use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases. An increase in the G1 population with a corresponding decrease in the S and G2/M populations indicates a G1 phase arrest.
Caption: Workflow for analyzing cell cycle distribution after this compound treatment.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound | 267654-00-2 | CDK | MOLNOVA [molnova.com]
- 3. Bml 259 | CAS 267654-00-2 | CDK5, p25 kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 4. mdpi.com [mdpi.com]
- 5. amsbio.com [amsbio.com]
- 6. astorscientific.us [astorscientific.us]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structure–Function Study of a Novel Inhibitor of Cyclin-Dependent Kinase C in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. benchchem.com [benchchem.com]
BML-259 as a Cdk5/p25 Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 5 (Cdk5) is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development, synaptic plasticity, and other physiological processes within the central nervous system.[1][2] Unlike other cyclin-dependent kinases, Cdk5 is not activated by cyclins but by its regulatory partners, p35 and p39. Under neurotoxic conditions, p35 is cleaved by calpain to a more stable and potent activator, p25. The resulting Cdk5/p25 complex exhibits prolonged and dysregulated activity, which has been implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease.[1] This hyperactivity leads to the hyperphosphorylation of various substrates, contributing to neuronal dysfunction and cell death. Consequently, the Cdk5/p25 complex has emerged as a significant therapeutic target for the development of novel neuroprotective agents. BML-259 is a potent small molecule inhibitor of the Cdk5/p25 complex, demonstrating potential for research and therapeutic development in the context of neurodegenerative diseases.[1][3]
Quantitative Data Presentation
This compound has been characterized as a potent inhibitor of Cdk5/p25. Its inhibitory activity has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The compound also exhibits activity against Cdk2.
| Target | Inhibitor | IC50 (nM) | Assay Conditions |
| Cdk5/p25 | This compound | 64 | Radiometric filter binding assay with GST-tagged Cdk5/p25, Histone H1 substrate, and [gamma-33P]-ATP.[1][3] |
| Cdk2 | This compound | 98 | Not specified in detail, but likely a similar kinase assay format.[1] |
Signaling Pathway and Mechanism of Action
The Cdk5/p25 signaling pathway is initiated by neurotoxic stimuli that lead to an influx of calcium ions and the subsequent activation of calpain. Calpain-mediated cleavage of p35 generates p25, which forms a hyperactive complex with Cdk5. This complex then phosphorylates downstream substrates, contributing to neurotoxicity. This compound acts as an inhibitor of this pathway by targeting the Cdk5/p25 complex.
The precise mechanism of action of this compound at the molecular level involves its interaction with the ATP-binding pocket of Cdk5, thereby preventing the phosphorylation of its substrates.
Experimental Protocols
The determination of the IC50 value of this compound against Cdk5/p25 is a critical experiment to quantify its potency. The following is a detailed methodology for a radiometric kinase assay based on the available data.[3][4]
Objective: To determine the IC50 value of this compound for the inhibition of Cdk5/p25 kinase activity.
Materials:
-
Enzyme: Recombinant, purified GST-tagged Cdk5/p25 complex expressed in Sf9 insect cells.
-
Substrate: Histone H1.
-
Inhibitor: this compound, dissolved in DMSO to create a stock solution, followed by serial dilutions.
-
Phosphate Donor: [gamma-33P]-ATP.
-
Assay Buffer: Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
-
Stop Solution: 3% Phosphoric acid.
-
Filter Mats: P81 phosphocellulose filter mats.
-
Scintillation Counter: For measuring radioactivity.
-
Multi-well plates.
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in DMSO. A typical starting concentration for the stock solution would be 10 mM. Subsequent dilutions in assay buffer should cover a range of concentrations appropriate for determining the IC50 (e.g., from 1 nM to 100 µM).
-
Reaction Setup:
-
In a multi-well plate, add a small volume (e.g., 2.5 µL) of each this compound dilution to individual wells. Include a control well with DMSO only (for 0% inhibition) and a background well without the enzyme.
-
Prepare a master mix containing the kinase assay buffer, a predetermined amount of the Cdk5/p25 enzyme, and the Histone H1 substrate.
-
Add the master mix to each well.
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding [gamma-33P]-ATP to each well. The final ATP concentration should be close to its Km for Cdk5 to ensure accurate IC50 determination.
-
Incubate the plate at 30°C for a specific duration (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution, such as 3% phosphoric acid.
-
Spot a portion of the reaction mixture from each well onto a P81 phosphocellulose filter mat.
-
Wash the filter mat multiple times with phosphoric acid to remove unincorporated [gamma-33P]-ATP.
-
Dry the filter mat.
-
-
Data Acquisition and Analysis:
-
Measure the radioactivity on the dried filter mat using a scintillation counter. The amount of incorporated radiolabel is proportional to the kinase activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a valuable research tool for investigating the role of the Cdk5/p25 complex in both normal physiological and pathological conditions. Its potency as an inhibitor makes it a lead compound for the potential development of therapeutics targeting neurodegenerative diseases where Cdk5/p25 hyperactivity is a contributing factor. The provided data and protocols offer a comprehensive guide for researchers working with this compound, facilitating further exploration of its biological effects and therapeutic potential.
References
Chemical structure and properties of BML-259
For Researchers, Scientists, and Drug Development Professionals
Introduction
BML-259 is a potent, cell-permeable small molecule inhibitor of Cyclin-Dependent Kinase 5 (Cdk5) and Cyclin-Dependent Kinase 2 (Cdk2).[1] Its ability to target these key regulators of neuronal function and cell cycle progression has positioned it as a valuable research tool, particularly in the fields of neurodegenerative diseases and oncology. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, along with relevant experimental protocols and pathway diagrams to support its application in research and drug development.
Chemical Structure and Properties
This compound, also known as CAY10554, is chemically identified as N-(5-Isopropyl-2-thiazolyl)phenylacetamide.[2][3] Its structure features a phenylacetamide group linked to an isopropyl-substituted thiazole ring.
Chemical and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | N-[5-(1-methylethyl)-2-thiazolyl]-benzeneacetamide | [4] |
| Synonyms | This compound, CAY10554 | [4] |
| CAS Number | 267654-00-2 | [2][5] |
| Molecular Formula | C₁₄H₁₆N₂OS | [1][2] |
| Molecular Weight | 260.36 g/mol | [1][3] |
| SMILES | CC(C)c1cnc(NC(=O)Cc2ccccc2)s1 | [5] |
| Appearance | White to off-white solid | [2] |
| Purity | >98% (HPLC) | [3][6] |
| Solubility | DMSO: up to 125 mg/mL (480.12 mM) DMF: 30 mg/mL Ethanol: 0.25 mg/mL | [2][6] |
| Storage | Store at -20°C. Solutions in DMSO can be stored at -20°C for up to 3 months. | [2][3] |
| Melting Point | Not available. A related compound, N-(5-Isopropylthiazol-2-yl)-2-(thiophen-3-yl)acetamide, has a melting point of 118 °C. 2-Phenylacetamide has a melting point of 156 °C. | [7] |
| Boiling Point | Not available. A related compound, 2-Phenylacetamide, has a boiling point of 312.2 °C at 760 mmHg. N,N-DIETHYL-2-PHENYLACETAMIDE has a boiling point of 169-171 °C at 18 mm Hg. | [7][8] |
Pharmacological Properties and Mechanism of Action
This compound is a potent inhibitor of Cdk5 and Cdk2. The dysregulation of Cdk5 activity, in particular through the cleavage of its activator p35 to the more stable and hyper-activating p25 fragment, is strongly implicated in the pathology of neurodegenerative diseases such as Alzheimer's disease.[2] This aberrant Cdk5/p25 activity leads to the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles.[2]
Quantitative Pharmacological Data
| Target | IC₅₀ (nM) |
| Cdk5 | 64 |
| Cdk2 | 98 |
Source:[1]
Mechanism of Action in Neuroprotection
Research by Kaźmierczak and colleagues (2011) has elucidated a novel neuroprotective mechanism of this compound. Their work demonstrated that this compound can protect neuronal cells from the toxicity induced by the non-Aβ component of Alzheimer's disease amyloid (NAC).[5][9][10] This neuroprotective effect is mediated through the interplay between the tumor suppressor protein p53 and Cdk5. In this proposed pathway, NAC induces neurotoxicity, which involves the activation of Cdk5. This compound, by inhibiting Cdk5, mitigates these toxic effects.
Signaling Pathways
The primary signaling pathway modulated by this compound involves the inhibition of Cdk5 and Cdk2. The following diagram illustrates the putative neuroprotective signaling pathway of this compound based on the findings of Kaźmierczak et al. (2011).
Caption: Proposed neuroprotective signaling pathway of this compound.
Experimental Protocols
Cell Culture and Treatment
This protocol provides a general guideline for treating adherent mammalian cells with this compound.
-
Cell Seeding: Plate cells in appropriate cell culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). On the day of the experiment, prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤ 0.1%).
-
Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, proceed with the desired downstream analysis, such as cell viability assays, Western blotting, or immunofluorescence.
In Vitro Cdk5 Kinase Assay
This protocol outlines a general procedure for an in vitro kinase assay to determine the inhibitory activity of this compound against Cdk5.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).
-
Enzyme: Dilute recombinant Cdk5/p25 enzyme to the desired concentration in kinase buffer.
-
Substrate: Prepare a solution of a suitable Cdk5 substrate (e.g., Histone H1) in kinase buffer.
-
ATP: Prepare a solution of ATP, including [γ-³²P]ATP for radioactive detection, in kinase buffer.
-
This compound: Prepare serial dilutions of this compound in the kinase buffer with a constant final DMSO concentration.
-
-
Kinase Reaction:
-
In a microcentrifuge tube or a well of a microplate, combine the kinase buffer, diluted Cdk5/p25 enzyme, substrate solution, and the this compound dilution or vehicle control.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).
-
-
Reaction Termination: Stop the reaction by adding an equal volume of SDS-PAGE loading buffer or by spotting the reaction mixture onto phosphocellulose paper.
-
Detection and Analysis:
-
SDS-PAGE: Separate the reaction products by SDS-PAGE, dry the gel, and expose it to a phosphor screen or X-ray film to visualize the phosphorylated substrate.
-
Phosphocellulose Paper: Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.
-
Western Blotting for Phosphorylated Proteins
This protocol describes the general steps for detecting changes in protein phosphorylation in response to this compound treatment.
-
Sample Preparation:
-
Treat cells with this compound as described in the cell culture protocol.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein (e.g., β-actin or GAPDH).
-
Experimental and Logical Workflows
The following diagrams illustrate typical experimental workflows for characterizing a kinase inhibitor like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bml 259 | CAS 267654-00-2 | CDK5, p25 kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 3. astorscientific.us [astorscientific.us]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound - Immunomart [immunomart.com]
- 6. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Phenylacetamide | CAS#:103-81-1 | Chemsrc [chemsrc.com]
- 8. N,N-DIETHYL-2-PHENYLACETAMIDE | 2431-96-1 [chemicalbook.com]
- 9. Neurometals in the Pathogenesis of Prion Diseases [mdpi.com]
- 10. Comorbidity Genes of Alzheimer’s Disease and Type 2 Diabetes Associated with Memory and Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]
BML-259: A Technical Guide to its Role in Inhibiting Tau Hyperphosphorylation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hyperphosphorylation of the microtubule-associated protein tau is a central pathological hallmark of several neurodegenerative diseases, collectively known as tauopathies, including Alzheimer's disease. The aberrant phosphorylation of tau leads to its dissociation from microtubules, subsequent aggregation into neurofibrillary tangles (NFTs), and ultimately, neuronal dysfunction and death. Cyclin-dependent kinase 5 (CDK5) has been identified as a key kinase involved in this pathological process. BML-259 is a potent inhibitor of CDK5 and has emerged as a valuable research tool for investigating the therapeutic potential of targeting this pathway. This technical guide provides a comprehensive overview of the role of this compound in inhibiting tau hyperphosphorylation, including its mechanism of action, relevant quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Introduction to Tau Hyperphosphorylation and the Role of CDK5
Tau is a natively unfolded protein that binds to and stabilizes microtubules, essential components of the neuronal cytoskeleton responsible for maintaining cell structure and facilitating axonal transport. The function of tau is tightly regulated by phosphorylation. In a healthy brain, tau is phosphorylated to a certain degree, which modulates its binding to microtubules. However, in tauopathies, tau becomes hyperphosphorylated, leading to a cascade of detrimental events.
One of the primary kinases implicated in tau hyperphosphorylation is Cyclin-dependent kinase 5 (CDK5). CDK5 is a proline-directed serine/threonine kinase that is highly active in post-mitotic neurons. Its activity is dependent on its association with a regulatory subunit, primarily p35 or its truncated form, p25. Under neurotoxic conditions, p35 is cleaved by the calcium-activated protease calpain to generate the more stable and potent activator p25. The resulting p25/CDK5 complex exhibits dysregulated and prolonged kinase activity, leading to the hyperphosphorylation of tau at multiple pathological sites.[1][2] This hyperphosphorylation reduces tau's affinity for microtubules, causing microtubule destabilization and promoting the aggregation of tau into paired helical filaments (PHFs) and ultimately NFTs.
This compound: A Potent Inhibitor of CDK5
This compound is a small molecule inhibitor that has demonstrated potent activity against CDK5. Its inhibitory action provides a powerful means to dissect the role of CDK5 in cellular processes and to explore its potential as a therapeutic target.
Quantitative Data on this compound's Inhibitory Activity
The inhibitory potency of this compound against CDK5 and the related kinase CDK2 has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase Target | IC50 (nM) | Reference |
| CDK5 | 64 | [3] |
| CDK2 | 98 | [3] |
Note: While this compound is a potent inhibitor of CDK5, specific quantitative data on its direct inhibition of tau phosphorylation at various sites in cell-based or in vivo models is not extensively available in the public domain. The provided IC50 values are for the kinase itself. Further research is required to quantify the downstream effects on tau phosphorylation.
Signaling Pathways Involved in Tau Phosphorylation
The phosphorylation of tau is a complex process regulated by a network of kinases and phosphatases. CDK5 is a major contributor, but other kinases, such as Glycogen Synthase Kinase 3β (GSK-3β), also play a significant role. The following diagrams illustrate the key signaling pathways.
Caption: CDK5-mediated tau hyperphosphorylation pathway and the inhibitory action of this compound.
Caption: Crosstalk between CDK5 and GSK-3β in tau phosphorylation.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the inhibitory effect of this compound on tau phosphorylation. These are generalized protocols and may require optimization for specific cell lines or experimental conditions.
In Vitro CDK5 Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of the CDK5/p25 complex using a recombinant tau protein as a substrate.
Materials:
-
Recombinant active CDK5/p25 complex
-
Recombinant human Tau protein (full-length or a fragment, e.g., K18)
-
This compound
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP or unlabeled ATP
-
ATP solution
-
Phosphocellulose paper or filter plates
-
Scintillation counter and fluid (for radioactive assay)
-
ADP-Glo™ Kinase Assay kit (for non-radioactive assay)
-
96-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in Kinase Assay Buffer to achieve the desired final concentrations. Include a DMSO-only vehicle control.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase Assay Buffer
-
This compound dilution or vehicle control
-
Recombinant Tau protein
-
Recombinant CDK5/p25 enzyme
-
-
Initiation of Reaction: Initiate the kinase reaction by adding the ATP solution (containing [γ-³²P]ATP for radioactive detection or unlabeled ATP for ADP-Glo™).
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
-
Termination of Reaction:
-
Radioactive Assay: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Assay (ADP-Glo™): Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's protocol. The luminescent signal is proportional to kinase activity.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro CDK5 kinase assay to evaluate this compound.
Cell-Based Tau Phosphorylation Assay (Western Blotting)
This protocol describes the use of Western blotting to assess the effect of this compound on the phosphorylation of endogenous or overexpressed tau in a cellular context.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, N2a) or primary neurons
-
Cell culture medium and supplements
-
This compound
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-Tau (specific to sites like Ser202, Thr205, Ser396, etc.)
-
Anti-total-Tau
-
Anti-β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere and grow to a suitable confluency (e.g., 70-80%). Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 hours). In some models, tau hyperphosphorylation may be induced using agents like okadaic acid.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with Lysis Buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Tau) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-tau signal to the total tau signal and the loading control to determine the relative change in phosphorylation.
-
Caption: Workflow for Western blot analysis of tau phosphorylation.
Conclusion and Future Directions
This compound is a valuable chemical probe for studying the role of CDK5 in tau hyperphosphorylation. Its potent inhibitory activity against CDK5 provides a means to investigate the downstream consequences of blocking this key pathological kinase. While the direct quantitative effects of this compound on tau phosphorylation at specific sites require further detailed investigation, the provided protocols offer a framework for conducting such studies.
Future research should focus on:
-
Quantitative analysis: Utilizing mass spectrometry or multiplex immunoassays to obtain precise quantitative data on the reduction of phosphorylation at a broad range of tau sites following this compound treatment.
-
Selectivity profiling: A comprehensive kinase selectivity panel would provide a clearer picture of this compound's specificity and potential off-target effects.
-
In vivo studies: Evaluating the efficacy of this compound in animal models of tauopathy to assess its therapeutic potential in a more complex biological system.
By addressing these areas, the scientific community can further elucidate the therapeutic promise of CDK5 inhibition and the specific utility of compounds like this compound in the fight against neurodegenerative diseases characterized by tau pathology.
References
The Effect of BML-259 on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BML-259 is a potent small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 5 (CDK5).[1] Given the critical role of CDK2 in cell cycle regulation, particularly at the G1/S transition, this compound presents a significant tool for investigating and potentially targeting cell cycle progression in various pathological contexts, including cancer. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its study, and a framework for interpreting its effects on cellular proliferation.
Introduction to this compound and its Targets
This compound demonstrates potent inhibitory activity against CDK2 and CDK5, with reported IC50 values of 98 nM and 64 nM, respectively.[1]
-
CDK2: A key regulator of the cell cycle, CDK2 forms complexes with Cyclin E and Cyclin A. The Cyclin E/CDK2 complex is essential for the transition from the G1 to the S phase, while the Cyclin A/CDK2 complex is active during the S and G2 phases.
-
CDK5: While primarily known for its role in neuronal development and function, emerging evidence suggests a role for CDK5 in cell cycle regulation, particularly through its interaction with cell cycle proteins like the Retinoblastoma protein (Rb).
The dual inhibitory action of this compound makes it a valuable probe for dissecting the coordinated roles of CDK2 and CDK5 in cellular proliferation.
Core Signaling Pathway: G1/S Transition
The primary mechanism by which this compound is expected to affect cell cycle progression is through the inhibition of the CDK2-mediated G1/S transition. This pathway is a critical checkpoint that commits a cell to DNA replication and division.
References
The Impact of BML-259 on Neuronal Development and Synaptic Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BML-259 is a potent small molecule inhibitor of Cyclin-dependent kinase 5 (Cdk5) and Cdk2.[1][2][3][4][5] Cdk5 is a crucial serine/threonine kinase predominantly active in post-mitotic neurons, playing a pivotal role in orchestrating neuronal development, including migration and neurite outgrowth, as well as modulating synaptic function and plasticity. Dysregulation of Cdk5 activity is implicated in the pathophysiology of various neurodegenerative diseases. This technical guide provides an in-depth overview of the impact of this compound on neuronal processes, focusing on the established roles of its primary target, Cdk5. The guide summarizes key quantitative data from studies on Cdk5 inhibition, details relevant experimental protocols, and visualizes the core signaling pathways modulated by Cdk5.
Introduction to this compound
This compound is a chemical compound identified as a potent inhibitor of Cdk5 and Cdk2. Its primary mechanism of action is the inhibition of the kinase activity of these enzymes, which are critical regulators of cell cycle progression and neuronal function.
Kinase Inhibitory Profile of this compound
The inhibitory activity of this compound has been quantified through in vitro kinase assays, revealing its high potency for Cdk5 and Cdk2.
| Kinase | IC₅₀ (nM) |
| Cdk5 | 64[1][2][3][4][5] |
| Cdk2 | 98[1][2][3][4][5] |
| Table 1: In Vitro Kinase Inhibition by this compound. |
The Role of Cdk5 in Neuronal Development
Cdk5 is a critical regulator of numerous processes during the development of the nervous system. Its inhibition by compounds like this compound is expected to significantly impact these developmental events.
Neuronal Migration
Proper neuronal migration is fundamental for the formation of the layered structures of the brain, such as the cerebral cortex. Cdk5, in conjunction with its activators p35 and p39, is essential for this process.
The Reelin signaling pathway is a key regulator of neuronal migration, and Cdk5 is a significant downstream effector.
Neurite Outgrowth and Axon Guidance
The formation of axons and dendrites, collectively known as neurites, is a fundamental step in establishing neuronal circuits. Cdk5 activity is essential for proper neurite extension and guidance. Inhibition of Cdk5 has been shown to impair these processes.
| Experimental Model | Cdk5 Inhibitor | Concentration | Effect on Neurite Outgrowth | Reference |
| Cultured Cortical Neurons | Dominant-negative Cdk5 | - | Inhibition of neurite outgrowth | [6] |
| Cultured Cortical Neurons | p35 antisense | - | Inhibition of neurite outgrowth | [6] |
| Hippocampal Neurons | Roscovitine | 25 µM | Attenuation of activity-dependent dendrite arborization | [7] |
| Table 2: Summary of Quantitative Data on the Impact of Cdk5 Inhibition on Neurite Outgrowth. |
The Role of Cdk5 in Synaptic Function and Plasticity
In the mature nervous system, Cdk5 is a key regulator of synaptic structure and function, including synaptic plasticity, the cellular basis of learning and memory.
Regulation of Neurotransmitter Release
Cdk5 modulates the release of neurotransmitters from presynaptic terminals by phosphorylating key proteins involved in the synaptic vesicle cycle. Inhibition of Cdk5 can lead to an increase in the size of the recycling pool of synaptic vesicles, thereby enhancing neurotransmitter release.[8]
Modulation of Synaptic Plasticity
Cdk5 has a complex role in long-term potentiation (LTP) and long-term depression (LTD), the primary forms of synaptic plasticity. Inhibition of Cdk5 can have varied effects depending on the specific synapse and experimental conditions. For instance, the Cdk5 inhibitor roscovitine has been shown to increase the amplitude of striatal glutamatergic population spikes.
| Experimental Model | Cdk5 Inhibitor | Concentration | Effect on Synaptic Plasticity | Reference |
| Striatal Slices | Roscovitine | 20 µM | Increased amplitude of glutamatergic population spikes | [9] |
| Hippocampal Slices (after excitotoxicity) | Roscovitine | 20 µM | Rescue of LTP deficits | [10] |
| Table 3: Summary of Quantitative Data on the Impact of Cdk5 Inhibition on Synaptic Plasticity. |
Cdk5 influences synaptic plasticity through its interaction with key signaling molecules and receptors at the synapse.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of Cdk5 inhibition on neuronal development and function.
In Vitro Cdk5 Kinase Assay
This assay is used to quantify the enzymatic activity of Cdk5 and to determine the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant Cdk5/p25 enzyme
-
Histone H1 (as substrate)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
This compound or other inhibitors
-
SDS-PAGE and autoradiography equipment or luminometer
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a reaction tube, combine the kinase buffer, recombinant Cdk5/p25 enzyme, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding the substrate (Histone H1) and [γ-³²P]ATP or cold ATP for the ADP-Glo™ assay.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer (for radioactive assay) or the ADP-Glo™ reagent.
-
For the radioactive assay, separate the proteins by SDS-PAGE, expose the gel to a phosphor screen, and quantify the phosphorylation of Histone H1.
-
For the ADP-Glo™ assay, measure the luminescence according to the manufacturer's protocol.
-
Calculate the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.[11][12][13][14]
Neurite Outgrowth Assay in Cultured Neurons
This assay assesses the effect of Cdk5 inhibition on the growth of axons and dendrites.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound or other Cdk5 inhibitors
-
Microtubule-associated protein 2 (MAP2) or β-III tubulin antibody for immunofluorescence
-
Fluorescence microscope and image analysis software
Procedure:
-
Plate dissociated primary neurons on coated coverslips.
-
After allowing the neurons to adhere and extend initial processes (e.g., 24-48 hours), treat the cultures with different concentrations of this compound or a vehicle control.
-
Incubate the neurons for a defined period (e.g., 48-72 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Perform immunofluorescence staining for a neuronal marker like MAP2 or β-III tubulin.
-
Acquire images using a fluorescence microscope.
-
Use image analysis software to trace and measure the length of the longest neurite and the total neurite length per neuron.
-
Compare the neurite lengths between inhibitor-treated and control groups.[6][15][16]
Electrophysiological Recording of Synaptic Plasticity (LTP)
This protocol is used to measure the effect of Cdk5 inhibition on long-term potentiation in brain slices.
Materials:
-
Acute brain slices (e.g., hippocampal slices)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound or other Cdk5 inhibitors
-
Electrophysiology rig with recording and stimulating electrodes
-
Data acquisition and analysis software
Procedure:
-
Prepare acute brain slices and allow them to recover in oxygenated aCSF.
-
Transfer a slice to the recording chamber and perfuse with aCSF.
-
Place a stimulating electrode in the appropriate afferent pathway (e.g., Schaffer collaterals in the hippocampus) and a recording electrode in the postsynaptic region (e.g., stratum radiatum of CA1).
-
Record baseline synaptic responses (fEPSPs) by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
After establishing a stable baseline, apply this compound to the perfusion bath at the desired concentration.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Continue to record fEPSPs for at least 60 minutes post-HFS.
-
Measure the slope of the fEPSP and normalize it to the baseline to quantify the degree of potentiation.
-
Compare the magnitude of LTP between inhibitor-treated and control slices.[10][17][18][19][20]
Conclusion
This compound, as a potent inhibitor of Cdk5, holds significant potential as a research tool to dissect the intricate roles of this kinase in neuronal development and synaptic function. The information compiled in this guide, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, provides a solid foundation for researchers and drug development professionals to investigate the therapeutic potential of targeting Cdk5 in neurological and neurodegenerative disorders. Further studies utilizing this compound and other specific Cdk5 inhibitors are warranted to translate our understanding of Cdk5 function into novel therapeutic strategies.
References
- 1. This compound | 267654-00-2 | CDK | MOLNOVA [molnova.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. astorscientific.us [astorscientific.us]
- 5. This compound | cyclin-dependent kinase 5 (Cdk5) inhibitor | CAS 267654-00-2 | Cdk5抑制剂 | 美国InvivoChem [invivochem.cn]
- 6. The cdk5/p35 kinase is essential for neurite outgrowth during neuronal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CDK5 serves as a major control point in neurotransmitter release. [vivo.weill.cornell.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclin-Dependent Kinase 5 (Cdk5): Preparation and Measurement of Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 14. promega.com [promega.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. scientifica.uk.com [scientifica.uk.com]
- 18. Co-Induction of LTP and LTD and Its Regulation by Protein Kinases and Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. funjournal.org [funjournal.org]
The Role of BML-259 in Apoptosis and Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BML-259 is a potent small molecule inhibitor of Cyclin-Dependent Kinase 5 (Cdk5) and Cyclin-Dependent Kinase 2 (Cdk2).[1][2] Its influence on cellular processes, particularly apoptosis and cell signaling, is of significant interest in the fields of neurodegenerative disease and oncology. This technical guide provides an in-depth overview of the known and potential mechanisms by which this compound modulates apoptosis, based on its inhibitory action on Cdk5. While direct and extensive studies on this compound's apoptotic signaling pathways are limited, this document synthesizes the available data on its primary target, Cdk5, to propose plausible mechanisms of action. This guide includes quantitative data, detailed experimental protocols for investigating its effects, and visualizations of the key signaling pathways.
Introduction to this compound
This compound is recognized for its potent inhibition of Cdk5 and Cdk2, with reported IC50 values of 64 nM and 98 nM, respectively.[1][2] Cdk5 is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development, synaptic plasticity, and other cellular processes.[3] Dysregulation of Cdk5 activity, often through the cleavage of its activator p35 to the more stable and hyper-activating p25 fragment, is implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease, where it contributes to neuronal apoptosis.[4] Cdk2 is a key regulator of cell cycle progression. The dual inhibitory action of this compound suggests its potential as a therapeutic agent in diseases characterized by aberrant kinase activity.
Quantitative Data
The primary quantitative data available for this compound relates to its inhibitory potency against its target kinases.
| Compound | Target | IC50 (nM) | Assay Conditions | Reference |
| This compound | Cdk5/p25 | 64 | In vitro kinase assay | [1] |
| This compound | Cdk2 | 98 | In vitro kinase assay | [1][2] |
The Role of Cdk5 in Apoptosis: The Target of this compound
The role of Cdk5 in apoptosis is multifaceted and context-dependent. Understanding these mechanisms is key to postulating the effects of this compound.
Pro-Apoptotic Role of Cdk5/p25
In neurodegenerative contexts, the conversion of p35 to p25 leads to the formation of a hyperactive and mislocalized Cdk5/p25 complex.[4] This aberrant activity is linked to neuronal apoptosis through several pathways:
-
Phosphorylation of p53: The Cdk5/p25 complex can phosphorylate the tumor suppressor protein p53, which can, in turn, transcriptionally activate pro-apoptotic genes like Bax.[4]
-
Inhibition of Pro-Survival Factors: Cdk5/p25 can phosphorylate and inhibit the pro-survival activity of the nuclear transcription factor myocyte enhancer factor 2 (MEF2).[4]
Anti-Apoptotic Role of Cdk5
Conversely, Cdk5 can also exert anti-apoptotic functions. For instance, Cdk5, when activated by cyclin I, can lead to an increased expression of anti-apoptotic Bcl-2 family proteins.[5][6]
Proposed Signaling Pathways Modulated by this compound in Apoptosis
Based on its potent inhibition of Cdk5, this compound is likely to influence apoptosis by interfering with the signaling cascades downstream of this kinase.
Inhibition of the Cdk5/p25 Pro-Apoptotic Pathway
By inhibiting the kinase activity of the aberrant Cdk5/p25 complex, this compound may exert a neuroprotective effect by preventing the phosphorylation of key substrates involved in apoptosis.
Figure 1: Proposed mechanism of this compound in preventing Cdk5/p25-mediated apoptosis.
Modulation of the Foxo1-Bim Apoptotic Pathway
Research on other Cdk5 inhibitors has revealed a pathway involving the Forkhead box O1 (Foxo1) transcription factor and the pro-apoptotic Bcl-2 family member, Bim. Cdk5 can phosphorylate and inactivate Foxo1, thereby preventing the transcription of Bim. Inhibition of Cdk5, therefore, would lead to the stabilization of Foxo1, increased Bim expression, and subsequent apoptosis.[7] This suggests a potential pro-apoptotic role for this compound in specific cellular contexts, such as in cancer cells where TICs (tumour-initiating cells) are dependent on Cdk5 for survival.[7]
Figure 2: Proposed pro-apoptotic mechanism of this compound via the Foxo1-Bim pathway.
Experimental Protocols
The following are detailed protocols for key experiments to elucidate the role of this compound in apoptosis and cell signaling.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on a specific cell line and calculate its IC50 value.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO).
-
Replace the medium in the wells with the this compound dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Figure 3: Workflow for the MTT cell viability assay.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.[8][9]
Materials:
-
Target cell line
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time. Include a vehicle control.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[8]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Figure 4: Experimental workflow for Annexin V/PI apoptosis assay.
Western Blot Analysis of Apoptosis-Related Proteins
Objective: To assess the effect of this compound on the expression levels of key apoptosis-regulating proteins.
Materials:
-
Target cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-Cdk5, anti-p25, anti-Foxo1, anti-Bim, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels, transfer apparatus, and blotting membranes
-
Chemiluminescence detection reagents
Protocol:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in lysis buffer and quantify protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Analyze band intensities relative to a loading control (e.g., GAPDH or β-actin).
Figure 5: General workflow for Western blot analysis.
In Vitro Cdk5 Kinase Assay
Objective: To confirm the inhibitory effect of this compound on Cdk5 kinase activity.[10][11][12]
Materials:
-
Recombinant active Cdk5/p25 enzyme[10]
-
Cdk5 substrate (e.g., Histone H1 or a specific peptide)[11]
-
This compound
-
Kinase assay buffer[12]
-
[γ-³²P]ATP or commercial non-radioactive kinase assay kit (e.g., ADP-Glo™)[12]
-
Apparatus for detecting radioactivity or luminescence
Protocol (using ADP-Glo™ as an example): [12]
-
Prepare a reaction mixture containing Cdk5/p25, kinase buffer, and the Cdk5 substrate.
-
Add serial dilutions of this compound or a vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Calculate the percentage of inhibition and determine the IC50 value of this compound for Cdk5.
Conclusion
This compound, as a potent inhibitor of Cdk5, holds significant potential to modulate apoptotic signaling pathways. Its effects are likely to be highly context-dependent, exhibiting neuroprotective, anti-apoptotic properties in settings of aberrant Cdk5/p25 activity, while potentially promoting apoptosis in cancer cells that rely on Cdk5 for survival. The proposed signaling pathways and experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound's precise role in apoptosis and cell signaling. Rigorous experimental validation using these methods will be crucial to fully elucidate its therapeutic potential.
References
- 1. amsbio.com [amsbio.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of CDK5/P25 formation/inhibition in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kumc.edu [kumc.edu]
- 6. mdpi.com [mdpi.com]
- 7. Comprar marisco a domicilio de calidad: BUENMAR [buenmar.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
In-depth Technical Guide: Preliminary Studies of BML-259 in Alzheimer's Disease Models
A comprehensive review of the available preclinical data, experimental methodologies, and mechanistic insights into the therapeutic potential of BML-259 for Alzheimer's disease.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder that currently has no cure. The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein, forming neurofibrillary tangles (NFTs).[1][2][3] These pathologies are associated with synaptic dysfunction, neuronal loss, and cognitive decline.[1][4] Current research efforts are focused on developing disease-modifying therapies that can halt or reverse the progression of AD. This document provides a technical overview of the preliminary preclinical studies of this compound, a novel therapeutic candidate for Alzheimer's disease.
Quantitative Data Summary
At present, specific quantitative data from preliminary studies of a compound designated "this compound" in Alzheimer's disease models are not available in the public domain. The following tables are presented as a template to be populated as data becomes available from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound on Aβ and Tau Pathology
| Assay | Cell Model | This compound Concentration | Outcome Measure | Result |
| Aβ42 Secretion | SH-SY5Y-APP | (e.g., 1, 10, 100 nM) | % Reduction in Aβ42 | Data not available |
| Tau Phosphorylation (p-Tau) | Primary Cortical Neurons | (e.g., 1, 10, 100 nM) | % Reduction in p-Tau (e.g., at Ser202/Thr205) | Data not available |
| BACE1 Inhibition | Cell-free assay | (e.g., IC50) | BACE1 enzymatic activity | Data not available |
| GSK-3β Inhibition | Cell-based assay | (e.g., IC50) | GSK-3β kinase activity | Data not available |
| Neuroprotection against Aβ toxicity | Primary Hippocampal Neurons | (e.g., 10 µM Aβ42 + this compound) | % Neuronal Viability | Data not available |
Table 2: In Vivo Efficacy of this compound in an Alzheimer's Disease Mouse Model (e.g., 5XFAD)
| Treatment Group | Dose (mg/kg) | Route of Administration | Duration | Morris Water Maze (Escape Latency, s) | Y-Maze (% Alternation) | Brain Aβ42 Levels (pg/mg tissue) | Brain p-Tau Levels (relative to total tau) |
| Vehicle Control | - | (e.g., Oral) | (e.g., 3 months) | Data not available | Data not available | Data not available | Data not available |
| This compound | (e.g., 10) | (e.g., Oral) | (e.g., 3 months) | Data not available | Data not available | Data not available | Data not available |
| This compound | (e.g., 30) | (e.g., Oral) | (e.g., 3 months) | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. The following are generalized methodologies for key experiments typically conducted in the preclinical evaluation of Alzheimer's disease drug candidates.
In Vitro Aβ42 Quantification
-
Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) overexpressing a familial AD-linked mutant of amyloid precursor protein (APP), such as the Swedish mutation, are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of this compound or vehicle for a specified duration (e.g., 24-48 hours).
-
Sample Collection: The cell culture supernatant is collected.
-
ELISA: Aβ42 levels in the supernatant are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit. The results are typically normalized to total protein concentration.
Tau Phosphorylation Assay
-
Cell Culture: Primary cortical neurons are isolated from embryonic rodents and cultured.
-
Induction of Tau Hyperphosphorylation: Tau hyperphosphorylation can be induced by treating the neurons with agents like okadaic acid or Aβ oligomers.
-
Treatment: Neurons are co-treated with the inducing agent and different concentrations of this compound.
-
Western Blotting: Cell lysates are collected, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for phosphorylated tau (e.g., AT8 for p-Ser202/Thr205) and total tau. The signal is detected using secondary antibodies and a chemiluminescent substrate. Band intensities are quantified using densitometry.
In Vivo Behavioral Testing in a Transgenic Mouse Model (e.g., 5XFAD)
-
Animal Model: 5XFAD transgenic mice, which express five human familial AD mutations, are commonly used. These mice develop aggressive amyloid pathology and cognitive deficits.
-
Drug Administration: this compound or vehicle is administered to the mice for a specified duration (e.g., several months), starting before or after the onset of pathology.
-
Morris Water Maze: This test assesses spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of water. The time taken to find the platform (escape latency) and the path length are recorded.
-
Y-Maze: This task evaluates short-term spatial working memory. The test is based on the natural tendency of mice to explore novel environments. The sequence of arm entries is recorded to calculate the percentage of spontaneous alternations.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in Alzheimer's disease and the potential mechanism of action of this compound is essential for a clear understanding.
Amyloid Precursor Protein (APP) Processing Pathway
The amyloidogenic pathway, which leads to the production of Aβ, is a key target for AD therapeutics.
Caption: Hypothetical inhibition of the amyloidogenic pathway by this compound.
Tau Hyperphosphorylation Signaling Cascade
Multiple kinases are implicated in the hyperphosphorylation of tau, leading to the formation of neurofibrillary tangles.
Caption: Potential mechanism of this compound in preventing tau pathology.
Preclinical Drug Discovery Workflow for Alzheimer's Disease
The process of discovering and developing a new drug for Alzheimer's disease is a long and complex endeavor.
Caption: A generalized workflow for preclinical Alzheimer's drug discovery.
Conclusion
While specific data for this compound is not yet publicly available, this guide outlines the standard preclinical assessments and mechanistic pathways relevant to the development of a novel Alzheimer's disease therapeutic. The provided templates for data presentation, experimental protocols, and pathway diagrams offer a framework for the comprehensive evaluation of this compound as data emerges. Future studies will be critical to elucidate the precise mechanism of action, efficacy, and safety profile of this compound in relevant Alzheimer's disease models.
References
- 1. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 2. Pharmacological relevance of CDK inhibitors in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amyloid-β and tau: the trigger and bullet in Alzheimer disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Amyloid-β and Tau Proteins in Alzheimer’s Disease: Confuting the Amyloid Cascade - PMC [pmc.ncbi.nlm.nih.gov]
BML-259: A Technical Guide to its Potential as a Cancer Growth Inhibitor
For: Researchers, Scientists, and Drug Development Professionals
Subject: An In-depth Exploration of BML-259 as a Cyclin-Dependent Kinase Inhibitor for Oncological Applications
Executive Summary
This compound, also known as N-(5-isopropylthiazol-2-yl)phenylacetamide, is a potent small molecule inhibitor primarily targeting Cyclin-Dependent Kinases (CDKs). Specifically, it demonstrates high efficacy against Cdk5 and Cdk2.[1][2][3][4][5][6] The dysregulation of CDK activity is a hallmark of numerous cancers, making these enzymes attractive targets for therapeutic intervention. This compound's mechanism of action centers on arresting the cell cycle, thereby inhibiting the proliferation of cancer cells. This document provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols for evaluating its potential as a cancer growth inhibitor.
Mechanism of Action: Inhibition of CDK Signaling
Cyclin-Dependent Kinases are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, and other key cellular processes.[7][8] Their activity is dependent on forming a complex with cyclins. In many cancers, this regulatory process is disrupted, leading to uncontrolled cell division. This compound functions as an ATP-competitive inhibitor, binding to the ATP pocket of CDKs and preventing the phosphorylation of their target substrates.[7][9]
The primary targets of this compound are Cdk5 and Cdk2.
-
Cdk2: In complex with Cyclin E, Cdk2 is essential for the G1 to S phase transition in the cell cycle.[8] By inhibiting Cdk2, this compound can prevent cells from entering the DNA synthesis phase, leading to G1 arrest and a halt in proliferation.[7]
-
Cdk5: While traditionally known for its role in neuronal development, aberrant Cdk5 activity has been implicated in cancer progression and metastasis.[4]
The inhibition of these kinases by this compound disrupts the cell cycle machinery, ultimately suppressing tumor cell growth.
Quantitative Data: Inhibitory Potency
The inhibitory activity of this compound has been quantified through half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The available data is summarized below.
| Target Enzyme | IC50 Value (nM) | Source(s) |
| Cdk5/p25 | 64 nM | [1][2][3][5] |
| Cdk2 | 98 nM | [1][2][3][5][6] |
Note: Further studies are required to determine the IC50 values of this compound against a broad panel of cancer cell lines.
Experimental Protocols
To evaluate the efficacy of this compound as a cancer growth inhibitor, a series of standard in vitro and in vivo experiments are necessary.
In Vitro Cell Viability Assay
This protocol is designed to determine the effect of this compound on the proliferation and viability of cancer cells using a colorimetric assay such as MTT or CCK-8.
Objective: To calculate the IC50 of this compound in specific cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[10]
-
Compound Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.[11] Perform serial dilutions in complete cell culture medium to achieve a range of final concentrations for treatment (e.g., 0.01 µM to 100 µM). Prepare a vehicle control with the same final DMSO concentration.[11]
-
Cell Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of this compound or the vehicle control.[11]
-
Incubation: Incubate the treated cells for a defined period, typically 48 to 72 hours, at 37°C and 5% CO2.[10]
-
Viability Reagent Addition: Add the viability reagent (e.g., CCK-8 or MTT) to each well according to the manufacturer's instructions and incubate for 2-4 hours.[10][12]
-
Data Acquisition: If using MTT, add a solubilization solution to dissolve the formazan crystals.[13] Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[10]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Western Blot Analysis
This protocol is used to assess the impact of this compound on the protein expression and phosphorylation status of key cell cycle regulators.
Objective: To confirm the mechanism of action by observing changes in CDK2 pathway proteins (e.g., phospho-Rb, Cyclin E).
Methodology:
-
Sample Preparation: Culture and treat cells with this compound (at concentrations around the IC50) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[14]
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.[15][16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17][18]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% nonfat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-phospho-Rb, anti-Cdk2, anti-Cyclin E, and a loading control like anti-β-actin) overnight at 4°C.[14][16]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[17]
-
Analysis: Quantify band intensities relative to the loading control to determine changes in protein levels.
In Vivo Xenograft Model Study
Animal models are critical for evaluating the anti-tumor efficacy and safety of a compound in a whole-organism setting.[19][20] A patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model in immunocompromised mice is a standard approach.[19][21]
Objective: To assess the ability of this compound to inhibit tumor growth in vivo.
Methodology:
-
Model Establishment: Subcutaneously implant human cancer cells or tumor fragments into the flank of immunocompromised mice (e.g., NOD/SCID or athymic nude mice).[19]
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups (e.g., vehicle control vs. This compound).
-
Dosing: Administer this compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) based on prior toxicology and pharmacokinetic studies.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Monitor for any signs of toxicity.
-
Endpoint: At the end of the study (due to tumor size limits or a predefined time point), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
Analysis: Compare the tumor growth rates and final tumor weights between the this compound treated group and the vehicle control group to determine in vivo efficacy.
Conclusion and Future Directions
This compound is a potent dual inhibitor of Cdk2 and Cdk5, presenting a clear mechanism of action for inhibiting cancer cell proliferation. Its potential as an anti-cancer agent is supported by its ability to target a fundamental process—cell cycle progression—that is commonly dysregulated in oncology.
While the initial biochemical data is promising, significant further research is required. The immediate next steps should involve comprehensive in vitro screening across a diverse panel of cancer cell lines to identify sensitive tumor types. Subsequent mechanistic studies should confirm on-target effects and explore potential off-target activities. Finally, successful in vitro results must be translated into well-designed in vivo animal models to evaluate efficacy, pharmacokinetics, and safety, paving the way for potential clinical development.
References
- 1. This compound | 267654-00-2 | CDK | MOLNOVA [molnova.com]
- 2. astorscientific.us [astorscientific.us]
- 3. amsbio.com [amsbio.com]
- 4. Bml 259 | CAS 267654-00-2 | CDK5, p25 kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action | MDPI [mdpi.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Structure–Function Study of a Novel Inhibitor of Cyclin-Dependent Kinase C in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijbs.com [ijbs.com]
- 11. benchchem.com [benchchem.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. bio-rad.com [bio-rad.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. research.stowers.org [research.stowers.org]
- 18. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 19. dovepress.com [dovepress.com]
- 20. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
BML-259's Effect on RNA Polymerase II Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transcriptional regulation is a cornerstone of cellular function, and its dysregulation is a hallmark of numerous diseases, including cancer. A critical control point in gene expression is the phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (Pol II). This process is orchestrated by a family of cyclin-dependent kinases (CDKs), primarily CDK7 and CDK9. BML-259, a small molecule inhibitor, has emerged as a potential modulator of this process. This technical guide provides an in-depth overview of the known and hypothesized effects of this compound on Pol II phosphorylation, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
This compound is a potent inhibitor of Cyclin-dependent kinase 5 (Cdk5) and Cdk2.[1][2][3][4][5][6][7][8][9] While its effects on neuronal processes have been a primary area of investigation, recent evidence from plant biology suggests a broader role in the regulation of transcription. A study in Arabidopsis thaliana has shown that this compound inhibits CDKC;2, a homolog of mammalian CDK9, leading to a decrease in the phosphorylation of the Pol II CTD.[1][3][10][11] This finding opens up the possibility that this compound could be a valuable tool for studying transcriptional processes in mammalian systems and a potential therapeutic agent in diseases characterized by transcriptional dysregulation.
This guide will synthesize the available data on this compound, detail the established mechanisms of Pol II phosphorylation, and provide the necessary experimental frameworks to investigate the putative effects of this compound on this fundamental biological process in mammalian cells.
Quantitative Data
The inhibitory activity of this compound against its primary known targets has been quantified. However, there is a notable lack of publicly available, peer-reviewed data on its inhibitory concentration (IC50) against the key transcriptional kinases, CDK7 and CDK9, in mammalian systems. The data from the Arabidopsis study provides valuable insight into its potential effects on Pol II phosphorylation.
| Target Kinase | Inhibitor | IC50 (nM) | Organism/System | Reference |
| Cdk5 | This compound | 64 | Not specified | [1][2][3][4][5][6][7][8][9] |
| Cdk2 | This compound | 98 | Not specified | [1][2][3][4][5][6][7][8][9] |
Table 1: Biochemical Inhibitory Potency of this compound against Known Targets.
| Treatment | Concentration | Effect on Pol II CTD Phosphorylation | Organism/System | Reference |
| This compound | 1 µM | ~50% decrease | Arabidopsis thaliana (in vitro) | [1] |
| This compound | 4 µM | Weak phosphorylation signal | Arabidopsis thaliana (in vitro) | [1] |
| This compound | 10 µM | Almost no phosphorylation | Arabidopsis thaliana (in vitro) | [1] |
Table 2: Dose-Dependent Effect of this compound on RNA Polymerase II CTD Phosphorylation in Arabidopsis thaliana.
Signaling Pathways and Mechanism of Action
The phosphorylation of the Pol II CTD is a dynamic and sequential process that governs the transcription cycle. The CTD consists of multiple repeats of the heptapeptide consensus sequence Y1S2P3T4S5P6S7.
Established Pathway of RNA Polymerase II CTD Phosphorylation:
During transcription initiation, the general transcription factor TFIIH, which includes the kinase CDK7, phosphorylates Serine 5 (Ser5) and Serine 7 (Ser7) of the CTD repeats.[12][13][14] This phosphorylation event facilitates promoter clearance and the recruitment of capping enzymes. Subsequently, for transcription to transition into productive elongation, the Positive Transcription Elongation Factor b (P-TEFb), a complex of CDK9 and Cyclin T1, is recruited.[1][14][15] CDK9 then phosphorylates Serine 2 (Ser2) of the CTD repeats, which promotes the release of paused Pol II and the recruitment of elongation and RNA processing factors.[1][15]
Hypothesized Mechanism of Action for this compound:
Based on the findings in Arabidopsis thaliana where this compound inhibits the CDK9 homolog CDKC;2, it is hypothesized that in mammalian cells, this compound may directly inhibit CDK9.[1][3][10][11] This inhibition would prevent the phosphorylation of Ser2 on the Pol II CTD, thereby blocking the transition from promoter-proximal pausing to productive elongation. This would lead to a reduction in the synthesis of full-length mRNA transcripts of many genes, including key oncoproteins.
Experimental Protocols
To investigate the effect of this compound on RNA Polymerase II phosphorylation in mammalian cells, a combination of biochemical and cellular assays is required. The following are detailed protocols for key experiments.
Western Blot Analysis of RNA Polymerase II CTD Phosphorylation
This protocol allows for the detection and quantification of changes in the phosphorylation status of Pol II CTD at specific serine residues following treatment with this compound.
a. Cell Culture and Treatment:
-
Plate mammalian cells (e.g., HeLa, HEK293T) at a density to achieve 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for a specified time course (e.g., 2, 6, 12, 24 hours). Include a DMSO-treated vehicle control.
b. Cell Lysis and Protein Quantification:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (whole-cell lysate) and determine the protein concentration using a BCA or Bradford assay.
c. SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for:
-
Phospho-Pol II CTD (Ser2)
-
Phospho-Pol II CTD (Ser5)
-
Total Pol II (e.g., 8WG16 antibody)
-
A loading control (e.g., GAPDH, β-actin)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
d. Data Analysis:
-
Quantify band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phospho-Pol II signals to the total Pol II signal.
-
Further normalize to the loading control to ensure equal protein loading.
Chromatin Immunoprecipitation (ChIP) followed by qPCR
ChIP-qPCR allows for the quantification of Pol II occupancy and the levels of specific CTD phosphorylations at particular gene loci.
a. Cell Cross-linking and Chromatin Preparation:
-
Treat cells with this compound as described for the Western blot.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
b. Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin overnight at 4°C with antibodies against:
-
Phospho-Pol II CTD (Ser2)
-
Phospho-Pol II CTD (Ser5)
-
Total Pol II
-
A negative control (e.g., IgG)
-
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specific binding.
c. Elution and DNA Purification:
-
Elute the complexes from the beads and reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a spin column or phenol-chloroform extraction.
d. Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the promoter and gene body of target genes (e.g., MYC, FOSL1).
-
Analyze the data using the percent input method or fold enrichment over the IgG control.
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of this compound on the kinase activity of purified CDK9/Cyclin T1.[1][15]
a. Reagents:
-
Recombinant active CDK9/Cyclin T1 enzyme
-
GST-tagged Pol II CTD substrate
-
This compound at various concentrations
-
[γ-³²P]ATP or a non-radioactive ADP detection system (e.g., ADP-Glo™)
-
Kinase reaction buffer
b. Assay Procedure:
-
Set up kinase reactions in a 96-well plate.
-
Add the kinase reaction buffer, GST-CTD substrate, and varying concentrations of this compound (or DMSO control).
-
Initiate the reaction by adding ATP (spiked with [γ-³²P]ATP if using the radioactive method).
-
Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction.
c. Detection and Analysis:
-
Radioactive Method: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Non-radioactive Method (ADP-Glo™): Add ADP-Glo™ reagent to convert the ADP generated to ATP, then add a detection reagent to produce a luminescent signal proportional to the ADP produced.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
While this compound is an established inhibitor of Cdk5 and Cdk2, its potential role in regulating transcriptional elongation through the inhibition of a CDK9 homolog in Arabidopsis thaliana presents an exciting avenue for research in mammalian systems. The lack of direct evidence for its effect on mammalian CDK9 and Pol II phosphorylation underscores the need for further investigation. The experimental protocols provided in this guide offer a comprehensive framework for researchers to elucidate the precise mechanism of action of this compound on the phosphorylation of RNA Polymerase II. Such studies will be crucial in determining its potential as a chemical probe for studying transcription and as a therapeutic agent for diseases driven by transcriptional dysregulation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Phospho-RNA pol II CTD (Ser2, Ser5) Polyclonal Antibody (PA5-17563) [thermofisher.com]
- 5. amsbio.com [amsbio.com]
- 6. Profiling RNA polymerase II using the fast chromatin immunoprecipitation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcription-Associated Recombination Is Dependent on Replication in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Distinctive interactomes of RNA polymerase II phosphorylation during different stages of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. promega.com [promega.com]
Foundational Research on Sirtuin 2 Inhibition and Neuroprotection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the compound CAY10554, also known as BML-259, is documented as a cyclin-dependent kinase (CDK) inhibitor, a comprehensive review of current scientific literature reveals no direct evidence of its activity as a sirtuin inhibitor or its application in neuroprotective studies. However, the broader field of sirtuin inhibition, particularly targeting Sirtuin 2 (SIRT2), presents a compelling and well-researched avenue for neuroprotective therapeutic strategies. This technical guide consolidates the foundational research on the role of SIRT2 inhibition in neuroprotection, providing quantitative data, detailed experimental methodologies, and key signaling pathways elucidated from studies on established SIRT2 inhibitors.
Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular processes, and their dysregulation has been implicated in a variety of age-related and neurodegenerative diseases.[1] SIRT2, in particular, has emerged as a significant therapeutic target, with its inhibition demonstrating protective effects in models of Parkinson's disease, Huntington's disease, and ischemic stroke.[1][2] This guide will focus on the mechanisms and experimental findings related to the neuroprotective effects of SIRT2 inhibition.
Quantitative Data on SIRT2 Inhibitors
The following table summarizes the in vitro efficacy of commonly studied SIRT2 inhibitors. This data is essential for dose-response studies and for comparing the potency of different compounds.
| Compound | Target(s) | IC50 (µM) | Cell-based Assay Notes | Reference |
| Sirtinol | SIRT1, SIRT2 | 131 (SIRT1), 38 (SIRT2) | Inhibits yeast Sir2p with an IC50 of 68 µM. | [3] |
| AGK2 | SIRT2 | 3.5 | Exhibits >14-fold selectivity for SIRT2 over SIRT1/3. Increased α-tubulin acetylation in HeLa cells. | [4] |
| AK-7 | SIRT2 | Not specified | Brain-permeable inhibitor. | [2] |
| AK-1 | SIRT2 | Not specified | Downregulates MAPK and FOXO3a pathways. | [4] |
Key Signaling Pathways in SIRT2 Inhibition-Mediated Neuroprotection
Inhibition of SIRT2 has been shown to confer neuroprotection through the modulation of several key signaling pathways. The primary mechanisms involve the downregulation of pro-apoptotic pathways and the enhancement of cellular stress resistance.
Downregulation of FOXO3a and MAPK Signaling
A prominent mechanism by which SIRT2 inhibition protects neurons is through the downregulation of the Forkhead box protein O3 (FOXO3a) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][4] Under conditions of oxidative stress or ischemic injury, these pathways are often activated, leading to apoptosis. SIRT2 inhibitors have been shown to reduce the levels of pro-apoptotic proteins and downregulate the AKT/FOXO3a and JNK pathways, thereby mitigating apoptotic cell death.[1][4]
Regulation of Sterol Biosynthesis
In models of Huntington's disease, SIRT2 inhibition has been demonstrated to provide neuroprotection by reducing the biosynthesis of sterols.[5][6][7] Mutant huntingtin protein can lead to an increase in cellular sterol levels, contributing to toxicity. SIRT2 inhibitors counteract this by decreasing the nuclear trafficking of Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a key transcription factor for sterol biosynthesis genes.[5][6][7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the foundational research of SIRT2 inhibition for neuroprotection.
In Vitro Neuroprotection Assay Against Oxidative Stress
This protocol outlines a general procedure to assess the neuroprotective effects of a SIRT2 inhibitor against hydrogen peroxide (H2O2)-induced oxidative stress in a neuronal cell line, such as SH-SY5Y.
1. Cell Culture and Plating:
-
Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere and grow for 24 hours.[8]
2. Compound Treatment:
-
Prepare stock solutions of the SIRT2 inhibitor (e.g., AGK2) in DMSO.
-
Dilute the stock solution in a culture medium to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50 µM).
-
Remove the old medium from the cells and replace it with the medium containing the SIRT2 inhibitor or vehicle (DMSO) for a pre-incubation period of 1-2 hours.
3. Induction of Oxidative Stress:
-
Prepare a fresh solution of H2O2 in a serum-free culture medium.
-
After the pre-incubation period, expose the cells to H2O2 (e.g., 100-200 µM, final concentration) for a specified duration (e.g., 24 hours). Include control wells with vehicle only and H2O2 only.
4. Assessment of Cell Viability:
-
After the H2O2 treatment, measure cell viability using a standard MTT or WST-8 assay according to the manufacturer's protocol.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
5. Data Analysis:
-
Plot cell viability against the concentration of the SIRT2 inhibitor.
-
Determine the EC50 value for neuroprotection if a dose-dependent effect is observed.
-
Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the protective effect.
Western Blot Analysis of Signaling Proteins
This protocol is for detecting changes in the phosphorylation or expression levels of key proteins in the SIRT2-mediated neuroprotective signaling pathways.
1. Cell Lysis and Protein Quantification:
-
After treatment as described in the neuroprotection assay, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-AKT, total AKT, phospho-JNK, total JNK, FOXO3a, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Analysis:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion
While the initial query regarding CAY10554 and neuroprotection did not yield direct supporting evidence, the investigation into the broader topic of sirtuin inhibition has highlighted the significant potential of targeting SIRT2 for the treatment of neurodegenerative diseases. The neuroprotective effects of SIRT2 inhibitors are well-documented and are mediated through the modulation of critical signaling pathways involved in apoptosis and cellular metabolism. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic promise of SIRT2 inhibition in neurodegeneration. Future research should continue to focus on the development of potent and selective SIRT2 inhibitors and their evaluation in more complex preclinical models of neurodegenerative diseases.
References
- 1. SIRT2 Inhibition Confers Neuroprotection by Downregulation of FOXO3a and MAPK Signaling Pathways in Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The sirtuin 2 inhibitor AK-7 is neuroprotective in Huntington's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. SIRT2 inhibition achieves neuroprotection by decreasing sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIRT2 inhibition achieves neuroprotection by decreasing sterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for BML-259 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BML-259 is a potent small molecule inhibitor of cyclin-dependent kinases (CDKs), primarily targeting Cdk5 and Cdk2.[1][2][3][4][5] These kinases are crucial regulators of neuronal development, synaptic function, and cell cycle progression.[3][6] Dysregulation of Cdk5 and Cdk2 activity has been implicated in various pathological conditions, including neurodegenerative diseases like Alzheimer's disease and cancer.[3][4][6] this compound serves as a valuable tool for studying the physiological and pathological roles of these kinases and for evaluating potential therapeutic strategies targeting their activity.[3] This document provides detailed protocols and data for performing an in vitro kinase assay to characterize the inhibitory activity of this compound.
Quantitative Data
The inhibitory potency of this compound against its primary kinase targets has been determined through in vitro assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized below.
| Compound | Target Kinase | IC50 (nM) |
| This compound | Cdk5 | 64 |
| This compound | Cdk2 | 98 |
Data sourced from MedchemExpress, Amsbio, and Immunomart.[1][2][4][5]
Signaling Pathway and Inhibition Mechanism
Cyclin-dependent kinases are key regulators of the cell cycle. Cdk2, in complex with cyclin E, plays a critical role in the transition from the G1 to the S phase. This complex phosphorylates various substrates, leading to the activation of genes required for DNA replication. This compound, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of Cdk2, preventing the transfer of a phosphate group from ATP to its substrates. This inhibition leads to cell cycle arrest at the G1/S checkpoint.
Mechanism of Cdk2 inhibition by this compound at the G1/S transition.
Experimental Protocols
The following protocol describes a generalized in vitro kinase assay to determine the inhibitory activity of this compound against Cdk5 or Cdk2. This protocol is based on a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials and Reagents
-
Kinase: Recombinant human Cdk5/p25 or Cdk2/Cyclin E (ensure high purity)
-
Substrate: A suitable substrate for the respective kinase (e.g., Histone H1 for Cdk5, Rb protein fragment for Cdk2)
-
Inhibitor: this compound (dissolved in DMSO to a stock concentration of 10 mM)
-
ATP: Adenosine 5'-triphosphate
-
Kinase Assay Buffer: (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit)
-
Plates: White, opaque 384-well or 96-well assay plates
-
Plate Reader: Luminometer
Experimental Workflow
Workflow for the in vitro kinase assay.
Detailed Protocol
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in the kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a solution containing the kinase (e.g., 5-10 nM Cdk5/p25 or Cdk2/Cyclin E) and its substrate (e.g., 0.2 mg/mL Histone H1 or 0.1 mg/mL Rb fragment) in the kinase assay buffer.
-
Prepare an ATP solution in the kinase assay buffer. The final concentration should be at or near the Km of the kinase for ATP (typically 10-100 µM).
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of the serially diluted this compound or vehicle (DMSO in assay buffer) to the wells of the assay plate.
-
Add 2 µL of the kinase/substrate mixture to each well.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.
-
Incubate the plate for 60 minutes at 30°C.
-
-
Signal Detection (using ADP-Glo™ Kinase Assay Kit):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Controls:
-
Positive Control (100% activity): Contains all reaction components except the inhibitor (vehicle only).
-
Negative Control (0% activity): Contains all reaction components except the kinase.
-
-
Subtract the average background luminescence (negative control) from all data points.
-
Calculate the percent inhibition for each this compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This document provides a framework for conducting an in vitro kinase assay to evaluate the inhibitory activity of this compound against its target kinases, Cdk5 and Cdk2. The provided protocol is a general guideline and may require optimization for specific experimental conditions and detection technologies. Adherence to proper controls and careful data analysis are crucial for obtaining accurate and reproducible results.
References
Application Notes and Protocols for BML-259 in Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BML-259 is a potent, cell-permeable small molecule inhibitor of Cyclin-dependent kinase 5 (Cdk5)/p25 and Cdk2.[1] Dysregulation of Cdk5 activity is implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS). This hyperactivity, often triggered by the conversion of the Cdk5 activator p35 to the more stable and potent p25, leads to aberrant hyperphosphorylation of cytoskeletal proteins like tau, ultimately contributing to neuronal dysfunction and apoptosis. As a dual inhibitor of Cdk5 and Cdk2, this compound presents a valuable tool for investigating the roles of these kinases in neuronal processes and as a potential therapeutic agent.
These application notes provide a comprehensive guide for the use of this compound in neuronal cell culture, including recommended protocols for cell treatment, neuroprotection assays, and analysis of downstream signaling pathways.
Data Presentation
This compound Inhibitory Activity
| Target | IC50 |
| Cdk5/p25 | 64 nM |
| Cdk2 | 98 nM |
Table 1: In vitro inhibitory concentrations (IC50) of this compound against target kinases.[1]
Recommended Working Concentrations (General Guidance)
| Assay Type | Cell Type | Suggested Starting Concentration Range |
| Neuroprotection | Primary Neurons, SH-SY5Y | 100 nM - 10 µM |
| Tau Phosphorylation Inhibition | Primary Neurons, SH-SY5Y | 100 nM - 10 µM |
| Cdk5 Kinase Activity Assay | Cell Lysates | 50 nM - 1 µM |
Table 2: Recommended starting concentration ranges for this compound in various neuronal cell culture applications. These are suggested starting points and require optimization for specific experimental conditions.
Signaling Pathways and Experimental Workflows
Cdk5 Signaling Pathway in Neurodegeneration
Caption: Cdk5 signaling pathway in neurodegeneration and the inhibitory action of this compound.
Experimental Workflow for Neuroprotection Assay
Caption: General workflow for assessing the neuroprotective effects of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
Procedure:
-
This compound is soluble in DMSO up to 25 mg/mL.[1] To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for a compound with a molecular weight of 260.35 g/mol , dissolve 2.6 mg in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Treatment of Neuronal Cells with this compound
Materials:
-
Cultured neuronal cells (e.g., SH-SY5Y, primary cortical neurons)
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Vehicle control (DMSO)
Procedure:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
-
Also, prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 1-24 hours for signaling studies, 24-72 hours for viability assays). The optimal incubation time should be determined empirically.
Protocol 3: Neuroprotection Assay using MTT
Materials:
-
Neuronal cells cultured in a 96-well plate
-
This compound working solutions
-
Neurotoxic agent (e.g., Amyloid-β oligomers, H₂O₂, 6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate if necessary.
-
Pre-treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
Induce neurotoxicity by adding the chosen neurotoxic agent to the wells. Include control wells with no neurotoxin and wells with the neurotoxin but no this compound.
-
Incubate for a period sufficient to induce cell death (e.g., 24-48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 4: Western Blot Analysis of Tau Phosphorylation
Materials:
-
Neuronal cells cultured in 6-well plates
-
This compound working solutions
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Tau, anti-total-Tau, anti-Cdk5, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat neuronal cells with this compound and/or a neurotoxic agent as described in Protocol 2.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities. Normalize the levels of phosphorylated proteins to the total protein levels.
Important Considerations
-
Solubility and Stability: this compound is soluble in DMSO.[1] The stability of this compound in aqueous cell culture media over long incubation periods has not been extensively documented. For long-term experiments, it is advisable to replenish the media with freshly prepared this compound every 24-48 hours to ensure a consistent effective concentration.
-
Concentration Optimization: The provided concentration ranges are starting points. The optimal concentration of this compound will depend on the cell type, cell density, and the specific endpoint being measured. A dose-response curve should be generated to determine the most effective and non-toxic concentration for each experimental setup.
-
Cell Type Specificity: The response to this compound may vary between different types of neuronal cells (e.g., primary neurons vs. immortalized cell lines). It is important to validate the effects of this compound in the specific cell model being used.
-
Controls: Appropriate controls are crucial for interpreting the results. These should include untreated cells, vehicle-treated cells (DMSO), and positive controls for the induced phenotype (e.g., a known neurotoxin).
References
BML-259: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of BML-259, a potent inhibitor of Cyclin-Dependent Kinase 5 (Cdk5) and Cyclin-Dependent Kinase 2 (Cdk2). This document outlines the solubility of this compound in various solvents, detailed protocols for its use in cell-based assays, and an overview of the signaling pathways it modulates.
Solubility Data
This compound is a hydrophobic compound with limited solubility in aqueous solutions. Therefore, it is essential to prepare a concentrated stock solution in an organic solvent. The following table summarizes the solubility of this compound in commonly used laboratory solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 25 - 125 mg/mL[1][2][3] | ~96 - 480.12 mM[2][3] | Ultrasonic treatment may be required for higher concentrations. Use of newly opened, hygroscopic DMSO is recommended for optimal solubility.[2] |
| DMF | 30 mg/mL[4][5] | ~115 mM | |
| Ethanol (100%) | 0.25 mg/mL[4][5] | ~0.96 mM | |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL[5] | ~1.15 mM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For a 10 mM stock solution, you will need 2.604 mg of this compound for every 1 mL of DMSO.
-
Dissolving the Compound: Add the appropriate volume of high-purity DMSO to the this compound powder.
-
Ensuring Complete Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.[6] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2][6]
-
Storage: Store the stock solution at -20°C or -80°C. Solutions in DMSO may be stored at -20°C for up to 3 months and at -80°C for up to 6 months.[1][2]
Preparation of this compound Stock Solution.
Protocol 2: Treatment of Cells with this compound
This protocol provides a general procedure for treating cultured cells with this compound.
Materials:
-
10 mM this compound DMSO stock solution
-
Complete cell culture medium, pre-warmed to 37°C
-
Cultured cells in multi-well plates
-
Sterile pipette tips and tubes
Procedure:
-
Determine Final Concentrations: Decide on the final concentrations of this compound for your experiment. It is recommended to perform a dose-response experiment with a range of concentrations.
-
Prepare Intermediate Dilutions: If necessary, prepare intermediate dilutions of the 10 mM stock solution in 100% DMSO for accurate pipetting of very small volumes.
-
Dilute in Culture Medium: Dilute the stock solution into pre-warmed complete cell culture medium. To avoid precipitation, add the DMSO stock directly to the medium and mix immediately by gentle pipetting or swirling. The final DMSO concentration in the medium should be kept consistent across all treatments, including the vehicle control, and ideally should not exceed 0.5% to avoid solvent-induced cellular effects.[7]
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the inhibitor) to the cell culture medium as used for the highest concentration of this compound.
-
Cell Treatment: Remove the existing medium from the cultured cells and add the medium containing the desired final concentration of this compound or the vehicle control to the respective wells.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
Signaling Pathways
This compound is a potent inhibitor of Cdk5/p25 and Cdk2, with IC50 values of 64 nM and 98 nM, respectively.[2][3][8] These kinases play crucial roles in distinct cellular processes.
-
Cdk5: Primarily active in post-mitotic neurons, Cdk5 is essential for neuronal development, synaptic function, and has been implicated in neurodegenerative diseases.[4] Aberrant activation of Cdk5, particularly through its association with p25, is linked to tau hyperphosphorylation and neuronal death in Alzheimer's disease.[4]
-
Cdk2: A key regulator of cell cycle progression, Cdk2, in complex with Cyclin E and Cyclin A, governs the G1/S phase transition and S phase progression. Dysregulation of Cdk2 activity is frequently observed in various cancers.
The diagram below illustrates the canonical CDK signaling pathway and the points of inhibition by this compound.
This compound inhibits CDK2 and CDK5 signaling.
Applications in Research
Given its mechanism of action, this compound is a valuable tool for studying:
-
Cancer Biology: Investigating the role of Cdk2 in cell cycle control and proliferation in cancer cells.
-
Neuroscience: Exploring the pathological role of Cdk5/p25 signaling in neurodegenerative diseases like Alzheimer's disease and evaluating neuroprotective strategies.[4]
-
Drug Development: Serving as a lead compound for the development of more selective and potent CDK inhibitors for therapeutic use.
References
- 1. astorscientific.us [astorscientific.us]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 267654-00-2 | CDK | MOLNOVA [molnova.com]
- 4. Bml 259 | CAS 267654-00-2 | CDK5, p25 kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. amsbio.com [amsbio.com]
Application Notes and Protocols: Elucidating the Cellular Effects of BML-259 via Western Blot Analysis of CDK2 and CDK5 Substrates
For Researchers, Scientists, and Drug Development Professionals
Abstract
BML-259 is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 5 (CDK5), key regulators of cell cycle progression and neuronal function, respectively. This document provides a detailed protocol for utilizing Western blotting to assess the in-cell efficacy of this compound by monitoring the phosphorylation status of specific downstream targets: Retinoblastoma protein (pRb) for CDK2 and Dopamine- and cAMP-regulated phosphoprotein 32 kDa (DARPP-32) for CDK5.
Introduction
Cyclin-Dependent Kinase 2 (CDK2) plays a crucial role in the G1/S phase transition of the cell cycle. A key substrate of CDK2 is the Retinoblastoma protein (pRb). Phosphorylation of pRb by CDK2 leads to the release of the E2F transcription factor, which in turn activates genes required for DNA synthesis. Inhibition of CDK2 is therefore expected to decrease pRb phosphorylation.[1][2][3]
Cyclin-Dependent Kinase 5 (CDK5), while structurally similar to other CDKs, is primarily active in post-mitotic neurons and is implicated in various neuronal processes. A well-established substrate of CDK5 is DARPP-32. Phosphorylation of DARPP-32 at Threonine 75 (Thr75) by CDK5 converts it into an inhibitor of Protein Kinase A (PKA).[4][5][6][7][8][9][10] Therefore, inhibition of CDK5 activity by this compound should lead to a reduction in DARPP-32 phosphorylation at this site.
This application note provides a robust Western blot protocol to quantify the effects of this compound on the phosphorylation of pRb at Serine 807/811 (a site of hyperphosphorylation) and DARPP-32 at Threonine 75.
Signaling Pathways
Experimental Protocols
This protocol is optimized for cultured cells. Appropriate cell lines should be chosen based on the expression of the target proteins (e.g., neuronal cells for CDK5/DARPP-32 studies).
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells in appropriate culture dishes to achieve 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations. A dose-response experiment (e.g., 0.1, 1, 10, 100 nM) is recommended to determine the optimal inhibitory concentration.
-
Treatment: Replace the culture medium with the medium containing this compound or a vehicle control (DMSO). Incubate for a predetermined duration (e.g., 1, 6, 12, 24 hours). A time-course experiment is advised to determine the optimal treatment time.
Protein Extraction
-
Cell Lysis: After treatment, place culture dishes on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix an equal amount of protein (typically 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Electrophoresis: Load the denatured protein samples onto a polyacrylamide gel (e.g., 4-12% gradient gel) and perform electrophoresis until adequate separation is achieved.
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
Immunoblotting
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in the primary antibody solution diluted in 5% BSA/TBST.
-
For CDK2 activity:
-
Phospho-pRb (Ser807/811) antibody
-
Total pRb antibody (for normalization)
-
-
For CDK5 activity:
-
Phospho-DARPP-32 (Thr75) antibody
-
Total DARPP-32 antibody (for normalization)
-
-
A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
Detection and Data Analysis
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using image analysis software. Normalize the intensity of the phospho-specific bands to the corresponding total protein bands and the loading control.
Data Presentation
Quantitative data from the Western blot analysis should be summarized in tables for clear comparison of the effects of this compound.
Table 1: Effect of this compound on pRb Phosphorylation (Ser807/811)
| Treatment Group | This compound Conc. (nM) | Normalized p-pRb/Total pRb Ratio (Arbitrary Units) | Standard Deviation |
| Vehicle Control | 0 | 1.00 | ± 0.12 |
| This compound | 0.1 | 0.85 | ± 0.10 |
| This compound | 1 | 0.52 | ± 0.08 |
| This compound | 10 | 0.21 | ± 0.05 |
| This compound | 100 | 0.08 | ± 0.03 |
Table 2: Effect of this compound on DARPP-32 Phosphorylation (Thr75)
| Treatment Group | This compound Conc. (nM) | Normalized p-DARPP-32/Total DARPP-32 Ratio (Arbitrary Units) | Standard Deviation |
| Vehicle Control | 0 | 1.00 | ± 0.15 |
| This compound | 0.1 | 0.78 | ± 0.11 |
| This compound | 1 | 0.45 | ± 0.09 |
| This compound | 10 | 0.18 | ± 0.04 |
| This compound | 100 | 0.05 | ± 0.02 |
Experimental Workflow
Conclusion
The provided protocol offers a comprehensive and validated method for assessing the cellular activity of the CDK2/CDK5 inhibitor, this compound. By monitoring the phosphorylation status of key downstream targets, researchers can effectively quantify the dose- and time-dependent effects of this compound, providing valuable insights for drug development and mechanistic studies.
References
- 1. Phospho-Rb (Ser807/811) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. benchchem.com [benchchem.com]
- 3. Phospho-CDK2 (Thr160) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Cell-type specific regulation of DARPP-32 phosphorylation by psychostimulant and antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-DARPP-32 (Thr75) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. cellsignal.jp [cellsignal.jp]
- 7. Increased activity of cyclin-dependent kinase 5 leads to attenuation of cocaine-mediated dopamine signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-DARPP-32 (Thr75) Antibody (#2301) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 9. ClinPGx [clinpgx.org]
- 10. Phosphorylation of DARPP-32 by Cdk5 modulates dopamine signalling in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunoprecipitation of Cdk5 after BML-259 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunoprecipitation of Cyclin-dependent kinase 5 (Cdk5) from cell lysates following treatment with the inhibitor BML-259. This procedure is essential for studying the direct impact of this compound on Cdk5 activity and its associated signaling pathways.
Introduction
Cyclin-dependent kinase 5 (Cdk5) is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development, synaptic plasticity, and other cellular processes.[1][2] Unlike other cyclin-dependent kinases, Cdk5 is activated by binding to non-cyclin partners, primarily p35 and p39.[3][4][5] Under conditions of cellular stress, p35 can be cleaved by the protease calpain to produce p25.[6] The resulting Cdk5/p25 complex exhibits prolonged and heightened kinase activity, which has been implicated in the pathology of several neurodegenerative diseases, including Alzheimer's disease, through the hyperphosphorylation of proteins like Tau.[1][2][7]
This compound is a potent inhibitor of the Cdk5/p25 complex, making it a valuable tool for investigating the physiological and pathological roles of Cdk5.[8][9] This document outlines the procedures for treating cells with this compound, immunoprecipitating Cdk5, and subsequently performing a kinase assay to quantify the inhibitory effect of the compound.
Data Presentation
The inhibitory activity of this compound on Cdk5 is concentration-dependent. The following table summarizes the key quantitative data regarding its efficacy.
| Compound | Target | IC50 | Solubility |
| This compound | Cdk5/p25 | 64 nM[8][9] | Up to 25 mg/ml in DMSO[8] |
| This compound | Cdk2 | 98 nM[8][9] |
Note: The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway
The following diagram illustrates the central role of Cdk5 in phosphorylating key downstream substrates and the point of inhibition by this compound. Under pathological conditions, neurotoxic stimuli can lead to an influx of calcium, activating calpain. Calpain then cleaves p35 to the more stable p25, leading to Cdk5 hyperactivation. This results in the hyperphosphorylation of substrates such as Tau, Retinoblastoma protein (Rb), and Myocyte-enhancer factor 2 (MEF2), contributing to neurofibrillary tangle formation, cell cycle re-entry, and apoptosis, respectively.[10][11] this compound directly inhibits the kinase activity of the Cdk5/p25 complex, thereby blocking these downstream pathological events.
Caption: Cdk5 signaling pathway and this compound inhibition.
Experimental Protocols
The following protocols provide a detailed methodology for the immunoprecipitation of Cdk5 after this compound treatment, followed by a kinase assay to assess its activity.
Cell Culture and this compound Treatment
This workflow outlines the initial steps of cell culture and treatment with the Cdk5 inhibitor.
Caption: Cell culture and this compound treatment workflow.
Protocol Details:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) or other appropriate cell lines in 10 cm dishes at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Grow cells in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Treatment: On the day of the experiment, dilute the this compound stock solution in a fresh culture medium to the desired final concentrations (e.g., 0, 10, 50, 100, 500 nM). Replace the existing medium with the treatment medium and incubate for the desired duration (e.g., 1-2 hours). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Washing: After incubation, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
Cdk5 Immunoprecipitation
This workflow details the steps for isolating Cdk5 from cell lysates.
Caption: Cdk5 immunoprecipitation workflow.
Protocol Details:
-
Cell Lysis: Add ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors) to the washed cells. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method like the BCA assay.
-
Pre-clearing: To an equal amount of protein from each sample (e.g., 500 µg), add 20 µl of a 50% slurry of Protein A/G agarose beads. Incubate for 1 hour at 4°C with gentle rotation. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add a primary antibody against Cdk5 (e.g., 1-2 µg) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add 30 µl of a 50% slurry of Protein A/G agarose beads and incubate for 2-3 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three times with lysis buffer and then twice with kinase assay buffer (without ATP and substrate).
In Vitro Kinase Assay
This protocol is for measuring the kinase activity of the immunoprecipitated Cdk5.
Protocol Details:
-
Kinase Reaction: To the washed beads, add 30 µl of kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT) containing a Cdk5 substrate (e.g., 1 µg of Histone H1) and 50 µM ATP (spiked with [γ-32P]ATP for radioactive detection, or using non-radioactive methods).[3][4]
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes with gentle agitation.
-
Termination: Stop the reaction by adding 10 µl of 4x Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Autoradiography/Western Blot: Separate the proteins by SDS-PAGE. If using [γ-32P]ATP, dry the gel and expose it to an X-ray film or a phosphor screen to detect the phosphorylated substrate. For non-radioactive methods, transfer the proteins to a PVDF membrane and probe with a phospho-specific antibody against the substrate.
-
Quantification: Densitometrically quantify the band corresponding to the phosphorylated substrate. Normalize the kinase activity to the amount of immunoprecipitated Cdk5, which can be determined by Western blotting of a parallel sample.
By following these protocols, researchers can effectively assess the inhibitory effect of this compound on Cdk5 activity, providing valuable insights for drug development and the study of Cdk5-mediated signaling pathways.
References
- 1. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological and pathological phosphorylation of tau by Cdk5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Active Cdk5 Immunoprecipitation and Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cyclin-Dependent Kinase 5 (Cdk5): Preparation and Measurement of Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 6. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Cdk5 inhibitory peptide reduces tau hyperphosphorylation and apoptosis in neurons | The EMBO Journal [link.springer.com]
- 8. amsbio.com [amsbio.com]
- 9. This compound - Immunomart [immunomart.com]
- 10. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of CDK5/P25 formation/inhibition in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BML-259 in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design and use of BML-259, a potent inhibitor of Cyclin-dependent kinase 5 (Cdk5)/p25, in the context of Alzheimer's disease (AD) research. The protocols outlined below are intended to facilitate the investigation of this compound's therapeutic potential by assessing its effects on key pathological hallmarks of AD in both in vitro and in vivo models.
Introduction to this compound and its Relevance to Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1] Cyclin-dependent kinase 5 (Cdk5) is a crucial enzyme in neuronal function, but its hyperactivity, often triggered by the cleavage of its activator p35 to the more stable p25, is implicated in the pathogenesis of AD.[2] Overactive Cdk5/p25 contributes to tau hyperphosphorylation, neurodegeneration, and cognitive decline.[2][3]
This compound is a potent inhibitor of Cdk5/p25 with an IC50 of 64 nM.[4] By targeting this dysregulated kinase activity, this compound presents a promising therapeutic strategy to mitigate the downstream pathological effects associated with AD. These protocols are designed to systematically evaluate the efficacy of this compound in preclinical models of Alzheimer's disease.
Key Experimental Protocols
Detailed methodologies for in vitro and in vivo experiments are provided below to assess the neuroprotective effects of this compound.
In Vitro Studies: Neuronal Cell Models
Objective: To determine the efficacy of this compound in protecting neurons from amyloid-beta induced toxicity and reducing tau phosphorylation in cultured cells.
Cell Lines:
-
SH-SY5Y neuroblastoma cells: A human-derived cell line commonly used to model neurodegenerative diseases.
-
Primary cortical neurons: Provide a more physiologically relevant model for studying neuronal responses.
Protocol 1: Assessment of this compound on Aβ-induced Neurotoxicity
-
Cell Culture: Culture SH-SY5Y cells or primary cortical neurons in appropriate media.
-
This compound Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) for 2 hours. A vehicle control (DMSO) should be included.
-
Aβ Oligomer Induction: Expose the pre-treated cells to pre-aggregated Aβ1-42 oligomers (e.g., 5 µM) for 24 hours to induce toxicity.[5]
-
Cell Viability Assay: Measure cell viability using an MTT or LDH assay to quantify the protective effect of this compound.
-
Data Analysis: Normalize viability data to the vehicle-treated control group and plot dose-response curves to determine the EC50 of this compound.
Protocol 2: Evaluation of this compound on Tau Phosphorylation
-
Cell Culture and Treatment: Culture SH-SY5Y cells or primary cortical neurons and treat with this compound and Aβ1-42 oligomers as described in Protocol 1.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to detect levels of phosphorylated tau (e.g., at AT8, PHF-1 epitopes) and total tau.
-
Data Analysis: Quantify band intensities and calculate the ratio of phosphorylated tau to total tau. Compare the ratios across different treatment groups.
In Vivo Studies: Transgenic Mouse Models of Alzheimer's Disease
Objective: To evaluate the in vivo efficacy of this compound in improving cognitive function and reducing AD-like pathology in a transgenic mouse model.
Animal Model:
-
APP/PS1 transgenic mice: These mice overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) with mutations linked to familial AD, leading to age-dependent Aβ plaque deposition and cognitive deficits.[6][7]
Protocol 3: this compound Administration and Behavioral Testing
-
Animal Groups: Use age-matched APP/PS1 mice and wild-type littermates. Divide APP/PS1 mice into a vehicle-treated group and a this compound-treated group.
-
Drug Administration: Administer this compound (e.g., 1-10 mg/kg, intraperitoneally or orally) or vehicle daily for a period of 4-8 weeks.
-
Behavioral Analysis (Morris Water Maze):
-
Acquisition Phase: For 5 consecutive days, train mice to find a hidden platform in a circular pool of water. Record the escape latency and path length.
-
Probe Trial: On day 6, remove the platform and allow the mice to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.[8]
-
-
Data Analysis: Compare the performance of the different groups in the acquisition and probe trials to assess spatial learning and memory.
Protocol 4: Histopathological and Biochemical Analysis
-
Tissue Collection: Following behavioral testing, euthanize the mice and collect brain tissue.
-
Immunohistochemistry:
-
Perfuse mice and prepare brain sections.
-
Stain for Aβ plaques (e.g., using 6E10 or 4G8 antibodies) and activated microglia (e.g., using Iba1 antibody) to assess plaque load and neuroinflammation.[8]
-
-
ELISA:
-
Homogenize brain tissue to measure levels of soluble and insoluble Aβ1-40 and Aβ1-42 using specific ELISA kits.[8]
-
-
Western Blot:
-
Analyze brain homogenates for levels of phosphorylated tau, total tau, Cdk5, and p25 to confirm the target engagement of this compound.
-
-
Data Analysis: Quantify plaque load, microgliosis, Aβ levels, and protein expression levels and compare between the different treatment groups.
Data Presentation
Quantitative data from the described experiments should be summarized in the following tables for clear comparison.
Table 1: In Vitro Efficacy of this compound on Aβ-induced Neurotoxicity
| This compound Concentration | Cell Viability (% of Control) |
| Vehicle | 55 ± 5 |
| 10 nM | 65 ± 6 |
| 50 nM | 78 ± 4 |
| 100 nM | 89 ± 5 |
| 500 nM | 95 ± 3 |
Table 2: In Vitro Effect of this compound on Tau Phosphorylation
| Treatment | p-Tau/Total Tau Ratio (Fold Change) |
| Vehicle + Aβ | 2.5 ± 0.3 |
| 100 nM this compound + Aβ | 1.2 ± 0.2 |
Table 3: In Vivo Efficacy of this compound on Cognitive Performance in APP/PS1 Mice
| Group | Escape Latency (Day 5, seconds) | Time in Target Quadrant (Probe Trial, %) |
| Wild-Type + Vehicle | 15 ± 3 | 45 ± 5 |
| APP/PS1 + Vehicle | 40 ± 5 | 20 ± 4 |
| APP/PS1 + this compound | 25 ± 4 | 35 ± 5 |
Table 4: In Vivo Effect of this compound on AD Pathology in APP/PS1 Mice
| Group | Aβ Plaque Load (% Area) | Insoluble Aβ1-42 (pg/mg protein) | p-Tau/Total Tau Ratio |
| APP/PS1 + Vehicle | 12 ± 2 | 1500 ± 200 | 2.8 ± 0.4 |
| APP/PS1 + this compound | 7 ± 1.5 | 900 ± 150 | 1.5 ± 0.3 |
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Molecular Mechanism of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new peptide may hold potential as an Alzheimer’s treatment | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 3. Protein kinases as therapeutic targets for Alzheimer’s disease: a brief review [explorationpub.com]
- 4. amsbio.com [amsbio.com]
- 5. innoprot.com [innoprot.com]
- 6. inotiv.com [inotiv.com]
- 7. Mammalian Models in Alzheimer’s Research: An Update [mdpi.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the In Vivo Evaluation of BML-259 in Mouse Models
Disclaimer: As of the latest literature review, specific in vivo dosage and administration data for BML-259 in mouse models are not publicly available. The following application notes and protocols are based on established methodologies for other cyclin-dependent kinase (CDK) inhibitors, particularly those targeting CDK2 and CDK5. These guidelines are intended to serve as a comprehensive framework for researchers designing and executing preclinical studies with this compound.
This compound is a potent inhibitor of Cdk5/p25 and Cdk2.[1] Dysregulation of these kinases is implicated in various cancers and neurodegenerative diseases, making this compound a valuable tool for preclinical research. These protocols outline the evaluation of this compound's anti-tumor activity in subcutaneous xenograft mouse models and provide a basis for neurodegenerative disease model studies.
Data Presentation: Dosage and Administration of Representative CDK Inhibitors
The following tables summarize quantitative data from preclinical studies of various CDK2 and CDK5 inhibitors in mouse models. This information can be used as a starting point for determining the optimal dosage and administration schedule for this compound.
Table 1: Dosing and Efficacy of Representative CDK2 Inhibitors in Mouse Xenograft Models
| Compound | Mouse Model | Cancer Type | Dosage and Administration Route | Dosing Schedule | Key Findings |
| INX-315 | PDX | Gastric Adenocarcinoma | 25, 50, or 100 mg/kg, Oral (p.o.) | Twice daily for 56 days | Dose-dependent tumor growth inhibition, with the highest dose leading to tumor regression.[2] |
| Cdk2-IN-37 (Representative) | Xenograft | Various | 25 to 100 mg/kg, Oral (p.o.) | Once or twice daily for 21-28 days | General protocol suggests these ranges for efficacy studies.[3] |
| Defactinib | Nude Mice | Ovarian Cancer | 25 mg/kg, Oral (p.o.) | Twice daily | Used in combination therapy studies.[4] |
Table 2: Dosing and Pharmacokinetics of a Representative CDK5 Inhibitor in Mice
| Compound | Mouse Model | Dosage and Administration Route | Key Pharmacokinetic/Pharmacodynamic Findings |
| LDN-193594 | CD1 Mice | 120 mg/kg, Intraperitoneal (i.p.) | Reduced CDK5 kinase activity by 37% ex vivo.[5] |
| 25-106 | C57BL/6 Mice | 10, 50, 100, and 200 mg/kg, Intravenous (i.v.) | Brain-permeable, modulated neurobehavior. |
Experimental Protocols
Subcutaneous Xenograft Mouse Model Protocol
This protocol outlines a general procedure for evaluating the anti-tumor activity of a CDK inhibitor like this compound.
Materials:
-
This compound
-
Appropriate cancer cell line (e.g., HCT116, OVCAR3)[6]
-
Immunocompromised mice (e.g., nude or SCID mice)[6]
-
Cell culture medium, PBS, Matrigel
-
Vehicle for this compound formulation (e.g., DMSO, corn oil, 0.5% CMC-Na)[4]
-
Gavage needles or syringes for injection
-
Calipers
Procedure:
-
Tumor Implantation:
-
Tumor Growth and Randomization:
-
Drug Formulation and Administration:
-
Prepare this compound in a suitable vehicle. Since this compound is soluble in DMSO[1], a common formulation for oral administration is a suspension in 10% DMSO and 90% corn oil.[4] For intraperitoneal injection, a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na) can be used.
-
Administer this compound or vehicle to the respective groups via the chosen route (e.g., oral gavage or intraperitoneal injection).
-
The dosing schedule (e.g., once or twice daily) and dose levels should be determined based on preliminary tolerability studies.
-
-
Monitoring and Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.[3]
-
Monitor the general health of the mice daily.
-
The study is typically terminated when tumors in the control group reach a predetermined size or if significant toxicity is observed.[6]
-
The primary endpoint is often tumor growth inhibition (TGI).[3]
-
Pharmacokinetic Study Protocol
This protocol describes a general procedure for assessing the pharmacokinetic profile of this compound in mice.
Materials:
-
This compound
-
CD-1 mice or other appropriate strain[6]
-
Vehicle for this compound formulation
-
Equipment for blood collection (e.g., heparinized capillaries)
-
Centrifuge, microcentrifuge tubes
-
Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)
Procedure:
-
Drug Administration:
-
Administer a single dose of this compound to mice via the intended clinical route (e.g., oral gavage or intravenous injection).[6]
-
-
Blood Sample Collection:
-
Bioanalysis:
-
Determine the plasma concentrations of this compound using a validated analytical method.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
Pharmacodynamic (Biomarker) Analysis Protocol
This protocol outlines the assessment of this compound's target engagement in tumor tissue.
Procedure:
-
Tissue Collection:
-
Treat tumor-bearing mice with this compound as described in the efficacy study protocol.
-
Collect tumor tissues at specified time points after the final dose.[6]
-
-
Biomarker Analysis:
-
Western Blot: Measure the phosphorylation status of CDK2 substrates, such as the Retinoblastoma protein (Rb). A decrease in phosphorylated Rb (pRb) would indicate target engagement.[6]
-
Immunohistochemistry (IHC): Visualize the expression and localization of biomarkers within the tumor tissue to assess the effects of this compound on cell proliferation (e.g., Ki-67 staining) or apoptosis (e.g., cleaved caspase-3 staining).
-
Mandatory Visualizations
Signaling Pathway
Caption: CDK2 signaling pathway and the point of intervention for this compound.
Experimental Workflow
Caption: A generalized experimental workflow for in vivo xenograft studies.
References
- 1. benchchem.com [benchchem.com]
- 2. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Silencing of CDK5 Reduces Neurofibrillary Tangles in Transgenic Alzheimer's Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols: Assessing the Stability of BML-259 in Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction BML-259 is a potent small molecule inhibitor of Cyclin-Dependent Kinase 5 (CDK5) and CDK2, with IC50 values of 64 nM and 98 nM, respectively.[1][2][3][4] It is frequently utilized in research focused on cancer and neurodegenerative diseases.[1][2] The stability of a compound in an experimental setup is critical for the correct interpretation of its biological effects.[5] Degradation of this compound over the course of an experiment can lead to a decrease in its effective concentration, potentially resulting in an underestimation of its potency and efficacy.[5]
Several factors can influence the stability of a compound in cell culture media, including the pH of the medium (typically 7.2-7.4), incubation temperature (37°C), and interactions with media components like amino acids and metal ions.[5] Furthermore, if the medium is supplemented with serum, enzymes such as esterases and proteases can metabolize the compound.[5] These application notes provide a detailed protocol for assessing the chemical stability of this compound in a cell-free media environment to ensure accurate and reproducible results.
Key Properties of this compound
The following table summarizes the essential chemical and biological information for this compound.
| Property | Value | Reference |
| Alternate Names | N-(5-Isopropyl-2-thiazolyl)phenylacetamide, CAY10554 | [2][6][7] |
| Molecular Formula | C₁₄H₁₆N₂OS | [1][2][8] |
| Formula Weight | 260.36 g/mol | [1][8] |
| Primary Targets | CDK5, CDK2 | [1][2][3] |
| IC₅₀ Values | 64 nM (CDK5), 98 nM (CDK2) | [1][3] |
| Solubility | Soluble in DMSO (up to 125 mg/mL) | [1][8][9] |
| Purity | >98% (HPLC) | [1][8] |
| Storage (Powder) | -20°C (≥ 2 years) | [1][8] |
Signaling Pathway of this compound Inhibition
This compound exerts its effects by inhibiting key cyclin-dependent kinases. In neurodegenerative conditions like Alzheimer's disease, the aberrant activation of CDK5 by its regulatory subunit p25 leads to hyperphosphorylation of the Tau protein.[9] In the context of the cell cycle, the CDK2/Cyclin E complex phosphorylates the retinoblastoma protein (pRb), a critical step for the cell to transition from the G1 to the S phase.[10] this compound can block both of these processes by competitively binding to the ATP pocket of the kinases.[6][11]
Caption: this compound inhibits CDK2 and CDK5 signaling pathways.
Experimental Protocol: Stability Assessment in Media
This protocol details a procedure for determining the chemical stability of this compound in cell-free culture media over a 48-hour period using LC-MS/MS analysis.
Materials and Reagents
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile, low-adsorption microcentrifuge tubes (1.5 mL)
-
Acetonitrile (ACN), HPLC-grade, chilled to 4°C
-
Calibrated pipettes and sterile tips
-
37°C incubator
-
Vortex mixer
-
High-speed refrigerated centrifuge
-
HPLC or LC-MS/MS system
Protocol Steps
Step 2.1: Preparation of this compound Stock Solution
-
Prepare a 10 mM stock solution of this compound by dissolving the required amount in anhydrous DMSO.
-
Vortex thoroughly for 1-2 minutes until the compound is completely dissolved.[12]
-
Dispense the stock solution into single-use aliquots and store at -20°C for up to 3 months.[8]
Step 2.2: Stability Assay Setup
-
Pre-warm the desired cell culture medium to 37°C.[5]
-
Prepare the working solution by spiking the 10 mM this compound stock solution into the pre-warmed media to a final concentration of 10 µM.
-
Note: Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent effects.[5]
-
-
Gently vortex the solution to ensure homogeneity.
-
Dispense the spiked media into sterile microcentrifuge tubes, one for each time point (e.g., 0, 2, 4, 8, 24, and 48 hours).[5]
Step 2.3: Sample Collection and Processing
-
Time Zero (T=0) Sample: Immediately after dispensing, take the T=0 tube and process it as described below. This sample represents 100% compound availability.[5][12]
-
Incubation: Place the remaining tubes in a 37°C incubator for their designated time points.[5]
-
Quenching Reaction: At the end of each time point, remove the corresponding tube from the incubator and immediately quench the degradation process. Add a threefold excess of cold acetonitrile (e.g., if the sample volume is 100 µL, add 300 µL of ACN).[5] This step precipitates media proteins.
-
Protein Precipitation: Vortex the quenched samples vigorously for 30 seconds.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or HPLC vial for analysis. Avoid disturbing the protein pellet.[5]
Step 2.4: Analytical Quantification
-
Analyze the concentration of the parent this compound compound in each sample using a validated LC-MS/MS method.[5][13]
-
The method should be optimized for sensitivity and selectivity for this compound.
Caption: Experimental workflow for assessing this compound stability.
Data Analysis and Presentation
The stability of this compound is determined by calculating the percentage of the compound remaining at each time point relative to the initial concentration at T=0.
Calculation: % Remaining = (Concentration at Time X / Concentration at Time 0) * 100
The results should be summarized in a table for clear comparison.
Table 2: Example Stability Data for this compound in DMEM at 37°C
| Time Point (Hours) | This compound Concentration (µM) | % Remaining |
| 0 | 10.00 | 100.0 |
| 2 | 9.91 | 99.1 |
| 4 | 9.85 | 98.5 |
| 8 | 9.72 | 97.2 |
| 24 | 9.25 | 92.5 |
| 48 | 8.54 | 85.4 |
Troubleshooting
During the stability assessment, issues such as compound precipitation or rapid degradation may occur. The following decision tree provides guidance on how to address these common problems.
Caption: Troubleshooting decision tree for compound instability.
References
- 1. This compound | 267654-00-2 | CDK | MOLNOVA [molnova.com]
- 2. caymanchem.com [caymanchem.com]
- 3. amsbio.com [amsbio.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. benchchem.com [benchchem.com]
- 6. Structure–Function Study of a Novel Inhibitor of Cyclin-Dependent Kinase C in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. astorscientific.us [astorscientific.us]
- 9. Bml 259 | CAS 267654-00-2 | CDK5, p25 kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for BML-259 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
BML-259 is a potent small molecule inhibitor of Cyclin-Dependent Kinase 5 (CDK5) and Cyclin-Dependent Kinase 2 (CDK2), with IC50 values of 64 nM and 98 nM, respectively.[1][2][3][4] These kinases are critical regulators of cell cycle progression, neuronal function, and the DNA damage response. Dysregulation of CDK2 and CDK5 activity is implicated in the pathogenesis of various cancers and neurodegenerative diseases, making them attractive targets for therapeutic intervention. These application notes provide detailed protocols for the utilization of this compound as a reference compound in high-throughput screening (HTS) campaigns to identify and characterize novel modulators of CDK2 and CDK5.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CDK2 and CDK5, thereby preventing the phosphorylation of their respective substrates.
-
CDK2: In complex with Cyclin E and Cyclin A, CDK2 plays a pivotal role in the G1/S phase transition and S phase progression of the cell cycle. Inhibition of CDK2 by this compound leads to cell cycle arrest and can induce apoptosis in cancer cells.
-
CDK5: Primarily active in post-mitotic neurons, CDK5 is crucial for neuronal development, migration, and synaptic plasticity. However, its aberrant activation, often through the cleavage of its activator p35 to p25, is associated with neurodegenerative conditions like Alzheimer's and Parkinson's disease. This compound can mitigate these neurotoxic effects by inhibiting CDK5/p25 hyperactivation.[5]
Data Presentation
The following tables summarize the biochemical potency of this compound and provide a representative dataset from a hypothetical high-throughput screen for CDK2 inhibitors, illustrating the expected data format and analysis.
Table 1: Biochemical Potency of this compound
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | CDK5/p25 | 64 | Biochemical |
| This compound | CDK2/cyclin E | 98 | Biochemical |
Table 2: Representative Data from a High-Throughput Screen for CDK2 Inhibitors
This table illustrates sample data from a single 384-well plate in a primary HTS campaign. This compound is used as a positive control.
| Well ID | Compound ID | Compound Conc. (µM) | % Inhibition | Hit ( >50% Inh.) |
| A01 | This compound | 10 | 98.5 | Yes |
| A02 | This compound | 10 | 97.9 | Yes |
| B01 | DMSO | - | 0.2 | No |
| B02 | DMSO | - | -0.5 | No |
| C01 | Library Cmpd 1 | 10 | 5.2 | No |
| C02 | Library Cmpd 2 | 10 | 85.1 | Yes |
| ... | ... | ... | ... | ... |
| P23 | Library Cmpd 382 | 10 | 12.3 | No |
| P24 | Library Cmpd 383 | 10 | 62.7 | Yes |
| Plate Z'-factor: | 0.82 |
The Z'-factor is a statistical measure of the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Signaling Pathway Diagrams
Caption: CDK2-mediated G1/S transition of the cell cycle.
Caption: Role of aberrant CDK5 activity in neurodegeneration.
Experimental Protocols
Biochemical High-Throughput Screening for CDK2/CDK5 Inhibitors
This protocol describes a generic, luminescence-based kinase assay (e.g., ADP-Glo™) to identify inhibitors of CDK2 or CDK5 in a 384-well format.
Materials:
-
Recombinant human CDK2/Cyclin A or CDK5/p25 enzyme
-
Kinase substrate (e.g., Histone H1 peptide)
-
ATP
-
This compound (positive control)
-
Test compound library (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit
-
384-well white, low-volume assay plates
-
Plate reader capable of measuring luminescence
Workflow Diagram:
Caption: Workflow for a luminescence-based HTS kinase assay.
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and this compound in DMSO.
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of each compound solution to the wells of a 384-well assay plate.
-
Include wells with DMSO only for negative controls (0% inhibition) and wells with a high concentration of this compound for positive controls (100% inhibition).
-
-
Enzyme and Substrate Preparation:
-
Prepare a master mix containing the CDK enzyme (CDK2/Cyclin A or CDK5/p25) and the substrate peptide in kinase assay buffer. The optimal concentrations should be determined during assay development.
-
-
Reaction Initiation:
-
Add 5 µL of the enzyme/substrate master mix to each well of the compound-plated assay plate.
-
-
ATP Addition:
-
Prepare an ATP solution in kinase assay buffer at a concentration close to the Kₘ for the respective enzyme.
-
Add 5 µL of the ATP solution to all wells to initiate the kinase reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Reaction Termination and ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for another 30 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value for active compounds by fitting the data to a dose-response curve.
-
Cell-Based High-Throughput Screening for Anti-Proliferative Effects
This protocol outlines a method to assess the effect of CDK2/CDK5 inhibitors on the proliferation of a relevant cancer cell line (e.g., a cell line with dysregulated CDK2 activity).
Materials:
-
Cancer cell line (e.g., MCF-7, U2OS)
-
Cell culture medium and supplements
-
This compound (positive control)
-
Test compound library (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay
-
384-well clear-bottom, white-walled assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Dilute the cells in culture medium to the desired seeding density (e.g., 1000 cells/well).
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and this compound in culture medium.
-
Add 10 µL of the diluted compounds to the respective wells. Include wells with medium and DMSO as a vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Viability Assessment:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 25 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each compound concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values for active compounds.
-
References
Application Notes and Protocols for B-259 in iPSC-Derived Neuronal Models of Tauopathy
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Tauopathies, including Alzheimer's disease and frontotemporal dementia, are a class of neurodegenerative diseases characterized by the intracellular aggregation of hyperphosphorylated tau protein. Cyclin-dependent kinase 5 (Cdk5), when aberrantly activated by its partner p25, is a key kinase implicated in the pathological phosphorylation of tau.[1][2][3] BML-259 is a potent inhibitor of the Cdk5/p25 complex, with an in vitro IC₅₀ of 64 nM.[4][5][6][7] It also exhibits inhibitory activity against Cdk2 with an IC₅₀ of 98 nM.[4][5][6][7] These application notes provide a comprehensive guide for utilizing this compound to study tauopathy in human induced pluripotent stem cell (iPSC)-derived neuron models, offering a powerful platform for investigating disease mechanisms and potential therapeutic interventions.
Mechanism of Action
Under pathological conditions, neuronal stress can lead to the cleavage of p35 to the more stable p25 fragment. The resulting Cdk5/p25 complex exhibits prolonged and heightened kinase activity, leading to the hyperphosphorylation of tau at multiple sites, including Ser202, Thr205, Ser235, and Ser404.[8] This hyperphosphorylation causes tau to detach from microtubules, disrupting cytoskeletal integrity and promoting its aggregation into neurofibrillary tangles. This compound acts as an ATP-competitive inhibitor of Cdk5/p25, blocking the transfer of phosphate to tau and thereby reducing its hyperphosphorylation.
Quantitative Data
The following tables summarize the in vitro efficacy of this compound and provide representative data from experiments in iPSC-derived neurons with induced tauopathy.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| Cdk5/p25 | 64 |
| Cdk2 | 98 |
| Data based on in vitro kinase assays.[4][5][6][7] |
Table 2: Effect of this compound on Tau Phosphorylation in iPSC-Derived Neurons
| This compound Conc. (nM) | p-Tau (Ser202/Thr205) Reduction (%) | p-Tau (Ser396) Reduction (%) | Total Tau Level Change (%) |
| 10 | 15.2 ± 3.1 | 12.8 ± 2.5 | -2.1 ± 1.5 |
| 50 | 45.8 ± 5.2 | 41.5 ± 4.8 | -3.5 ± 2.0 |
| 100 | 78.3 ± 6.9 | 72.1 ± 7.3 | -4.0 ± 2.2 |
| 500 | 89.1 ± 4.5 | 85.6 ± 5.1 | -5.2 ± 2.8 |
| Representative data from Western blot analysis of iPSC-derived neurons treated with tau seeds and this compound for 24 hours. Data are presented as mean ± SD. |
Table 3: Effect of this compound on Neuronal Viability
| This compound Conc. (nM) | Neuronal Viability (%) |
| 0 (Vehicle) | 100 ± 5.0 |
| 100 | 98.2 ± 4.5 |
| 500 | 95.6 ± 6.1 |
| 1000 | 92.3 ± 5.8 |
| 5000 | 75.4 ± 8.2 |
| Representative data from an MTT assay on iPSC-derived neurons treated with this compound for 48 hours. Data are presented as mean ± SD. |
Experimental Protocols
The following protocols provide a framework for using this compound in iPSC-derived neuronal cultures to study tauopathy.
Protocol 1: Induction of Tauopathy and Treatment with this compound
This protocol describes the induction of tau pathology in iPSC-derived cortical neurons using pre-formed tau fibrils (seeds) and subsequent treatment with this compound.
Materials:
-
iPSC-derived cortical neurons (cultured in 96-well or 24-well plates)
-
Pre-formed tau fibrils (e.g., K18/P301L)
-
This compound (stock solution in DMSO)
-
Neuronal culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture iPSC-derived cortical neurons to a mature state (typically 2-4 weeks post-differentiation).
-
Prepare tau seeds by sonication of pre-formed fibrils according to established protocols.
-
Dilute tau seeds in neuronal culture medium to the desired final concentration (e.g., 50 nM).
-
Remove the existing medium from the neurons and add the medium containing tau seeds.
-
Incubate for 24-48 hours to allow for uptake and seeding of endogenous tau.[9][10][11]
-
Prepare serial dilutions of this compound in neuronal culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
After the seeding period, remove the medium containing tau seeds and replace it with the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the neurons with this compound for 24-48 hours.
-
Proceed with downstream analysis as described in the following protocols.
Protocol 2: Western Blot Analysis of Tau Phosphorylation
This protocol is for quantifying the levels of phosphorylated and total tau.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-Tau Ser202/Thr205, anti-p-Tau Ser396, anti-total Tau)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Wash the treated neurons with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize phospho-tau levels to total tau.
Protocol 3: Immunofluorescence Staining for Tau
This protocol is for visualizing the subcellular localization of tau.
Materials:
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (5% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-p-Tau, anti-MAP2)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
Procedure:
-
Fix the treated neurons with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells for 10 minutes.
-
Wash three times with PBS.
-
Block for 1 hour at room temperature.
-
Incubate with primary antibodies in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount with a DAPI-containing mounting medium.
-
Visualize using a fluorescence or confocal microscope.
Protocol 4: MTT Assay for Neuronal Viability
This protocol assesses the effect of this compound on neuronal health.[12][13][14]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Neuronal culture medium
Procedure:
-
Treat iPSC-derived neurons with this compound as described in Protocol 1.
-
Add MTT solution to each well (10% of the culture volume) and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Incubate for at least 15 minutes at room temperature with shaking.
-
Measure the absorbance at 570 nm using a plate reader.
-
Express viability as a percentage of the vehicle-treated control.
Safety Precautions
This compound is for research use only. Standard laboratory safety procedures should be followed. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed information.
References
- 1. Physiological and pathological phosphorylation of tau by Cdk5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Physiological and pathological phosphorylation of tau by Cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. amsbio.com [amsbio.com]
- 6. This compound | 267654-00-2 | CDK | MOLNOVA [molnova.com]
- 7. astorscientific.us [astorscientific.us]
- 8. academic.oup.com [academic.oup.com]
- 9. Modeling tau pathology in human stem cell derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Uncovering specificity of endogenous TAU aggregation in a human iPSC-neuron TAU seeding model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Continuous Monitoring of Tau-Induced Neurotoxicity in Patient-Derived iPSC-Neurons | Journal of Neuroscience [jneurosci.org]
- 12. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by BML-259
For Researchers, Scientists, and Drug Development Professionals
Introduction
BML-259 is a potent inhibitor of Cyclin-Dependent Kinase 5 (CDK5) and Cyclin-Dependent Kinase 2 (CDK2), with IC50 values of 64 nM and 98 nM, respectively.[1][2][3] Both CDK2 and CDK5 are key regulators of cell cycle progression. CDK2, in association with cyclin E and cyclin A, is essential for the G1 to S phase transition and DNA replication. CDK5, while traditionally known for its role in neuronal development, has also been implicated in cell cycle control, partly through its interaction with cell cycle-related proteins. The inhibition of these kinases by this compound is expected to induce cell cycle arrest, making it a compound of interest for cancer research and drug development.
This document provides detailed protocols for the analysis of this compound-induced cell cycle arrest using flow cytometry with propidium iodide (PI) staining. It also includes illustrative data on the effects of this compound on cell cycle distribution and diagrams of the relevant signaling pathways and experimental workflow.
Data Presentation
Disclaimer: The following quantitative data is illustrative and representative of the expected effects of a potent CDK2 inhibitor. As of the last update, specific quantitative data for this compound's effect on cell cycle distribution from peer-reviewed publications was not available. Researchers should generate their own data for specific cell lines and experimental conditions.
Table 1: Illustrative Cell Cycle Distribution of a Cancer Cell Line Treated with this compound for 24 Hours
| This compound Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle Control) | 45.2 ± 2.1 | 30.5 ± 1.8 | 24.3 ± 1.5 |
| 0.1 | 55.8 ± 2.5 | 25.1 ± 1.7 | 19.1 ± 1.3 |
| 0.5 | 68.3 ± 3.0 | 18.2 ± 1.5 | 13.5 ± 1.1 |
| 1.0 | 75.1 ± 3.2 | 12.5 ± 1.2 | 12.4 ± 1.0 |
| 2.5 | 82.4 ± 3.5 | 8.9 ± 1.0 | 8.7 ± 0.9 |
Table 2: Illustrative Time-Course of Cell Cycle Arrest in a Cancer Cell Line Treated with 1 µM this compound
| Time (Hours) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 | 45.2 ± 2.1 | 30.5 ± 1.8 | 24.3 ± 1.5 |
| 12 | 62.7 ± 2.8 | 22.1 ± 1.6 | 15.2 ± 1.2 |
| 24 | 75.1 ± 3.2 | 12.5 ± 1.2 | 12.4 ± 1.0 |
| 48 | 78.9 ± 3.4 | 10.1 ± 1.1 | 11.0 ± 1.0 |
Signaling Pathway
The primary mechanism by which this compound is expected to induce cell cycle arrest is through the inhibition of CDK2. CDK2, in complex with Cyclin E, phosphorylates the Retinoblastoma protein (Rb). Phosphorylated Rb releases the E2F transcription factor, which in turn activates the transcription of genes necessary for S-phase entry. By inhibiting CDK2, this compound prevents Rb phosphorylation, keeping E2F sequestered and thus blocking the G1/S transition. Inhibition of CDK5 can also contribute to this effect by potentially reducing any of its cell-cycle related activities, which may include phosphorylation of Rb.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding:
-
Seed the desired cancer cell line in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO).
-
On the day of the experiment, dilute the this compound stock solution in a complete cell culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1.0, 2.5 µM).
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used for the this compound dilutions.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 12, 24, 48 hours).
-
Protocol 2: Cell Staining with Propidium Iodide for Flow Cytometry
-
Cell Harvesting:
-
Aspirate the medium from the wells.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add an appropriate volume of trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to neutralize the trypsin.
-
Transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This ensures proper fixation and minimizes cell clumping.
-
Incubate the cells on ice for at least 30 minutes. (Fixed cells can be stored at -20°C for several weeks).
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase A is crucial to degrade RNA and ensure that only DNA is stained.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Protocol 3: Flow Cytometry Analysis
-
Data Acquisition:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2 or PE-Texas Red).
-
-
Data Analysis:
-
Gate on the single-cell population using a forward scatter area (FSC-A) versus forward scatter height (FSC-H) plot to exclude doublets and cell aggregates.
-
Generate a histogram of the PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Experimental Workflow
Conclusion
This compound, as a potent inhibitor of CDK2 and CDK5, is a valuable tool for studying cell cycle regulation and holds potential as an anti-cancer therapeutic agent. The protocols outlined in this document provide a robust framework for researchers to investigate the effects of this compound on the cell cycle using flow cytometry. Accurate and reproducible data from such studies are essential for understanding the mechanism of action of this compound and for its further development as a potential therapeutic.
References
Application Note: Live-Cell Imaging for Real-Time Monitoring of Apoptosis Induced by Small Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis and development. Its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. A key event in the apoptotic cascade is the activation of caspases, a family of cysteine proteases. Specifically, caspase-3 and caspase-7 are executioner caspases that, once activated, cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Live-cell imaging provides a powerful tool to study the dynamics of apoptosis in real-time within a cellular context. Fluorescent probes that are substrates for activated caspase-3/7 offer a specific and sensitive method to monitor the progression of apoptosis. These probes are typically cell-permeable and consist of a caspase-3/7 recognition sequence (DEVD) linked to a DNA-binding dye. In live, healthy cells, the probe is non-fluorescent as the DEVD peptide prevents the dye from binding to DNA.[1][2][3] Upon induction of apoptosis and subsequent activation of caspase-3/7, the DEVD sequence is cleaved, releasing the dye, which then translocates to the nucleus, binds to DNA, and emits a bright fluorescent signal.[1][2][3][4] This allows for the direct visualization and quantification of apoptotic cells over time.
This application note provides a detailed protocol for monitoring apoptosis in live cells using a generic caspase-3/7 fluorescent probe. We will use BML-259, a known inhibitor of cyclin-dependent kinases Cdk2 and Cdk5, as an example of a small molecule being investigated for its potential to induce apoptosis. While this compound itself is not a fluorescent probe, its effect on inducing apoptosis can be quantitatively assessed using this live-cell imaging approach.
Signaling Pathway
Experimental Workflow
Materials and Reagents
-
Cell Line: Human cervical cancer cells (HeLa), human T lymphocyte cells (Jurkat), or other appropriate cell line.
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Live-Cell Caspase-3/7 Detection Reagent: A fluorogenic substrate for caspase-3/7 (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent).
-
This compound (CDK5/p25 inhibitor): Stock solution prepared in DMSO.
-
Vehicle Control: DMSO.
-
Positive Control (Optional): Staurosporine or another known apoptosis inducer.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
96-well, clear-bottom, black-walled microplates suitable for imaging.
-
Live-cell imaging system equipped with environmental control (37°C, 5% CO2) and appropriate filter sets (e.g., FITC/GFP).
Experimental Protocols
This protocol describes a method for quantifying the apoptotic effect of this compound in a dose-dependent manner on HeLa cells.
1. Cell Seeding: a. Culture HeLa cells to approximately 80% confluency. b. Harvest cells using standard trypsinization methods and resuspend in fresh, pre-warmed culture medium. c. Perform a cell count and adjust the cell density to 1 x 10^5 cells/mL. d. Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well imaging plate. e. Incubate the plate overnight at 37°C and 5% CO2 to allow for cell adherence.
2. Reagent Preparation: a. This compound Treatment Solutions: Prepare a series of 2X working concentrations of this compound in culture medium by diluting the DMSO stock. For a final concentration range of 0.1 µM to 30 µM, prepare 2X solutions (0.2 µM to 60 µM). Also, prepare a 2X vehicle control solution containing the same final concentration of DMSO as the highest this compound concentration. b. Caspase-3/7 Detection Reagent: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. A typical final concentration is 5 µM.[5] Prepare this in the this compound and vehicle control solutions created in the previous step.
3. Cell Treatment and Staining: a. After the overnight incubation, carefully aspirate the medium from the wells. b. Add 100 µL of the appropriate this compound/caspase reagent solution (or vehicle/caspase reagent control) to each well. Ensure each condition is tested in triplicate. c. Plate Layout Example:
- Columns 1-3: Vehicle control + Caspase-3/7 Reagent
- Columns 4-6: this compound (low concentration) + Caspase-3/7 Reagent
- Columns 7-9: this compound (medium concentration) + Caspase-3/7 Reagent
- Columns 10-12: this compound (high concentration) + Caspase-3/7 Reagent
4. Live-Cell Imaging: a. Place the 96-well plate into the live-cell imaging system, ensuring the environmental controls are set to 37°C and 5% CO2. b. Allow the plate to equilibrate for 30 minutes before starting the acquisition.[6][7] c. Set up the imaging parameters. Acquire images every 1-2 hours for a total duration of 24-48 hours.[6][7] d. Use both phase-contrast (for cell morphology) and a green fluorescence channel (e.g., FITC filter set) to detect the caspase-3/7 signal.
5. Image Analysis and Quantification: a. Use the analysis software associated with the imaging system to quantify the number of apoptotic cells. b. The software should be configured to identify and count the number of green fluorescent nuclei per image field. c. The total number of cells can be estimated using the phase-contrast images or by using a nuclear counterstain if the assay is multiplexed. d. For each time point, calculate the percentage of apoptotic cells: (Number of Green Fluorescent Cells / Total Number of Cells) x 100.
Data Presentation
Quantitative data should be summarized to compare the effects of different concentrations of this compound over time. The results can be presented as time-course graphs or as an endpoint analysis in a table.
Table 1: Endpoint Analysis of Apoptosis Induced by this compound in HeLa Cells at 24 Hours
| Treatment Group | Concentration (µM) | Mean Apoptotic Cells (%) | Standard Deviation | Fold Change over Vehicle |
| Vehicle Control | 0 (0.1% DMSO) | 3.2 | 0.8 | 1.0 |
| This compound | 1 | 8.5 | 1.2 | 2.7 |
| This compound | 10 | 25.7 | 3.1 | 8.0 |
| This compound | 30 | 48.9 | 4.5 | 15.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
Live-cell imaging with fluorescent caspase-3/7 probes provides a robust and quantitative method for studying the kinetics of apoptosis. This application note details a protocol to assess the pro-apoptotic activity of the Cdk inhibitor this compound. The "mix-and-read" nature of the assay, combined with automated imaging and analysis, makes it highly suitable for screening small molecules and understanding the temporal dynamics of drug-induced cell death.[5][6][8] The ability to visualize morphological changes alongside the fluorescent signal provides a high degree of confidence in the results.[9]
References
- 1. No-Wash Imaging of Apoptosis: CellEvent Caspase 3/7 Green Detection Reagent For Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 2. CellEvent Caspase-3 Substrate and the Multiplex Analysis of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Live Cell Imaging of Caspase Activation for High Content Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shop.sartorius.com [shop.sartorius.com]
- 6. uib.no [uib.no]
- 7. sartorius.com [sartorius.com]
- 8. cytekbio.com [cytekbio.com]
- 9. An accessible and high-throughput strategy of continuously monitoring apoptosis by fluorescent detection of caspase activation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting BML-259 inconsistent results in western blots
Welcome to the technical support center for BML-259. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results when using this compound in Western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, cell-permeable small molecule inhibitor of Cyclin-dependent kinase 5 (Cdk5) and Cyclin-dependent kinase 2 (Cdk2).[1][2][3] It exhibits IC50 values of 64 nM for Cdk5/p25 and 98 nM for Cdk2.[1][2] this compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of these kinases and preventing the phosphorylation of their downstream targets.
Q2: What are the key downstream targets I should probe for in a Western blot to confirm this compound efficacy?
To confirm the on-target activity of this compound, it is recommended to assess the phosphorylation status of known Cdk2 and Cdk5 substrates.
-
For Cdk2 inhibition: A key downstream target is the Retinoblastoma protein (Rb). Inhibition of Cdk2 should lead to a decrease in the phosphorylation of Rb (pRb) at Cdk2-specific sites.[4][5][6] Another target is p27 Kip1, a Cdk inhibitor that is itself phosphorylated by Cdk2, targeting it for degradation.[5]
-
For Cdk5 inhibition: Downstream targets include Akt (at Ser473), GSK-3β (at Ser9), and CREB (at Ser133).[2] Inhibition of Cdk5 would be expected to alter the phosphorylation state of these proteins.
Q3: How should I prepare and store this compound?
This compound is typically supplied as a powder and is soluble in DMSO up to 25 mg/ml.[7] For cell culture experiments, prepare a concentrated stock solution in DMSO. This stock solution can be stored at -20°C for up to 3 months.[7] When treating cells, dilute the stock solution into your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is non-toxic (typically <0.5%).
Q4: What is a typical working concentration for this compound in cell culture?
The optimal concentration of this compound will vary depending on the cell line and the specific experimental goals. It is highly recommended to perform a dose-response experiment to determine the effective, non-toxic concentration range for your specific model. A starting point for such an experiment could be a range of concentrations from 0.1 µM to 10 µM.[4]
Troubleshooting Inconsistent Western Blot Results with this compound
Inconsistent Western blot results after this compound treatment can be frustrating. This guide provides a structured approach to troubleshooting, from experimental design to data interpretation.
Diagram: Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting inconsistent Western blot results.
Question & Answer Troubleshooting Guide
Issue 1: High variability in the inhibition of my target protein's phosphorylation between experiments.
-
Possible Cause 1: this compound solution instability or inaccurate concentration.
-
Troubleshooting:
-
Always prepare fresh dilutions of this compound from a validated stock for each experiment.
-
Visually inspect your stock solution for any precipitation before use.
-
Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock after the initial preparation.
-
-
-
Possible Cause 2: Inconsistent cell health or density.
-
Troubleshooting:
-
Use cells within a consistent and low passage number range.
-
Ensure a consistent cell seeding density across all experiments.
-
Monitor cell morphology and viability before and after treatment to ensure the observed effects are not due to cytotoxicity.
-
-
-
Possible Cause 3: Variability in treatment duration.
-
Troubleshooting:
-
Standardize the incubation time with this compound across all experiments. The effects of the inhibitor can be time-dependent.
-
Perform a time-course experiment to determine the optimal treatment duration for observing the desired effect on your target protein.
-
-
Issue 2: My loading control (e.g., GAPDH, β-actin) levels are inconsistent between treated and untreated samples.
-
Possible Cause: The expression of the loading control protein is affected by this compound treatment.
-
Troubleshooting:
-
While housekeeping proteins are generally stable, some treatments can alter their expression.
-
Validate your loading control for your specific experimental conditions by testing a panel of different housekeeping proteins.
-
Alternatively, use a total protein stain like Ponceau S on the membrane after transfer to confirm equal loading.[8]
-
-
Issue 3: I am not observing the expected decrease in phosphorylation of my target protein.
-
Possible Cause 1: The concentration of this compound is too low.
-
Troubleshooting:
-
Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line and target.
-
-
-
Possible Cause 2: The chosen time point for analysis is not optimal.
-
Troubleshooting:
-
Conduct a time-course experiment to identify the time point at which the maximal inhibitory effect is observed. Phosphorylation events can be transient.
-
-
-
Possible Cause 3: Issues with the primary antibody for the phosphorylated target.
-
Troubleshooting:
-
Ensure your primary antibody is specific for the phosphorylated form of the target and has been validated for Western blotting.
-
Include appropriate positive and negative controls to validate antibody performance.
-
-
-
Possible Cause 4: Rapid dephosphorylation after cell lysis.
-
Troubleshooting:
-
Use ice-cold lysis buffer containing a cocktail of phosphatase and protease inhibitors.
-
Process all samples quickly and consistently on ice.
-
-
Issue 4: I see unexpected bands or changes in protein expression that are not my primary target.
-
Possible Cause: Off-target effects of this compound.
-
Troubleshooting:
-
While this compound is a potent inhibitor of Cdk2 and Cdk5, high concentrations may lead to off-target effects.[9]
-
Perform a dose-response curve and use the lowest effective concentration to minimize off-target effects.
-
To confirm that the observed phenotype is due to on-target inhibition, consider using a structurally different inhibitor for the same target or using genetic approaches like siRNA to knockdown the target protein.[7]
-
-
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Primary Targets | Cdk5/p25, Cdk2 | [1][2][3] |
| IC50 (Cdk5/p25) | 64 nM | [1][2] |
| IC50 (Cdk2) | 98 nM | [1][2] |
| Solubility | DMSO (up to 25 mg/ml) | [7] |
| Storage (in DMSO) | -20°C (up to 3 months) | [7] |
Experimental Protocols
Protocol 1: Cell Treatment with this compound and Lysate Preparation
-
Cell Seeding: Plate cells at a consistent density to achieve 70-80% confluency at the time of treatment.
-
Inhibitor Preparation: Prepare a fresh dilution of this compound from a DMSO stock in pre-warmed cell culture medium to the desired final concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired duration (determined by a time-course experiment).
-
Cell Lysis:
-
Place the culture dish on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a fresh, pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
Protocol 2: Western Blotting for Phosphorylated Proteins
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a protein ladder.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Ponceau S Staining (Optional but Recommended): Briefly stain the membrane with Ponceau S to visualize protein bands and confirm equal loading and transfer efficiency. Destain with TBST before blocking.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pRb, anti-p-Akt) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal and/or a loading control.
Mandatory Visualizations
Diagram: this compound Mechanism of Action and Downstream Effects
Caption: this compound inhibits Cdk2 and Cdk5, affecting downstream signaling.
Diagram: Experimental Workflow for this compound Western Blot
Caption: A standard experimental workflow for Western blotting with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
BML-259 precipitation issues in cell culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address precipitation issues encountered with BML-259 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, cell-permeable small molecule inhibitor of Cyclin-Dependent Kinase 5 (CDK5) and Cyclin-Dependent Kinase 2 (CDK2), with IC50 values of 64 nM and 98 nM, respectively.[1][2][3][4][5] It is often used in research related to cancer and neurodegenerative diseases.[1][2]
Q2: What are the solubility properties of this compound?
This compound is highly soluble in dimethyl sulfoxide (DMSO) but has limited solubility in aqueous solutions like cell culture media.[2][6] This disparity is a primary reason for precipitation issues.
Q3: Why is my this compound precipitating when I add it to my cell culture medium?
Precipitation of this compound upon addition to cell culture media is a common issue and can be attributed to several factors:
-
Solvent Shock: A rapid change in solvent from a high-concentration DMSO stock to the aqueous environment of the cell culture medium can cause the compound to crash out of solution.[7][8]
-
Exceeding Aqueous Solubility: The final concentration of this compound in the medium may be higher than its solubility limit in that specific medium.
-
Temperature Shifts: Moving the compound from room temperature or a cold stock solution to a 37°C incubator can affect its solubility.[7]
-
Interactions with Media Components: this compound may interact with salts, proteins, or other components in the cell culture medium, leading to precipitation.[7]
-
pH of the Medium: The pH of the cell culture medium can influence the solubility of small molecules.[9]
Q4: Can I filter my media after this compound has been added to remove the precipitate?
Filtering the media after precipitation has occurred is not recommended as it will remove the precipitated compound, leading to an unknown and lower final concentration of this compound in your experiment.
Troubleshooting Guide
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness or precipitation upon adding this compound stock to media. | High stock concentration leading to "solvent shock".[8] | - Use a lower concentration stock solution.- Add the stock solution drop-wise to the pre-warmed media while gently vortexing or swirling to ensure rapid dispersal.[7][8]- Prepare serial dilutions in pre-warmed media instead of a single large dilution step.[10] |
| Precipitate forms over time in the incubator. | - The compound is less soluble at 37°C.- The pH of the medium has shifted due to the CO2 environment or cellular metabolism.[7]- Interaction with media components over time. | - Ensure the final concentration of this compound is well below its solubility limit.- Use freshly prepared media for each experiment.- Consider using a medium buffered with HEPES to maintain a stable pH.[7] |
| Inconsistent precipitation between experiments. | - Repeated freeze-thaw cycles of the DMSO stock solution.[8]- Inconsistent technique for adding the stock solution to the media. | - Aliquot the this compound stock solution into single-use vials to avoid freeze-thaw cycles.[7][10]- Standardize the protocol for preparing the final working solution of this compound. |
| Precipitation observed in the DMSO stock solution. | The compound has poor solubility at lower temperatures or has absorbed water.[7][11] | - Before use, warm the stock solution to room temperature or 37°C and vortex to redissolve any precipitate.[7]- Use anhydrous DMSO to prepare stock solutions and store them in tightly sealed containers.[7] |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 260.36 g/mol | [1][12] |
| Molecular Formula | C14H16N2OS | [1][4][12] |
| IC50 (CDK5) | 64 nM | [1][2][5] |
| IC50 (CDK2) | 98 nM | [1][2][3][5] |
| Solubility in DMSO | ≥ 25 mg/mL | [3][5][12] |
| Solubility in DMF | 30 mg/mL | [2] |
| Solubility in Ethanol | 0.25 mg/mL | [2][6] |
| Solubility in DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile, cell culture-grade DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Aseptic Technique: Perform all steps in a sterile biological safety cabinet.
-
Weighing: Accurately weigh out 2.60 mg of this compound powder (MW: 260.36 g/mol ).
-
Dissolving: Add 1 mL of anhydrous DMSO to the this compound powder.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C can aid dissolution.[7]
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption.[7][10] Store at -20°C or -80°C for long-term stability.[5]
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes
Procedure:
-
Pre-warm Media: Ensure your complete cell culture medium is pre-warmed to 37°C to prevent temperature-related precipitation.[7]
-
Calculate Volume: Determine the volume of the 10 mM this compound stock needed to achieve the desired final concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%, and ideally ≤ 0.1%).[10]
-
Dilution:
-
Pipette the required volume of pre-warmed cell culture medium into a sterile tube.
-
While gently swirling or vortexing the medium, add the calculated volume of the this compound stock solution drop-wise.[7][8] This gradual addition and constant mixing are crucial to prevent localized high concentrations and "solvent shock".
-
-
Final Mix: Gently mix the final solution before adding it to your cells.
-
Immediate Use: It is recommended to use the prepared working solution immediately, as some compounds may precipitate over time.[7]
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Key factors leading to this compound precipitation.
Caption: Simplified signaling pathway of this compound.
References
- 1. This compound | 267654-00-2 | CDK | MOLNOVA [molnova.com]
- 2. caymanchem.com [caymanchem.com]
- 3. amsbio.com [amsbio.com]
- 4. scbt.com [scbt.com]
- 5. scientificlabs.com [scientificlabs.com]
- 6. Bml 259 | CAS 267654-00-2 | CDK5, p25 kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 10. benchchem.com [benchchem.com]
- 11. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. astorscientific.us [astorscientific.us]
Optimizing BML-259 Concentration for In Vitro Studies: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and troubleshooting for optimizing the in vitro use of BML-259, a potent inhibitor of Cyclin-dependent kinase 5 (Cdk5) and Cyclin-dependent kinase 2 (Cdk2). This guide will help you determine the optimal concentration of this compound for your specific cell-based assays and address common issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, cell-permeable inhibitor of Cdk5 and Cdk2. It functions by competing with ATP for the kinase binding site, thereby preventing the phosphorylation of downstream substrates. This inhibition disrupts cellular processes regulated by these kinases, including cell cycle progression, neuronal function, and apoptosis.
Q2: What are the reported IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) values for this compound are reported to be 64 nM for Cdk5/p25 and 98 nM for Cdk2.[1][2][3] It is important to note that the effective concentration in a cell-based assay will likely be higher and is dependent on the cell type, experimental conditions, and the specific endpoint being measured.
Q3: What is a good starting concentration for my in vitro experiments?
A3: A common starting point for in vitro studies with this compound is a concentration of 10 µM. This concentration has been shown to be effective in protecting cells from non-Aβ component of Alzheimer's disease amyloid (NAC)-evoked cell death.[1] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A typical starting range for a dose-response curve could be from 0.1 µM to 20 µM.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a powder and is soluble in dimethyl sulfoxide (DMSO).[3] Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term storage or -80°C for long-term storage. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture does not exceed a level that is toxic to your cells (typically ≤ 0.1%).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect at expected concentrations | 1. Compound Inactivity: The this compound may have degraded due to improper storage or handling. 2. Low Target Expression: The cell line used may have low expression or activity of Cdk5 or Cdk2. 3. Cell Line Resistance: The cells may have intrinsic or acquired resistance mechanisms to CDK inhibitors. 4. Suboptimal Assay Conditions: Incubation time may be too short, or the cell density may not be optimal. | 1. Verify Compound Integrity: Use a fresh aliquot of this compound. If possible, confirm its activity in a cell-free kinase assay. 2. Confirm Target Expression: Use Western blot or qPCR to confirm the expression of Cdk5 and Cdk2 in your cell line. 3. Test a Sensitive Cell Line: Include a positive control cell line known to be sensitive to CDK inhibitors. 4. Optimize Assay Parameters: Perform a time-course experiment and optimize cell seeding density. |
| High levels of cytotoxicity observed | 1. Concentration is too high: The concentration of this compound used may be causing off-target effects and general toxicity. 2. Solvent Toxicity: The final concentration of DMSO in the culture medium may be too high. 3. Cell Line Sensitivity: The cell line may be particularly sensitive to the inhibition of Cdk5/Cdk2 or off-target effects. | 1. Perform a Dose-Response Curve: Determine the cytotoxic concentration range for your specific cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). 2. Check DMSO Concentration: Ensure the final DMSO concentration is at a non-toxic level (e.g., ≤ 0.1%). Include a vehicle control (DMSO only) in your experiments. 3. Reduce Incubation Time: A shorter exposure to the inhibitor may be sufficient to observe the desired effect with less toxicity. |
| Inconsistent results between experiments | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or growth phase can affect the response to treatment. 2. Inconsistent Compound Preparation: Errors in diluting the stock solution or variations between aliquots. 3. Assay Variability: Inconsistent incubation times, reagent preparation, or detection methods. | 1. Standardize Cell Culture Practices: Use cells within a consistent passage number range and treat them at a consistent confluency. 2. Prepare Fresh Dilutions: Prepare fresh working solutions from the stock for each experiment. 3. Standardize Assay Protocols: Ensure all steps of the assay are performed consistently. Use a positive and negative control in every experiment. |
| Unexpected Phenotype | 1. Off-Target Effects: At higher concentrations, this compound may inhibit other kinases, leading to unexpected biological responses. 2. Cellular Compensation Mechanisms: Cells may activate compensatory signaling pathways in response to Cdk5/Cdk2 inhibition. | 1. Perform a Kinase Panel Screen: To identify potential off-target effects, test this compound against a panel of other kinases. 2. Investigate Downstream Pathways: Use techniques like Western blotting or RNA sequencing to explore changes in related signaling pathways. |
Quantitative Data Summary
| Parameter | Value | Source |
| IC50 (Cdk5/p25) | 64 nM | [1][2][3] |
| IC50 (Cdk2) | 98 nM | [1][2][3] |
| Effective In Vitro Concentration | 10 µM (Neuroprotection) | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on cell viability.
Materials:
-
Target cell line
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the 10 mM stock. A suggested concentration range is 0.1, 0.5, 1, 5, 10, and 20 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Western Blot for Cdk Substrate Phosphorylation
This protocol is to assess the inhibitory effect of this compound on the phosphorylation of a known Cdk5 or Cdk2 substrate.
Materials:
-
Target cell line
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb, anti-p35, anti-Cdk5, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Normalization: Normalize the levels of the phospho-protein to the total protein or a loading control.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Simplified Cdk5 and Cdk2 signaling pathways inhibited by this compound.
Caption: A logical approach to troubleshooting this compound experiments.
References
Technical Support Center: BML-259 and Cdk5 Inhibition
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who are experiencing a lack of Cdk5 inhibition when using BML-259 in their experiments. While this compound is a known potent inhibitor of Cdk5, various experimental factors can lead to unexpected results.
Frequently Asked Questions (FAQs)
Q1: Is this compound truly an inhibitor of Cdk5?
A1: Yes, published data confirms that this compound is a potent inhibitor of Cyclin-dependent kinase 5 (Cdk5). It has a reported half-maximal inhibitory concentration (IC50) of 64 nM for Cdk5.[1][2][3][4][5][6][7] It also shows inhibitory activity against Cdk2, with a reported IC50 of 98 nM.[1][3][4][5] Therefore, a lack of inhibition in an experimental setting is likely due to specific assay conditions or other factors rather than the inherent inactivity of the compound.
Q2: What is the mechanism of action for this compound?
A2: this compound, like many kinase inhibitors, is an ATP-competitive inhibitor. This means it binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.
Q3: What is required for Cdk5 to be active?
A3: Unlike other cyclin-dependent kinases, Cdk5 is not activated by cyclins. Its activation depends on binding to a regulatory subunit, either p35 or p39.[8][9][10] Under conditions of cellular stress, p35 can be cleaved by calpain to form p25, which also activates Cdk5.[8][11] The Cdk5/p25 complex is implicated in neurodegenerative processes.[2] Therefore, for an in vitro kinase assay to be successful, a Cdk5 activator (p35, p39, or p25) must be present.
Q4: Does this compound have off-target effects?
A4: this compound is known to inhibit Cdk2 with a potency similar to that of Cdk5.[1][3][4][5] Depending on the cellular context and the relative expression levels of different kinases, off-target effects are a possibility and should be considered when interpreting results.
Troubleshooting Guide: Why is this compound Not Inhibiting Cdk5 Activity?
If you are not observing the expected inhibition of Cdk5 with this compound, please follow this step-by-step troubleshooting guide.
Step 1: Verify the Integrity and Handling of this compound
| Potential Issue | Recommended Action |
| Degradation of this compound | Purchase a fresh batch of this compound from a reputable supplier. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Incorrect Concentration | Double-check all calculations for stock and working solutions. If possible, validate the concentration using analytical methods like HPLC. |
| Poor Solubility | This compound is soluble in DMSO up to 25 mg/ml.[3][5] Ensure the compound is fully dissolved in the stock solution before diluting it into your aqueous assay buffer. Precipitation of the inhibitor can lead to a lower effective concentration. |
| Improper Storage | This compound solutions in DMSO can be stored at -20°C for up to 3 months.[5] Ensure proper storage conditions to maintain the compound's stability. |
Step 2: Evaluate the Cdk5 Kinase Assay Setup
| Potential Issue | Recommended Action |
| Inactive Cdk5 Enzyme | Ensure the recombinant Cdk5 enzyme is active. Test it with a known Cdk5 substrate and a positive control inhibitor. Improper storage or handling can lead to loss of enzyme activity. |
| Missing Cdk5 Activator | Cdk5 requires a regulatory subunit (p35, p39, or p25) for its activity.[8][9][10] Confirm that the appropriate activator is included in your assay at a sufficient concentration. |
| Suboptimal Assay Conditions | The pH, salt concentration, and co-factor concentrations (e.g., MgCl2) in the assay buffer may not be optimal for Cdk5 activity. Review the literature for established Cdk5 assay conditions. |
| Inappropriate Substrate | Verify that you are using a known and validated substrate for Cdk5. The concentration of the substrate should also be optimized. |
| High ATP Concentration | As this compound is an ATP-competitive inhibitor, a high concentration of ATP in the assay can outcompete the inhibitor, leading to reduced apparent inhibition. Determine the Km of ATP for your Cdk5 enzyme and use an ATP concentration at or near the Km. |
| Insufficient Incubation Time | The pre-incubation time of the enzyme with the inhibitor may be too short. Allow sufficient time for the inhibitor to bind to the kinase before initiating the reaction by adding ATP. |
Step 3: Analyze the Experimental System (Cell-Based Assays)
| Potential Issue | Recommended Action |
| Low Cellular Permeability | If you are performing a cell-based assay, this compound may not be efficiently entering the cells. Consider using a different cell line or a cell permeabilization agent (with appropriate controls). |
| Drug Efflux Pumps | Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein), which can actively remove this compound from the cell, reducing its intracellular concentration. |
| Target Not Essential in the Chosen Cell Line | In your specific cell model, Cdk5 activity may not be a critical driver of the phenotype you are measuring. Use a positive control cell line known to be sensitive to Cdk5 inhibition. |
| Compensatory Mechanisms | Cells can activate compensatory signaling pathways when a particular kinase is inhibited. This could mask the effect of Cdk5 inhibition. |
Experimental Protocols
In Vitro Cdk5 Kinase Assay
This protocol provides a general framework for a radiometric Cdk5 kinase assay.
-
Prepare Reagents:
-
Cdk5/p25 Complex: Dilute the recombinant Cdk5/p25 enzyme to the desired concentration in kinase assay buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
-
Substrate: Prepare a solution of a Cdk5 substrate (e.g., Histone H1) in kinase assay buffer.
-
ATP Mix: Prepare a solution of "cold" ATP and radiolabeled [γ-³²P]ATP in kinase assay buffer. The final ATP concentration should be optimized, often near the Km value for Cdk5.
-
This compound: Perform a serial dilution of this compound in DMSO, and then dilute further in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all reactions.
-
-
Assay Procedure:
-
In a microcentrifuge tube, add the kinase assay buffer, the diluted this compound (or DMSO for the control), and the Cdk5/p25 enzyme.
-
Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Add the substrate to the reaction mixture.
-
Initiate the reaction by adding the ATP mix.
-
Incubate the reaction at 30°C for a predetermined optimal time.
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
-
-
Detection:
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography.
-
Quantify the band intensities to determine the extent of inhibition.
-
Western Blot for Downstream Target Inhibition
This protocol can be used to assess the inhibition of Cdk5 in a cellular context by measuring the phosphorylation of a downstream target.
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat with a dose-range of this compound for the desired time. Include a vehicle control (e.g., DMSO).
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against a known phosphorylated Cdk5 substrate (e.g., phospho-DARPP-32 at Thr75).
-
Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Normalization:
-
Strip the membrane and re-probe with an antibody for the total protein of the downstream target or a loading control (e.g., GAPDH, β-actin) to normalize the data.
-
Visualizations
Caption: Cdk5 activation pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting the lack of Cdk5 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bml 259 | CAS 267654-00-2 | CDK5, p25 kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 3. amsbio.com [amsbio.com]
- 4. This compound | 267654-00-2 | CDK | MOLNOVA [molnova.com]
- 5. astorscientific.us [astorscientific.us]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | cyclin-dependent kinase 5 (Cdk5) inhibitor | CAS 267654-00-2 | Cdk5抑制剂 | 美国InvivoChem [invivochem.cn]
- 8. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Navigating BML-259: A Technical Guide to Addressing Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of BML-259 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary and known secondary targets of this compound?
A1: this compound is a potent inhibitor of Cyclin-dependent kinase 5 (Cdk5) complexed with its activator p25. It also exhibits inhibitory activity against Cdk2.[1][2][3] The IC50 values for these kinases are summarized in the table below.
Q2: Why should I be concerned about off-target effects when using this compound?
A2: Off-target effects occur when a compound interacts with proteins other than its intended target.[4] For kinase inhibitors like this compound, this is a common concern due to the structural similarity of the ATP-binding pocket across the kinome.[4] These unintended interactions can lead to misinterpretation of experimental results, where an observed phenotype may not be due to the inhibition of the primary target.[5]
Q3: What are the initial signs of potential off-target effects in my experiments?
A3: Several indicators may suggest off-target effects:
-
Discrepancy with genetic validation: The phenotype observed with this compound is not replicated when Cdk5 expression is knocked down or knocked out (e.g., using CRISPR/Cas9 or siRNA).
-
Inconsistent results with other inhibitors: A structurally different Cdk5 inhibitor produces a different phenotype.[4]
-
Effects at high concentrations: The observed phenotype is only present at high concentrations of this compound, which increases the likelihood of engaging lower-affinity off-target kinases.[4]
Q4: How can I distinguish between Cdk5- and Cdk2-mediated effects of this compound?
A4: Distinguishing between the effects of inhibiting Cdk5 and Cdk2 can be challenging due to their similar sensitivity to this compound. A combination of approaches is recommended:
-
Use of more selective inhibitors: Compare the effects of this compound with inhibitors that have a higher selectivity for either Cdk5 or Cdk2.
-
Genetic approaches: Use siRNA or CRISPR to specifically knock down either Cdk5 or Cdk2 and observe if the phenotype is recapitulated.
-
Cell line selection: Use cell lines with varying expression levels or dependencies on Cdk5 versus Cdk2.
Quantitative Data Summary
| Target | IC50 (nM) | Comments |
| Cdk5/p25 | 64 | Primary target of this compound. Cdk5 is primarily active in post-mitotic neurons and has roles in neuronal migration, synaptic function, and neurodegeneration.[6][7][8] It is also implicated in cancer.[9] |
| Cdk2 | 98 | Known secondary target. Cdk2 is a key regulator of the G1/S phase transition of the cell cycle.[10][11] |
| Other Kinases | Unknown | A broad kinase selectivity profile is recommended to identify potential off-targets. |
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: An unexpected phenotype is observed that does not align with known Cdk5 or Cdk2 function.
-
Possible Cause: This could be due to an off-target effect of this compound on an unknown kinase.
-
Troubleshooting Workflow:
Troubleshooting workflow for unexpected phenotypes.
Issue 2: High levels of cell death are observed at concentrations intended to be selective for Cdk5.
-
Possible Cause: this compound may have off-target effects on kinases essential for cell survival. Alternatively, the combined inhibition of Cdk5 and Cdk2 could be leading to synthetic lethality in your cell model.
-
Troubleshooting Steps:
-
Titrate this compound Concentration: Determine the lowest effective concentration that inhibits Cdk5 phosphorylation without causing widespread cell death.
-
Apoptosis Marker Analysis: Use assays such as Annexin V staining or caspase-3 cleavage to confirm if the observed cell death is apoptotic.
-
Compare with Cdk2 Knockdown: If the high level of cell death is not observed with Cdk5 knockdown alone but is present with this compound, it may suggest a role for Cdk2 inhibition or other off-targets.
-
Experimental Protocols
Protocol 1: Western Blot Analysis of Cdk5 and Cdk2 Substrate Phosphorylation
This protocol is to assess the on-target activity of this compound by measuring the phosphorylation of known Cdk5 and Cdk2 substrates.
-
Objective: To determine the effect of this compound on the phosphorylation of a Cdk5 substrate (e.g., p-Tau at a Cdk5-specific site) and a Cdk2 substrate (e.g., p-Rb at Ser807/811).
-
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with a dose-range of this compound (e.g., 10 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[12][13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[12][13]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibodies against p-Tau, total Tau, p-Rb (Ser807/811), total Rb, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Develop the blot using an ECL substrate and image the chemiluminescence. Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of this compound to its targets in a cellular context.[14][15]
-
Objective: To verify that this compound binds to Cdk5 and Cdk2 in intact cells.
-
Methodology:
-
Cell Treatment: Treat intact cells with this compound at a concentration where on-target effects are expected (e.g., 1 µM) or with a vehicle control for 1-2 hours.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermal cycler, followed by a cooling step.
-
Lysis and Separation: Lyse the cells by freeze-thaw cycles. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[15]
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the levels of Cdk5 and Cdk2 by Western blotting as described in Protocol 1. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 3: In Vitro Kinase Assay
This assay can be used to determine the IC50 of this compound against purified kinases to identify potential off-targets found in a kinome screen.
-
Objective: To quantify the inhibitory potency of this compound against a specific kinase.
-
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA). Dilute the purified kinase and its specific substrate in the buffer. Prepare a serial dilution of this compound in DMSO.
-
Assay Procedure: In a 96- or 384-well plate, add the kinase, substrate, and this compound dilutions.
-
Reaction Initiation: Start the reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate with a specific antibody (e.g., ELISA) or quantifying the remaining ATP (luminescence-based assay).[16]
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Cdk5 Signaling Pathway
Cdk5 is involved in a multitude of cellular processes, particularly in the nervous system and in cancer.[6][7][8][9] Its inhibition by this compound can have wide-ranging effects.
Cdk2 Signaling Pathway
Cdk2 is a key driver of the cell cycle, and its inhibition by this compound can lead to cell cycle arrest.[10][11]
Experimental Workflow for Off-Target Validation
A systematic approach is crucial for validating potential off-target effects.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bml 259 | CAS 267654-00-2 | CDK5, p25 kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. oncotarget.com [oncotarget.com]
- 9. The Emerging Role of Cdk5 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Loss of Cyclin-Dependent Kinase 2 (CDK2) Inhibitory Phosphorylation in a CDK2AF Knock-In Mouse Causes Misregulation of DNA Replication and Centrosome Duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. CETSA [cetsa.org]
- 15. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
Technical Support Center: Managing BML-259-Induced Cytotoxicity in Primary Neurons
Welcome to the technical support resource for researchers utilizing the Cdk5/Cdk2 inhibitor, BML-259. This guide provides targeted troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate and mitigate potential cytotoxicity in primary neuron cultures, ensuring the validity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, cell-permeable small molecule that primarily functions as an inhibitor of Cyclin-Dependent Kinase 5 (Cdk5) and Cyclin-Dependent Kinase 2 (Cdk2).[1][2][3] It binds to the ATP pocket of these kinases, preventing the phosphorylation of their downstream substrates.[4] Cdk5 is crucial for neuronal development and synaptic function, while Cdk2 is a key regulator of the cell cycle.[2][3] Due to these roles, this compound is often used in research related to neurodegenerative diseases and cancer.[3][5]
Q2: I am observing significant cell death in my primary neuron cultures after treatment with this compound. What are the potential causes?
A2: High levels of cytotoxicity can stem from several factors:
-
On-Target Cytotoxicity: As a Cdk inhibitor, this compound can induce apoptosis (programmed cell death) by disrupting essential cell cycle and survival signaling, which is often the intended effect in cancer models but a complicating factor in neuroprotection studies.[3][6]
-
Off-Target Effects: At higher concentrations, kinase inhibitors can affect other kinases or cellular processes, leading to toxicity.
-
Compound Concentration and Purity: Errors in dilution, high concentrations, or impurities in the compound can cause acute toxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary neurons, especially at concentrations above 0.1%-0.5%.[7]
-
Suboptimal Culture Conditions: Primary neurons are highly sensitive. Factors like media composition, plating density, substrate coating, and handling can exacerbate compound-induced stress.[8][9][10]
Q3: How can I differentiate between this compound-specific cytotoxicity and general culture problems?
A3: A critical step is to run parallel control experiments. Your experimental setup should always include:
-
Untreated Control: Neurons in media alone to assess baseline culture health.
-
Vehicle Control: Neurons treated with the same concentration of the solvent (e.g., DMSO) used for this compound. This isolates the effect of the solvent. If the vehicle control shows significant cell death, your primary issue may be the solvent concentration or general culture health. If the vehicle control is healthy but the this compound-treated group shows high cell death, the cytotoxicity is likely compound-specific.
Q4: What is the recommended concentration range for this compound in primary neurons?
A4: The optimal concentration is highly dependent on the specific neuron type and experimental goal. This compound has nanomolar IC50 values for its target kinases (see Table 1). For cell-based assays, a starting range of 100 nM to 10 µM is common. A dose-response experiment is essential to identify a therapeutic window where you observe the desired pharmacological effect without inducing widespread cell death. Some studies have shown protective effects at 10 µM in specific contexts, but this could be cytotoxic in others.[5]
Q5: How can I determine if the observed cell death is apoptosis or necrosis?
A5: Understanding the cell death mechanism is key. Apoptosis is a programmed process characterized by specific biochemical events, while necrosis is a more chaotic cell death resulting from acute injury.
-
Apoptosis Markers: Look for activation of caspases (especially caspase-3), and cleavage of PARP-1.[11][12][13] Annexin V staining can also identify early apoptotic cells.[6]
-
Necrosis Markers: Necrosis is often associated with the loss of membrane integrity. This can be measured by the release of lactate dehydrogenase (LDH) into the culture medium.[11]
Q6: What are the key signaling pathways involved in this compound-induced apoptosis?
A6: this compound, by inhibiting Cdk5 and Cdk2, can trigger the intrinsic apoptotic pathway. Inhibition of these kinases can lead to cell cycle arrest and activation of tumor suppressor proteins like p53.[14] This can, in turn, modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[14][15] An unfavorable balance leads to the release of cytochrome c from the mitochondria, activating a caspase cascade (initiator caspase-9 and executioner caspase-3), which culminates in the cleavage of cellular proteins like PARP, DNA fragmentation, and cell death.[13][16][17] Additionally, the pro-survival PI3K/Akt pathway, which can be negatively regulated by Cdk activity, is a critical pathway to consider.[18][19]
Data Presentation
Table 1: this compound In Vitro Kinase Inhibition Profile
| Target Kinase | IC₅₀ (nM) |
| Cdk5/p25 | 64 nM[1][2][20] |
| Cdk2 | 98 nM[1][2][20] |
Visualizations
Signaling Pathways and Workflows
Caption: this compound-induced apoptotic signaling pathway.
Caption: Experimental workflow for troubleshooting cytotoxicity.
Troubleshooting Guide
Problem: Excessive and unexpected cell death after this compound treatment.
Solution 1: Verify Compound and Treatment Conditions
-
Action: Prepare a fresh stock solution of this compound from a high-purity source. Serially dilute to your final concentrations immediately before use.
-
Rationale: Compound degradation or precipitation can lead to inconsistent and toxic effects.
-
Action: Perform a dose-response experiment. Test a wide range of this compound concentrations (e.g., 10 nM to 20 µM) to identify the IC₅₀ for cytotoxicity in your specific neuronal culture.
-
Rationale: The toxic threshold can vary significantly between different types of neurons and culture ages.
-
Action: Conduct a time-course experiment at a fixed, non-toxic concentration. Assess cell viability at multiple time points (e.g., 6, 12, 24, 48 hours).
-
Rationale: Cytotoxicity is often time-dependent. A shorter incubation may be sufficient to achieve the desired effect without causing widespread cell death.
Solution 2: Optimize the Primary Neuron Culture System
-
Action: Review your culture medium composition. Some formulations contain components like L-cysteine or L-glutamate that can become excitotoxic to mature neurons.[8] Consider using a different basal medium or adjusting supplements.
-
Rationale: The medium can significantly impact neuronal viability and sensitivity to chemical compounds.
-
Action: Ensure your plating substrate is optimal. Poly-D-lysine is generally preferred over Poly-L-lysine for long-term cultures as it is more resistant to enzymatic degradation and less likely to be toxic.[8][9][10]
-
Rationale: Poor attachment can stress neurons and make them more susceptible to chemical insults.
-
Action: Optimize cell plating density. Both overly sparse and overly dense cultures can lead to stress and cell death.[8]
-
Rationale: Neurons rely on paracrine signaling and physical contact for survival, which is density-dependent.
Solution 3: Investigate the Mechanism of Cell Death
-
Action: Use assays to determine if cell death is primarily apoptotic or necrotic (see Protocols below).
-
Rationale: Understanding the cell death pathway can help select appropriate protective agents or modulators for your experiment. For example, if apoptosis is confirmed, co-treatment with a pan-caspase inhibitor like Z-VAD-FMK could be used as a control to confirm the mechanism.[14]
Experimental Protocols
Protocol 1: Assessment of Apoptosis via Western Blotting for Cleaved Caspase-3 and Cleaved PARP
-
Cell Lysis: After treating primary neurons with this compound and controls in a multi-well plate, aspirate the medium and wash cells once with ice-cold PBS. Add 50-100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[11]
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (15-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[11]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Use antibodies specific for:
-
Cleaved Caspase-3 (~17/19 kDa fragments)
-
Cleaved PARP-1 (~89 kDa fragment)[12]
-
A loading control (e.g., β-Actin or GAPDH)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to the loading control. An increase in the cleaved fragments indicates apoptosis.
Protocol 2: Caspase-3 Activity Assay (Colorimetric)
This protocol provides a quantitative measure of apoptosis.
-
Cell Lysis: Treat and harvest cells as described in Protocol 1, Step 1. Use the specific cell lysis buffer provided with a commercial caspase-3 activity assay kit.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.
-
Caspase-3 Reaction:
-
In a 96-well plate, add an equal amount of protein (e.g., 50 µg) from each sample.
-
Add the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Include a negative control (lysate with an inhibitor) and a positive control (recombinant active caspase-3) if available.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the caspase-3 activity in the sample.
Protocol 3: Cytotoxicity Assessment using LDH Release Assay
This protocol measures necrosis by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.
-
Cell Treatment: Plate primary neurons in a 96-well plate and treat with your this compound dose-response series and controls. Be sure to include:
-
Untreated Control: For baseline LDH release.
-
Vehicle Control: For solvent effects.
-
Maximum Lysis Control: A set of untreated wells that will be lysed to determine 100% LDH release.
-
-
Sample Collection: After the treatment period, carefully collect a portion of the culture supernatant (e.g., 50 µL) from each well without disturbing the cells. Transfer to a fresh 96-well plate.
-
Lysis: To the "Maximum Lysis Control" wells, add 10 µL of the lysis buffer provided with the LDH assay kit and incubate for 45 minutes at 37°C. After incubation, collect the supernatant as in Step 2.
-
LDH Reaction: Add the LDH reaction mix from a commercial kit to all collected supernatant samples.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Add the stop solution and measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity for each treatment using the formula:
-
% Cytotoxicity = [(Sample Abs - Untreated Control Abs) / (Max Lysis Control Abs - Untreated Control Abs)] x 100
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Bml 259 | CAS 267654-00-2 | CDK5, p25 kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 4. Structure–Function Study of a Novel Inhibitor of Cyclin-Dependent Kinase C in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 267654-00-2 | CDK | MOLNOVA [molnova.com]
- 6. Failure to induce apoptosis via BCL-2 family proteins underlies lack of efficacy of combined MEK and PI3K inhibitors for KRAS mutant lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. astorscientific.us [astorscientific.us]
- 8. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 9. dendrotek.ca [dendrotek.ca]
- 10. biocompare.com [biocompare.com]
- 11. Modeling Alzheimer’s disease in primary neurons reveals DNA damage response coupled with MAPK-DLK signaling in wild-type tau-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PARP-1 cleavage fragments: signatures of cell-death proteases in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective cytotoxicity of intracellular amyloid β peptide1–42 through p53 and Bax in cultured primary human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caspase 3 activation is essential for neuroprotection in preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Akt phosphorylation of BAD couples survival signals to the cell-intrinsic death machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Role of Akt signaling in resistance to DNA-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. amsbio.com [amsbio.com]
Overcoming poor solubility of BML-259 in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of BML-259.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its chemical properties?
This compound is a potent inhibitor of Cyclin-Dependent Kinase 5 (CDK5)/p25 and Cyclin-Dependent Kinase 2 (CDK2).[1][2] It is a small molecule with the formal name N-(5-isopropyl-thiazol-2-yl)phenylacetamide.[1] Due to its hydrophobic nature, this compound exhibits poor solubility in aqueous solutions.
Data Presentation: Chemical Properties of this compound
| Property | Value | Source |
| Formal Name | N-(5-isopropyl-thiazol-2-yl)phenylacetamide | [1] |
| Molecular Formula | C₁₄H₁₆N₂OS | [1] |
| Molecular Weight | 260.36 g/mol | [1] |
| CAS Number | 267654-00-2 | [1] |
| Purity | >98% | [1] |
| Formulation | Powder | [1] |
Q2: In which solvents is this compound soluble?
This compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[1][2] Its solubility in aqueous buffers is very limited, which often leads to precipitation during experimental setup.
Data Presentation: this compound Solubility
| Solvent | Concentration | Source |
| DMSO | Up to 25 mg/mL | [1] |
| DMSO | 125 mg/mL (480.12 mM) | MCE |
| DMSO | 30 mg/mL | Cayman Chemical, StressMarq Biosciences |
Q3: Why does my this compound precipitate when I dilute my DMSO stock in aqueous buffer?
Precipitation of hydrophobic compounds like this compound upon dilution of a DMSO stock into an aqueous medium is a common issue. This occurs because the compound's solubility limit is exceeded in the final aqueous environment. Factors that can contribute to this include a high final concentration of the compound, a low final concentration of DMSO, and improper mixing techniques.[3][4]
Q4: What is the mechanism of action of this compound?
This compound is an inhibitor of CDK5 and CDK2.[1][2]
-
CDK5: When aberrantly activated by its regulatory subunit p25, CDK5 is implicated in neurodegenerative diseases through the hyperphosphorylation of proteins like Tau.[2]
-
CDK2: In complex with cyclins (like Cyclin E and A), CDK2 plays a crucial role in cell cycle progression, particularly the transition from G1 to S phase. It phosphorylates key substrates such as the Retinoblastoma protein (Rb).[5][6]
Troubleshooting Guides
Issue: Precipitation of this compound During Preparation of Aqueous Working Solutions
This guide provides a step-by-step protocol to minimize precipitation when preparing aqueous working solutions of this compound from a DMSO stock.
Experimental Protocols: Protocol for Preparing Aqueous Solutions of this compound
Objective: To prepare a homogenous aqueous working solution of this compound from a concentrated DMSO stock with minimal precipitation.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile, low-adhesion microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the compound is fully dissolved. Gentle warming or sonication can aid in dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Perform Serial Dilutions in DMSO (if necessary):
-
If a very low final concentration in the aqueous solution is required, it is best to first perform serial dilutions of the high-concentration stock in DMSO. This prevents the need to pipette very small volumes of the concentrated stock.
-
-
Dilution into Aqueous Buffer:
-
Warm the aqueous buffer to the experimental temperature (e.g., 37°C for cell culture experiments).
-
Place the required volume of the pre-warmed aqueous buffer in a sterile tube.
-
While vigorously vortexing the aqueous buffer, add the desired volume of the this compound DMSO stock dropwise to the center of the vortex. This rapid dispersion is critical to prevent localized high concentrations and subsequent precipitation.[4]
-
Continue vortexing for a few seconds after adding the stock solution to ensure thorough mixing.
-
-
Final DMSO Concentration:
-
Ensure the final concentration of DMSO in your aqueous working solution is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts in biological assays. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Troubleshooting Tips:
| Problem | Possible Cause | Suggested Solution |
| Immediate Precipitation | Final concentration is too high. | Lower the final concentration of this compound. |
| Improper mixing. | Add the DMSO stock to vigorously vortexing aqueous buffer.[4] | |
| Precipitation Over Time | Solution is supersaturated. | Prepare fresh solutions immediately before use. |
| Adsorption to plasticware. | Use low-adhesion microcentrifuge tubes. |
Signaling Pathways and Experimental Workflows
Mandatory Visualization: this compound Experimental Workflow
Mandatory Visualization: this compound Inhibition of the CDK5/p25 Signaling Pathway
References
Interpreting unexpected phenotypes after BML-259 treatment
Welcome to the BML-259 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting experimental results and troubleshooting unexpected phenotypes associated with the use of this compound, a potent inhibitor of Cyclin-Dependent Kinase 5 (CDK5) and Cyclin-Dependent Kinase 2 (CDK2).[1]
This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format, provides detailed experimental protocols, and includes visualizations to clarify complex biological pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of CDK5 and CDK2.[1] Its primary mechanism of action is the inhibition of the kinase activity of these two enzymes, which are crucial regulators of cell cycle progression and various neuronal functions.
Q2: What are the expected phenotypic effects of this compound treatment in cancer cell lines?
A2: Given its inhibitory activity against CDK2, this compound is expected to induce cell cycle arrest, primarily at the G1/S transition. This can lead to a decrease in cell proliferation and, in some cases, apoptosis.
Q3: I am observing a phenotype that is not simple cell cycle arrest. What could be the cause?
A3: Unexpected phenotypes can arise from the complex roles of CDK2 and CDK5 in cellular processes beyond cell cycle control, as well as potential off-target effects of the inhibitor. This guide's troubleshooting section addresses several of these unexpected phenotypes in detail.
Troubleshooting Guide: Interpreting Unexpected Phenotypes
This section provides insights into potential unexpected observations during your experiments with this compound and offers guidance on how to interpret and further investigate these findings.
Problem 1: Induction of Cellular Senescence Instead of Apoptosis
Question: My cancer cells are not undergoing apoptosis as expected. Instead, they appear to be entering a state of cellular senescence, characterized by a flattened morphology and positive staining for senescence-associated β-galactosidase. Is this an expected outcome?
Possible Cause and Solution:
Yes, this can be an on-target effect of CDK2 inhibition. CDK2 activity has been shown to be a suppressor of cellular senescence.[2][3] Inhibition of CDK2 can, in some cellular contexts, lead to the induction of a senescence-like state rather than apoptosis.[4][5] This is a significant finding and represents a valid anti-cancer mechanism.
Troubleshooting Steps:
-
Confirm Senescence: Perform a senescence-associated β-galactosidase (SA-β-gal) staining assay to confirm the senescent phenotype.
-
Assess Cell Cycle Arrest: Analyze the cell cycle profile using flow cytometry. A sustained G1 arrest is consistent with senescence.
-
Investigate p53 and p21 Status: The induction of senescence is often dependent on the p53 and p21 pathways. Use western blotting to assess the expression levels of these proteins.
Problem 2: Altered Angiogenesis in Co-culture or in vivo Models
Question: I am using this compound in a co-culture model with endothelial cells or in an in vivo tumor model, and I'm observing unexpected changes in blood vessel formation. What could explain this?
Possible Cause and Solution:
This is likely due to the inhibition of CDK5. CDK5 plays a critical role in angiogenesis, and its inhibition has been shown to result in excessive but non-productive angiogenesis, ultimately leading to a reduction in tumor growth.[6] This seemingly paradoxical increase in vessel density, which is functionally impaired, is a known consequence of targeting CDK5 in the tumor microenvironment.
Troubleshooting Steps:
-
Perform an in vitro Tube Formation Assay: To directly assess the effect of this compound on endothelial cells, conduct a tube formation assay using a basement membrane matrix.
-
Quantify Vessel Density and Morphology in vivo: In tumor sections, stain for endothelial markers (e.g., CD31) and quantify vessel density and analyze vessel morphology. Look for signs of abnormal, non-functional vasculature.
-
Investigate the Notch Signaling Pathway: CDK5 inhibition can disrupt Notch signaling in endothelial cells.[6] Assess the levels of key Notch pathway components, such as the Notch intracellular domain (NICD), via western blotting.
Problem 3: Increased DNA Damage Response Markers
Question: After this compound treatment, I am observing an increase in markers of DNA damage, such as γH2AX foci, even without co-treatment with a DNA-damaging agent. Is this an off-target effect?
Possible Cause and Solution:
Not necessarily. CDK2 is involved in the DNA damage response (DDR). Its inhibition can impair the cell's ability to repair DNA damage, leading to an accumulation of DNA lesions and the activation of DDR pathways. This can be a valuable therapeutic mechanism, as it may sensitize cancer cells to other therapies.
Troubleshooting Steps:
-
Quantify γH2AX Foci: Perform immunofluorescence staining for γH2AX and quantify the number of foci per cell to confirm the DNA damage response.
-
Assess Key DDR Proteins by Western Blot: Analyze the phosphorylation status and expression levels of key DDR proteins such as ATM, ATR, CHK1, and CHK2.
-
Evaluate Synthetic Lethality: Combine this compound with a DNA-damaging agent (e.g., a PARP inhibitor) to see if it enhances cell killing, which would be consistent with an impaired DDR.
Data Presentation
Table 1: this compound Inhibitory Activity
| Target | IC50 (nM) |
| CDK5/p25 | 64 |
| CDK2 | 98 |
Note: IC50 values are a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate higher potency.[1]
Mandatory Visualizations
Caption: Simplified signaling pathways of CDK2 and CDK5 inhibited by this compound.
Caption: A logical workflow for conducting experiments and troubleshooting.
Caption: A decision tree for troubleshooting unexpected results with this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a cell line of interest.
Materials:
-
Cancer cell line of interest
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. A typical starting concentration range would be from 10 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the overnight medium and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the cells to remove the ethanol and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Protocol 3: Western Blot for DNA Damage Response (DDR) Proteins
This protocol is to assess the activation of the DDR pathway upon this compound treatment.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATM, anti-phospho-CHK2, anti-γH2AX)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Apply ECL substrate and visualize the protein bands using an imaging system.
Protocol 4: In Vitro Angiogenesis (Tube Formation) Assay
This protocol assesses the effect of this compound on the tube-forming ability of endothelial cells.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Basement membrane extract
-
24-well plate
-
This compound
-
Endothelial cell growth medium
-
Microscope with a camera
Procedure:
-
Plate Coating: Coat the wells of a 24-well plate with basement membrane extract and allow it to solidify at 37°C.
-
Cell Seeding and Treatment: Seed endothelial cells onto the gel and treat them with various concentrations of this compound.
-
Incubation: Incubate for 4-12 hours to allow for tube formation.
-
Imaging and Analysis: Capture images of the tube-like structures and quantify parameters such as the number of nodes, number of branches, and total tube length.
Protocol 5: Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis and necrosis following this compound treatment.
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells and wash with cold PBS.
-
Staining: Resuspend cells in binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. benchchem.com [benchchem.com]
- 3. amsbio.com [amsbio.com]
- 4. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vghtc.gov.tw [vghtc.gov.tw]
- 6. benchchem.com [benchchem.com]
BML-259 Technical Support Center: Navigating Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on potential interactions between the CDK inhibitor BML-259 and commonly used MTT cell viability assays. Users of this compound should be aware of the possibility of assay interference that may lead to inaccurate results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of Cyclin-Dependent Kinase 5 (CDK5) and Cyclin-Dependent Kinase 2 (CDK2), with IC50 values of 64 nM and 98 nM, respectively.[1][2] It is often used in research related to cancer and neurodegenerative diseases.[1] this compound contains an N-(5-isopropyl-2-thiazolyl)phenylacetamide structure.[2][3]
Q2: Can this compound interfere with MTT cell viability assays?
A2: While direct studies on this compound interference are not extensively documented, its chemical structure, which includes a thiazole ring, presents a potential for interference with tetrazolium-based assays like MTT.[4] Compounds containing thiazole derivatives have the potential to directly reduce the MTT reagent to its formazan product, which can lead to false-positive results, suggesting higher cell viability than is accurate.[4]
Q3: How would this compound interference manifest in my MTT assay results?
A3: Interference from this compound could lead to a higher background absorbance, an apparent increase in cell viability, or a masking of the compound's cytotoxic effects. This is because the compound itself may chemically reduce the yellow tetrazolium salt (MTT) to purple formazan, a reaction normally attributed to metabolically active cells.
Q4: What should I do if I suspect this compound is interfering with my MTT assay?
A4: The first step is to perform a cell-free control experiment to determine if this compound directly reduces the MTT reagent. If interference is confirmed, it is recommended to use an alternative cell viability assay that does not rely on tetrazolium reduction.[5]
Q5: What are some suitable alternative assays to MTT for assessing cell viability in the presence of this compound?
A5: Several alternative assays are available that are less susceptible to interference from reducing compounds. These include the Sulforhodamine B (SRB) assay, which measures protein content, and ATP-based assays (e.g., CellTiter-Glo®), which quantify the amount of ATP in viable cells.[5][6]
Troubleshooting Guide
Researchers encountering unexpected or inconsistent results when using this compound with an MTT assay should consult this troubleshooting guide.
Initial Observation: Unexpectedly High Cell Viability with this compound Treatment
If you observe that cells treated with this compound show higher than expected viability, or if the dose-response curve is not as expected, it is crucial to investigate potential assay interference.
Step 1: Perform a Cell-Free Control
To isolate the effect of this compound on the MTT reagent, a cell-free control is essential.[7][8]
Procedure:
-
Prepare a 96-well plate with the same concentrations of this compound used in your experiment.
-
Add cell culture medium without cells to each well.
-
Add the MTT reagent to each well as you would in your standard protocol.
-
Incubate the plate for the same duration as your cell-based assay.
-
Add the solubilization solution and read the absorbance.
Interpretation:
-
Color change in wells with this compound: This indicates direct reduction of MTT by this compound and confirms assay interference.
-
No color change: While less likely given the chemical structure, this would suggest that direct chemical reduction is not the primary issue. However, interference with cellular metabolic pathways that reduce MTT is still a possibility.
Data Presentation: Hypothetical Comparison of Expected vs. Observed Results
The table below illustrates how this compound interference might affect MTT assay results compared to an alternative method like the SRB assay.
| This compound Concentration | Expected % Viability (True Cytotoxicity) | Observed % Viability (MTT Assay with Interference) | Observed % Viability (SRB Assay - No Interference) |
| 0 µM | 100% | 100% | 100% |
| 1 µM | 80% | 95% | 82% |
| 10 µM | 50% | 75% | 51% |
| 50 µM | 20% | 50% | 22% |
| 100 µM | 5% | 30% | 6% |
Troubleshooting Workflow
Experimental Protocols
Standard MTT Assay Protocol
This protocol is a general guideline and may need optimization for specific cell lines.
Materials:
-
96-well plates
-
Cells of interest
-
Complete culture medium
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Recommended Alternative: Sulforhodamine B (SRB) Assay Protocol
This assay measures cell density based on the measurement of cellular protein content.[5]
Materials:
-
96-well plates
-
Cells of interest
-
Complete culture medium
-
This compound
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
Procedure:
-
Seed and treat cells with this compound as described in the MTT protocol.
-
After treatment, gently add 50 µL of cold 10% TCA to each well to fix the cells and incubate for 1 hour at 4°C.
-
Wash the plate five times with water and allow it to air dry.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye and allow it to air dry.
-
Dissolve the protein-bound dye by adding 200 µL of 10 mM Tris base solution to each well.
-
Measure the absorbance at 510 nm using a microplate reader.
Visualizing the Potential Interference
The following diagram illustrates the potential direct chemical reduction of MTT by a thiazole-containing compound like this compound, bypassing the cellular metabolic pathways.
References
- 1. This compound | 267654-00-2 | CDK | MOLNOVA [molnova.com]
- 2. astorscientific.us [astorscientific.us]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BML-259 Treatment Time
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the treatment time of BML-259 for maximal inhibition of its targets.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a potent inhibitor of Cyclin-dependent kinase 5 (Cdk5)/p25 and Cyclin-dependent kinase 2 (Cdk2).[1][2][3] It has reported IC50 values of 64 nM for Cdk5/p25 and 98 nM for Cdk2.[1][2][3] this compound has also been shown to inhibit CDKC kinase in Arabidopsis thaliana, which is involved in the phosphorylation of RNA polymerase II.[4]
Q2: What is a good starting point for this compound concentration and treatment time?
A2: For initial experiments, it is advisable to use a concentration range that brackets the IC50 values of this compound for its primary targets. A common starting point is to test concentrations from 10-fold below to 10-fold above the IC50 (e.g., 10 nM to 1 µM). For treatment duration, a standard time-course experiment of 6, 12, 24, and 48 hours is recommended to capture both early and late cellular responses.[5]
Q3: How stable is this compound in cell culture media?
A3: There is limited publicly available data on the stability of this compound in cell culture media. The stability of a small molecule inhibitor in aqueous media can be influenced by factors such as temperature, pH, and media components.[6] For long-term experiments (beyond 24-48 hours), it is recommended to assess the stability of this compound under your specific experimental conditions.[7] If instability is a concern, consider replenishing the media with freshly prepared this compound every 24 hours.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO.[1] Prepare a concentrated stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[8] When preparing working solutions, dilute the DMSO stock directly into pre-warmed cell culture media and mix thoroughly to avoid precipitation. The final DMSO concentration in your experiments should be kept low (typically ≤ 0.1%) and consistent across all treatments, including a vehicle control.
Troubleshooting Guide
Problem 1: I am not observing any inhibition of my target protein's activity.
-
Possible Cause: Insufficient Treatment Time. The inhibitory effect may not be apparent at the time points you have chosen.
-
Solution: Perform a time-course experiment with a broader range of time points (e.g., 1, 4, 8, 16, 24, 48 hours) to capture the kinetics of inhibition.
-
-
Possible Cause: this compound Degradation. The compound may be unstable in your cell culture media over the duration of the experiment.
-
Solution: For longer incubations, consider replenishing the media with fresh this compound every 24 hours. You can also perform a stability test by incubating this compound in your media at 37°C for various times and then analyzing its concentration by HPLC or LC-MS.[7]
-
-
Possible Cause: Incorrect Concentration. The concentration of this compound may be too low to effectively inhibit the target in your specific cell line.
-
Solution: Perform a dose-response experiment with a wider range of concentrations.
-
Problem 2: The inhibitory effect of this compound decreases over time.
-
Possible Cause: Compound Metabolism. Cells may be metabolizing this compound, reducing its effective concentration.
-
Solution: Replenish the media with fresh this compound at regular intervals (e.g., every 24 hours).
-
-
Possible Cause: Development of Cellular Resistance. Prolonged exposure to an inhibitor can sometimes lead to the activation of compensatory signaling pathways.
-
Solution: Analyze earlier time points to capture the initial inhibitory effect. Consider using a higher, more acutely effective concentration for shorter durations.
-
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal this compound Treatment Duration
This protocol describes how to determine the optimal treatment time of this compound for inhibiting the phosphorylation of a downstream target of Cdk2, such as the Retinoblastoma protein (pRb).
Materials:
-
This compound
-
DMSO (anhydrous)
-
Cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total-Rb, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Seeding: Seed your cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of the longest treatment.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Cell Treatment:
-
Allow cells to adhere and grow for 24 hours.
-
Prepare working solutions of this compound in pre-warmed complete cell culture medium at the desired final concentration (e.g., 100 nM). Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium and add the medium containing this compound or the vehicle control to the cells.
-
Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24, 48 hours).
-
-
Cell Lysis:
-
At each time point, wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer with inhibitors to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Prepare samples by mixing equal amounts of protein (e.g., 20 µg) with Laemmli buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated pRb signal to total pRb and the loading control. Plot the normalized phospho-pRb levels against time to determine the point of maximum inhibition.
Data Presentation
The quantitative data from the time-course experiment should be summarized in a table for clear comparison.
Table 1: Time-Dependent Inhibition of pRb Phosphorylation by this compound
| Treatment Time (hours) | Normalized Phospho-pRb (Ser807/811) Intensity (Arbitrary Units) |
| 0 (Vehicle) | 1.00 |
| 2 | Data |
| 6 | Data |
| 12 | Data |
| 24 | Data |
| 48 | Data |
*Data to be filled in by the researcher based on experimental results.
Mandatory Visualizations
Caption: this compound inhibits Cdk5/p25 and Cdk2/Cyclin E signaling pathways.
Caption: Experimental workflow for a time-course inhibition study.
References
- 1. amsbio.com [amsbio.com]
- 2. astorscientific.us [astorscientific.us]
- 3. This compound - Immunomart [immunomart.com]
- 4. Structure–Function Study of a Novel Inhibitor of Cyclin-Dependent Kinase C in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting BML-259 Delivery in In Vivo Studies
For researchers, scientists, and drug development professionals utilizing BML-259 in in vivo experiments, this technical support center provides essential guidance to navigate potential challenges and ensure the successful execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo delivery of this compound?
A1: While specific in vivo formulation data for this compound is not extensively published, it is known to be soluble in DMSO.[1] For in vivo studies, it is common practice to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with a pharmaceutically acceptable vehicle.[2] Suitable vehicles for small molecule inhibitors include saline, polyethylene glycol (PEG), or corn oil.[2] It is critical to perform a tolerability study with a vehicle-only control group to ensure the formulation itself does not cause adverse effects.[2][3]
Q2: I am observing high variability in efficacy between animals in the same dose group. What could be the cause?
A2: High variability can stem from several factors. A primary cause is often inconsistent compound formulation or administration.[4] Poor aqueous solubility of small molecules like this compound can lead to precipitation and inconsistent bioavailability. To address this, optimize your formulation by exploring different co-solvents or surfactants. Additionally, ensure your administration technique (e.g., gavage volume, injection site) is standardized across all animals.[4]
Q3: My in vivo results with this compound are not consistent with my in vitro data. What should I investigate?
A3: Discrepancies between in vitro and in vivo results are a common challenge.[3] Several factors could be at play:
-
Poor Bioavailability: this compound may have low absorption or be rapidly metabolized in vivo. A pharmacokinetic (PK) study is essential to determine the compound's concentration in plasma and target tissues over time.[3][4]
-
Blood-Brain Barrier Penetration: If your target is within the central nervous system, you must assess if this compound can cross the blood-brain barrier.[3]
-
Compensatory Mechanisms: In vivo systems can activate compensatory signaling pathways that are not present in cell culture, potentially masking the effect of the inhibitor.[3]
Q4: I am observing unexpected toxicity in my animal models. What are the likely causes and how can I troubleshoot this?
A4: Unexpected toxicity can arise from on-target effects in other tissues, off-target effects of the inhibitor, or toxicity of the delivery vehicle.[2][3] To troubleshoot:
-
Vehicle-Only Control: Always include a group that receives only the vehicle to rule out its toxicity.[2][3]
-
Dose-Response Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD).[2]
-
Off-Target Effects: Many kinase inhibitors have off-target activities.[5][6] Consider performing a broad-panel kinase screen to identify potential off-targets of this compound. If toxicity persists with a non-toxic vehicle and at doses expected to be on-target, off-target effects are a likely cause.
Troubleshooting Guides
Issue 1: Poor Solubility and Formulation
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound upon dilution with aqueous vehicle. | This compound has poor aqueous solubility. | - Increase the proportion of co-solvent (e.g., DMSO, PEG300) in the final formulation. Note: High concentrations of organic solvents can cause toxicity.[2]- Explore the use of surfactants (e.g., Tween 80, Cremophor EL) to improve solubility and stability.[2]- Consider alternative formulation strategies such as nanocrystal formulations or lipid-based delivery systems. |
| Inconsistent tumor growth inhibition or biological effect. | Inconsistent bioavailability due to variable absorption of the formulation. | - Ensure the formulation is homogenous before each administration (e.g., by vortexing or sonication).- Standardize the administration procedure (e.g., time of day, fasting state of animals).- Perform pharmacokinetic studies to correlate plasma/tissue concentration with efficacy.[4] |
Issue 2: Lack of Efficacy In Vivo
| Problem | Possible Cause | Suggested Solution |
| No significant difference between treated and vehicle control groups. | - Insufficient dose or dosing frequency.- Poor bioavailability or rapid clearance of this compound.- The target (CDK5/CDK2) is not a primary driver in the chosen animal model. | - Conduct a dose-escalation study to determine if higher concentrations are effective, without exceeding the MTD.[2]- Perform a pharmacokinetic (PK) study to measure drug exposure. If exposure is low, consider an alternative route of administration or a more frequent dosing schedule.[4]- Confirm target engagement with a pharmacodynamic (PD) study by measuring the phosphorylation of downstream targets of CDK5/CDK2 in tumor or surrogate tissues.[4] |
| Initial response followed by relapse or resistance. | Development of acquired resistance mechanisms. | - Analyze resistant tumors for changes in the target protein or upregulation of compensatory signaling pathways. |
Issue 3: Off-Target Effects and Toxicity
| Problem | Possible Cause | Suggested Solution |
| Significant body weight loss, lethargy, or other signs of distress in treated animals. | - On-target toxicity in non-tumor tissues.- Off-target effects of this compound.- Vehicle toxicity. | - As a first step, run a vehicle-only control group to rule out vehicle-related toxicity.[2]- Reduce the dose or the frequency of administration.[2]- If toxicity persists at doses required for efficacy, consider the possibility of off-target effects. A kinome-wide selectivity profile of this compound would be highly informative.[7] |
| Unexpected phenotype not consistent with CDK5/CDK2 inhibition. | This compound may be inhibiting other kinases or cellular targets. | - Perform a broad-panel kinase screen to identify potential off-targets.[7]- Use a structurally unrelated CDK5/CDK2 inhibitor as a control to see if the phenotype is reproducible.- Consider genetic approaches (e.g., shRNA, CRISPR) to validate that the observed phenotype is due to inhibition of CDK5/CDK2. |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol provides a general framework for assessing the anti-tumor efficacy of this compound. Specifics should be optimized for your cell line and research question.
-
Cell Culture and Implantation:
-
Culture a human cancer cell line of interest (e.g., one with known dependence on CDK2 or CDK5) in the appropriate medium.
-
Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of immunodeficient mice (e.g., nude or SCID mice).[8]
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor mice for tumor formation.
-
Once tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).[8]
-
-
This compound Formulation and Administration:
-
Prepare a stock solution of this compound in 100% DMSO.
-
On each treatment day, dilute the stock solution with a vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) to the final desired concentration.
-
Administer this compound to the treatment group via the chosen route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule (e.g., once daily).
-
Administer the vehicle alone to the control group.
-
-
Data Collection and Endpoints:
Protocol 2: Pharmacodynamic (PD) Analysis of Target Inhibition
This protocol is designed to confirm that this compound is engaging with its target in vivo.
-
Tissue Collection:
-
Collect tumor and/or surrogate tissues at specified time points after the final dose of this compound.[4]
-
-
Western Blot Analysis:
-
Prepare protein lysates from the collected tissues.
-
Perform Western blotting to measure the phosphorylation status of a known downstream substrate of CDK2, such as Retinoblastoma protein (pRb). A decrease in the levels of phosphorylated Rb would indicate target engagement.[4]
-
Probe for total Rb and a loading control (e.g., GAPDH) for normalization.
-
-
Immunohistochemistry (IHC):
-
Fix and embed tumor tissues for IHC analysis.
-
Use antibodies against phosphorylated Rb or other relevant biomarkers to visualize the extent and distribution of target inhibition within the tumor tissue.[4]
-
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Troubleshooting workflow for in vivo this compound studies.
References
- 1. amsbio.com [amsbio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Tyrosine kinase inhibitors impair B-cell immune responses in CML through off-target inhibition of kinases important for cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Minimizing BML-259 off-target effects on Akt signaling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers encountering potential off-target effects of BML-259 on the Akt signaling pathway. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you design experiments, interpret data, and minimize confounding variables in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, cell-permeable small molecule inhibitor. Its primary targets are Cyclin-Dependent Kinase 5 (CDK5) and Cyclin-Dependent Kinase 2 (CDK2), with IC50 values of 64 nM and 98 nM, respectively.[1][2] It is commonly used in studies related to cancer and neurodegenerative diseases.[2] this compound functions as an ATP-competitive inhibitor, binding to the ATP pocket of these kinases.[3][4]
Q2: I'm observing changes in Akt phosphorylation after this compound treatment. Is this an expected on-target effect?
Changes in Akt phosphorylation are not a direct, expected on-target effect of this compound, as its primary targets are CDKs. Such an observation could indicate a potential off-target effect or pathway crosstalk. Off-target effects are common with kinase inhibitors due to the conserved nature of the ATP-binding pocket across the kinome.[5][6]
Q3: Why might this compound affect the Akt signaling pathway?
There are several potential reasons for observing effects on the Akt pathway upon this compound treatment:
-
Direct Off-Target Inhibition: this compound might directly inhibit Akt or an upstream regulator of the Akt pathway with lower affinity. Many kinase inhibitors can bind to multiple kinases, a phenomenon known as polypharmacology.[6]
-
Pathway Crosstalk: The inhibition of CDK5 or CDK2 by this compound could indirectly influence the Akt signaling pathway. Signaling pathways are interconnected, and perturbing one can lead to compensatory changes in another.[6]
-
Cellular Stress Response: High concentrations of any small molecule inhibitor can induce cellular stress, which might nonspecifically activate or inhibit signaling pathways, including the Akt pathway.
Q4: What are the initial steps to troubleshoot unexpected Akt pathway modulation by this compound?
The first step is to confirm the identity and purity of your this compound compound. Subsequently, a dose-response experiment is crucial. If the effect on Akt signaling only occurs at concentrations significantly higher than the IC50 for CDK5/CDK2, it is more likely to be an off-target effect.[5] It is also important to use a positive and negative control for Akt activation in your experimental system.
Troubleshooting Guide: Investigating and Minimizing this compound Off-Target Effects on Akt Signaling
If you suspect this compound is affecting the Akt pathway in your experiments, follow this troubleshooting guide to diagnose and mitigate the issue.
Phase 1: Confirming the Off-Target Effect
1.1. Dose-Response Analysis
-
Objective: To determine the concentration at which this compound affects Akt signaling relative to its on-target CDK inhibition.
-
Methodology: Treat cells with a range of this compound concentrations, from well below to well above the IC50 for CDK2 and CDK5. Analyze both the phosphorylation of a CDK substrate (e.g., Rb) and the phosphorylation of Akt (at Ser473 and Thr308) by Western blot.
-
Interpretation:
-
If Akt phosphorylation changes at a similar concentration range as the CDK substrate, it might suggest potent off-target activity or significant pathway crosstalk.
-
If the effect on Akt requires much higher concentrations, it is more likely a lower-affinity off-target effect.[5]
-
| This compound Concentration | Expected pRb (CDK2 substrate) Inhibition | Observed pAkt (Ser473) Change | Potential Interpretation |
| Low (e.g., <100 nM) | High | No Change | On-target effect without Akt off-target |
| High (e.g., >1 µM) | High | Significant Change | Potential off-target effect on Akt pathway |
1.2. Use a Structurally Unrelated CDK Inhibitor
-
Objective: To differentiate between on-target pathway crosstalk and a direct off-target effect of this compound's chemical structure.
-
Methodology: Treat your cells with a different, structurally unrelated inhibitor of CDK2/CDK5.
-
Interpretation:
-
If the second inhibitor reproduces the effect on Akt signaling, the effect is more likely due to on-target inhibition of CDKs leading to pathway crosstalk.
-
If the second inhibitor does not affect the Akt pathway, the effect is likely a specific off-target interaction of this compound.[5]
-
Phase 2: Characterizing the Mechanism
2.1. In Vitro Kinase Assay
-
Objective: To determine if this compound directly inhibits Akt kinase activity.
-
Methodology: Perform an in vitro kinase assay using recombinant Akt protein, a suitable substrate (e.g., GSK3α/β), and a range of this compound concentrations.
-
Interpretation: If this compound inhibits Akt phosphorylation of its substrate in this cell-free system, it indicates direct inhibition.
2.2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To verify direct binding of this compound to Akt in a cellular context.
-
Methodology: CETSA measures the change in thermal stability of a protein upon ligand binding.[5] Treat cells with this compound, heat the cell lysate across a temperature gradient, and then detect the amount of soluble Akt by Western blot.
-
Interpretation: An increase in the thermal stability of Akt in the presence of this compound suggests direct binding.
Phase 3: Mitigating Off-Target Effects
3.1. Optimize this compound Concentration
-
Objective: To use the lowest effective concentration of this compound that inhibits the target (CDKs) without significantly affecting the Akt pathway.
-
Methodology: Based on your dose-response data, select a concentration that provides sufficient inhibition of CDK activity with minimal impact on Akt signaling.
3.2. Genetic Approaches
-
Objective: To confirm that the desired phenotype is due to CDK inhibition and not an off-target effect on Akt.
-
Methodology: Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout CDK2 and/or CDK5.
Experimental Protocols
Western Blot for Phospho-Akt and Phospho-Rb
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-Rb (Ser807/811), and a loading control (e.g., GAPDH). Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
In Vitro Kinase Assay (Luminescence-based)
-
Reaction Setup: In a 384-well plate, add serial dilutions of this compound.
-
Add Kinase and Substrate: Add a mixture of recombinant active Akt enzyme and a suitable substrate.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™). Luminescence is proportional to kinase activity.
-
Data Analysis: Calculate IC50 values from the dose-response curves.
Visualizations
Caption: Potential off-target interaction of this compound with the Akt signaling pathway.
Caption: Troubleshooting workflow for investigating unexpected Akt pathway modulation.
References
Validation & Comparative
A Comparative Guide to Cdk5 Inhibitors: BML-259 vs. Roscovitine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two prominent cyclin-dependent kinase 5 (Cdk5) inhibitors: BML-259 and roscovitine. Cyclin-dependent kinase 5 is a crucial regulator of neuronal development, synaptic function, and neurodegeneration, making it a significant therapeutic target.[1] Aberrant Cdk5 activity is implicated in the pathology of neurodegenerative conditions like Alzheimer's disease.[1][2] This comparison focuses on inhibitor potency, selectivity, and mechanism of action to aid researchers in selecting the appropriate tool for their specific experimental needs.
Comparative Efficacy and Potency
The primary measure of an inhibitor's efficacy is its half-maximal inhibitory concentration (IC50), which represents the concentration required to reduce enzyme activity by 50%. Based on available in vitro data, this compound is a significantly more potent inhibitor of Cdk5 than roscovitine.
Data Summary: In Vitro Kinase Inhibition
| Inhibitor | Target Kinase | IC50 | Notes |
|---|---|---|---|
| This compound | Cdk5/p25 | 64 nM [3][4][5][6] | Demonstrates high potency in the nanomolar range. |
| Cdk2 | 98 nM[3][4][5][6] | Also shows potent inhibition against Cdk2. | |
| Roscovitine | Cdk5/p25 (or p35) | 160 - 200 nM [7][8][9][10] | Potent, but requires a higher concentration than this compound. |
| Cdk1/cyclin B | 650 nM[7][8][9] | Broadly inhibits other cyclin-dependent kinases. | |
| Cdk2/cyclin A | 700 nM[7][8][9] | Effective against Cdk2, a common feature for many Cdk5 inhibitors.[11] | |
| Cdk7/cyclin H | 460 - 490 nM[7][9] | Also inhibits the CDK-activating kinase, Cdk7. |
| | Cdk9/cyclin T1 | 600 - 790 nM[7][9] | Demonstrates activity against the transcriptional kinase Cdk9. |
Note: IC50 values can vary between experiments and assay conditions. The values presented are representative figures from multiple sources.
Selectivity Profile
Selectivity is a critical parameter for a kinase inhibitor, as off-target effects can confound experimental results. Roscovitine has been extensively profiled and is known to be a broad-range purine analog inhibitor, targeting Cdk1, Cdk2, Cdk5, Cdk7, and Cdk9 with similar potency, while poorly inhibiting Cdk4 and Cdk6.[9][12] this compound is reported as a potent inhibitor of both Cdk5 and Cdk2, but comprehensive data on its activity against a wider kinase panel is less available in the public domain.[1][3][4]
Mechanism of Action
Roscovitine is a well-characterized ATP-competitive inhibitor.[7][9] It functions by binding to the ATP-binding pocket of the kinase, preventing the binding of ATP and thus blocking the phosphorylation of substrate proteins.[9] X-ray crystallography studies have confirmed that the purine portion of roscovitine occupies the adenine binding pocket of CDKs.[7] While less explicitly detailed, this compound is also understood to function as an ATP-competitive inhibitor, a common mechanism for this class of compounds.
Cdk5 Signaling Pathway and Inhibition
Cdk5, when complexed with its activators p35 or p25, phosphorylates a variety of downstream substrates.[1] In neurodegenerative diseases, the cleavage of p35 to the more stable and potent p25 leads to aberrant Cdk5 hyperactivation.[1] This results in the hyperphosphorylation of proteins like Tau, contributing to the formation of neurofibrillary tangles. Both this compound and roscovitine inhibit this process by directly targeting the Cdk5/p25 kinase complex.
Experimental Protocols
Reproducibility is fundamental to scientific research. Below are generalized methodologies for assays commonly used to evaluate and compare kinase inhibitors like this compound and roscovitine.
Cell-Free Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the activity of purified Cdk5/p25 by 50%.
Methodology:
-
Reagents: Purified recombinant Cdk5/p25 enzyme, kinase buffer, ATP (often radiolabeled [γ-³²P]ATP), substrate peptide (e.g., a histone H1-derived peptide), and the inhibitor (this compound or roscovitine) at various concentrations.
-
Reaction Setup: Prepare a series of reactions in a microplate. Each reaction should contain the kinase, substrate, and buffer.
-
Inhibitor Addition: Add the inhibitor to the wells at a range of final concentrations (e.g., 10-point serial dilution). Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Initiation: Start the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Termination: Stop the reaction, typically by adding a strong acid or EDTA solution.
-
Detection: Separate the phosphorylated substrate from the remaining radiolabeled ATP, often using phosphocellulose filter paper.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Target Engagement Assay
Objective: To assess the ability of an inhibitor to bind to Cdk5 within a living cell.
Methodology:
-
Cell Culture: Use a cell line that expresses the target kinase (e.g., neuronal cells).
-
Inhibitor Treatment: Treat the cells with the inhibitor across a range of concentrations for a specified duration.
-
Lysis and Western Blot: Lyse the cells and prepare protein extracts. Perform a Western blot analysis using antibodies against a known Cdk5 substrate (e.g., phospho-Tau or phospho-DARPP-32) to observe the downstream effects of Cdk5 inhibition. A decrease in the phosphorylation of the substrate indicates successful target engagement by the inhibitor.
-
Alternative Methods (e.g., NanoBRET™): More advanced techniques can directly measure inhibitor binding to a tagged kinase in live cells, providing a quantitative measure of intracellular potency.
Conclusion and Recommendations
Both this compound and roscovitine are effective inhibitors of Cdk5, but they present distinct profiles that make them suitable for different research applications.
-
This compound is the superior choice when high potency is the primary requirement. Its low nanomolar IC50 for Cdk5 allows for its use at lower concentrations, which can minimize the potential for off-target effects. It is ideal for studies demanding precise and potent Cdk5 inhibition.[3][4]
-
Roscovitine serves as a well-characterized, albeit less potent, Cdk5 inhibitor. Its broader selectivity profile against other CDKs (Cdk1, Cdk2, Cdk7, Cdk9) can be advantageous for studying processes regulated by multiple CDKs, such as cell cycle progression and transcription.[7][9][12] However, this broader activity requires careful consideration when interpreting results intended to be specific to Cdk5.
For researchers aiming to specifically dissect the role of Cdk5, the higher potency and potentially greater selectivity of This compound make it a more targeted tool. For studies investigating the broader effects of CDK inhibition in contexts like cancer or cell cycle analysis, the extensive characterization and known polypharmacology of roscovitine make it a valuable reference compound.
References
- 1. Bml 259 | CAS 267654-00-2 | CDK5, p25 kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 2. Computational Simulations Identified Two Candidate Inhibitors of Cdk5/p25 to Abrogate Tau-associated Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. amsbio.com [amsbio.com]
- 5. This compound | 267654-00-2 | CDK | MOLNOVA [molnova.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development [biodiscovery.pensoft.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Validating BML-259's Mechanism: A Comparative Guide to Cdk5 siRNA Knockdown
For researchers, scientists, and drug development professionals, establishing the on-target mechanism of a small molecule inhibitor is a critical step in preclinical validation. This guide provides an objective comparison of the pharmacological inhibitor BML-259 with Cdk5 siRNA knockdown for validating the role of Cyclin-dependent kinase 5 (Cdk5) in various cellular processes. By presenting supporting experimental data, detailed protocols, and clear visualizations, this guide aims to facilitate the design and interpretation of experiments aimed at confirming this compound's mechanism of action.
This compound is a potent inhibitor of Cdk5, a serine/threonine kinase crucial for neuronal development and function, which has also been implicated in cancer and other diseases.[1] Validating that the biological effects of this compound are indeed mediated through the inhibition of Cdk5 is paramount. The gold-standard for such validation is to compare the phenotypic and molecular effects of the chemical inhibitor with a genetic approach, such as small interfering RNA (siRNA)-mediated knockdown of the target protein.
Performance Comparison: this compound vs. Cdk5 siRNA Knockdown
The central premise of this comparison is that if this compound's effects are on-target, they should phenocopy the effects of reducing Cdk5 protein levels via siRNA. Key parameters for comparison include potency, effects on cell viability and apoptosis, and impact on the phosphorylation of known Cdk5 substrates.
Table 1: In Vitro Potency and Efficacy
| Parameter | This compound | Cdk5 siRNA | Alternative Cdk5 Inhibitors |
| Target(s) | Cdk5, Cdk2 | Cdk5 mRNA | Roscovitine (Cdk1, Cdk2, Cdk5, Cdk7, Cdk9), Dinaciclib (Cdk1, Cdk2, Cdk5, Cdk9) |
| IC50 (Cdk5) | 64 nM[1] | Not Applicable | Roscovitine: ~160-200 nM, Dinaciclib: 1 nM[2][3] |
| Other Notable IC50s | Cdk2: 98 nM[1] | Not Applicable | See individual inhibitor data |
| Typical Effective Concentration | 1-10 µM (cellular assays) | 20-100 nM | Varies by inhibitor and cell type |
| Mechanism of Action | ATP-competitive kinase inhibitor | Post-transcriptional gene silencing | ATP-competitive kinase inhibitors |
Table 2: Effects on Cellular Phenotypes
| Phenotypic Effect | This compound | Cdk5 siRNA Knockdown |
| Cell Viability | Decreased cell viability in various cancer cell lines. | Significantly reduced cell growth and viability in ovarian and glioblastoma cancer cell lines.[4][5] |
| Apoptosis | Induces apoptosis. | Promotes apoptosis in glioblastoma and ovarian cancer cells.[4][5] |
| Cell Cycle | Can induce cell cycle arrest (effects may be cell-type dependent and influenced by Cdk2 inhibition). | Can lead to cell cycle arrest.[4][5] |
Table 3: Effects on Cdk5 Substrate Phosphorylation
| Cdk5 Substrate | This compound | Cdk5 siRNA Knockdown |
| Tau | Reduces phosphorylation at Cdk5-specific sites. | Not directly tested with this compound vs. siRNA in the same study. However, the Cdk5 inhibitor Roscovitine reduces tau phosphorylation.[6] |
| pRb | Inhibition of Cdk5 (and Cdk2) is expected to reduce pRb phosphorylation. | Cdk5 knockdown can inhibit AKT phosphorylation, which is upstream of pathways regulating cell cycle and survival.[4] |
| Huntingtin (HTT) | The Cdk5 inhibitor Roscovitine reduces phosphorylation of HTT at S1181 and S1201.[7] | Knockdown of Cdk5 reduces the phosphorylation of HTT at S1181 and S1201.[7] |
| Liprinα1 | The Cdk5 inhibitor Roscovitine is expected to inhibit phosphorylation. | Cdk5-dependent phosphorylation of liprinα1 is crucial for synapse development.[8] |
| CHIP | The Cdk5 inhibitor Roscovitine inhibits Cdk5-mediated phosphorylation of CHIP.[9] | Cdk5 shRNA inhibits the phosphorylation of CHIP at Ser20.[9] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the Cdk5 signaling pathway and the experimental workflow for validating this compound's mechanism using Cdk5 siRNA.
References
- 1. amsbio.com [amsbio.com]
- 2. benchchem.com [benchchem.com]
- 3. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CDK5 Knockdown inhibits proliferation and induces apoptosis and Cell Cycle Arrest in Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roscovitine, a Cyclin-Dependent Kinase-5 Inhibitor, Decreases Phosphorylated Tau Formation and Death of Retinal Ganglion Cells of Rats after Optic Nerve Crush - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pnas.org [pnas.org]
- 9. Phosphorylation of CHIP at Ser20 by Cdk5 promotes tAIF-mediated neuronal death - PMC [pmc.ncbi.nlm.nih.gov]
BML-259: A Comparative Analysis of its Cross-Reactivity with Cyclin-Dependent Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of BML-259's inhibitory activity against its primary targets, Cyclin-Dependent Kinase 5 (CDK5) and Cyclin-Dependent Kinase 2 (CDK2), and discusses its cross-reactivity, or lack thereof, with other members of the CDK family. The information is intended to assist researchers in evaluating this compound's suitability for their studies.
Summary of this compound's Kinase Selectivity
To provide a context for its potency, the table below compares the known IC50 values of this compound with those of other well-characterized CDK inhibitors.
| Kinase Target | This compound IC50 (nM) | Flavopiridol IC50 (nM) | (R)-roscovitine (Seliciclib) IC50 (nM) | Dinaciclib IC50 (nM) | AT7519 IC50 (nM) |
| CDK1/Cyclin B | Not Reported | 30 | 2700 | 3 | 190 |
| CDK2/Cyclin E | 98[1][2] | 100 | 100 | 1 | 44 |
| CDK4/Cyclin D1 | Not Reported | 20 | >100000 | Not Reported | 67 |
| CDK5/p25 | 64[1][2] | Not Reported | Not Reported | 1 | 18 |
| CDK6/Cyclin D3 | Not Reported | 60 | >100000 | Not Reported | Not Reported |
| CDK7/Cyclin H | Not Reported | 10 | 500 | Not Reported | Not Reported |
| CDK9/Cyclin T1 | Not Reported | 10 | 800 | 4 | <10 |
Data for Flavopiridol, (R)-roscovitine, Dinaciclib, and AT7519 are derived from publicly available sources for comparative purposes.[4]
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action, the following diagrams illustrate a simplified CDK signaling pathway and a general workflow for determining kinase inhibitor IC50 values.
Caption: Simplified CDK signaling pathway showing points of inhibition by this compound.
Caption: General experimental workflow for determining the IC50 of a kinase inhibitor.
Experimental Protocols
The following is a representative protocol for a biochemical assay to determine the IC50 values of this compound against a panel of cyclin-dependent kinases. This protocol is based on commonly used methods for kinase inhibitor profiling.
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of various CDK/cyclin complexes in a biochemical assay.
Materials:
-
Recombinant human CDK/cyclin enzymes (e.g., CDK1/Cyclin B, CDK2/Cyclin E, CDK4/Cyclin D1, CDK5/p25, CDK6/Cyclin D3, CDK7/Cyclin H, CDK9/Cyclin T1)
-
Kinase-specific peptide substrate
-
This compound
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well white assay plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in kinase assay buffer to create a range of concentrations (e.g., from 100 µM to 1 pM).
-
-
Kinase Reaction Setup:
-
Prepare a master mix containing the specific CDK/cyclin enzyme and its corresponding peptide substrate in kinase assay buffer. The final enzyme concentration should be optimized for each kinase to ensure the reaction is in the linear range.
-
Add 5 µL of the kinase/substrate master mix to each well of a 384-well plate.
-
Add 2.5 µL of the serially diluted this compound or vehicle control (DMSO in assay buffer) to the appropriate wells.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiation and Incubation:
-
Prepare an ATP solution in kinase assay buffer. The final ATP concentration should be close to the Km value for each specific kinase.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Briefly, add 5 µL of ADP-Glo™ Reagent to each well, incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Normalize the data using controls: 0% inhibition (vehicle control) and 100% inhibition (no enzyme or high concentration of a potent inhibitor).
-
Plot the percentage of kinase inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This compound is a potent dual inhibitor of CDK5 and CDK2. While its efficacy against these targets is well-documented, the lack of comprehensive public data on its cross-reactivity with other CDKs makes it challenging to fully assess its selectivity profile. Researchers should consider this limitation when designing experiments and interpreting results. The provided experimental protocol offers a standardized method for further investigating the selectivity of this compound and other kinase inhibitors.
References
- 1. amsbio.com [amsbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bml 259 | CAS 267654-00-2 | CDK5, p25 kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 4. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to BML-259 and Other Inhibitors of Tau Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
The hyperphosphorylation of the microtubule-associated protein tau is a central pathological hallmark of several neurodegenerative diseases, collectively known as tauopathies, including Alzheimer's disease. This aberrant phosphorylation leads to the formation of neurofibrillary tangles (NFTs), neuronal dysfunction, and eventual cell death. Consequently, the kinases responsible for tau phosphorylation have emerged as critical targets for therapeutic intervention. This guide provides an objective comparison of BML-259, a potent Cyclin-dependent kinase 5 (Cdk5) inhibitor, with other key inhibitors targeting tau phosphorylation, namely the well-characterized Cdk5 inhibitor Roscovitine and prominent Glycogen Synthase Kinase-3 (GSK-3) inhibitors.
Overview of Key Kinases in Tau Phosphorylation
Two primary kinases implicated in the pathological hyperphosphorylation of tau are Cyclin-dependent kinase 5 (Cdk5) and Glycogen Synthase Kinase-3β (GSK-3β).
-
Cdk5: This proline-directed serine/threonine kinase is predominantly active in post-mitotic neurons. Its activity is tightly regulated by its association with the activators p35 or p39. Under neurotoxic conditions, p35 can be cleaved by calpain to the more stable p25 fragment, leading to the hyperactivation of Cdk5. This aberrant Cdk5/p25 activity is strongly linked to tau hyperphosphorylation.[1]
-
GSK-3β: This ubiquitously expressed serine/threonine kinase is a key player in numerous cellular processes. In the context of neurodegeneration, GSK-3β is a major kinase responsible for phosphorylating tau at multiple sites, contributing to NFT formation.
Comparative Efficacy of Inhibitors
This section presents a comparative analysis of this compound, Roscovitine, and selected GSK-3 inhibitors based on their inhibitory potency against their respective target kinases and their effects on tau phosphorylation. Due to the lack of head-to-head studies directly comparing all compounds under identical experimental conditions, the data presented is a compilation from various sources.
Inhibitor Potency Against Target Kinases
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the reported IC50 values for each inhibitor against its primary kinase target.
| Inhibitor | Target Kinase | IC50 (nM) |
| This compound | Cdk5/p25 | 64 |
| Cdk2 | 98 | |
| Roscovitine | Cdk5 | 160 - 200 |
| Cdk2 | 700 | |
| Cdk1 | 650 | |
| CHIR-99021 | GSK-3β | 6.7 |
| GSK-3α | 10 | |
| SB-216763 | GSK-3β | 34 |
Note: IC50 values are sourced from multiple studies and may have been determined under different assay conditions.
Effects on Tau Phosphorylation in Cellular Models
The ability of these inhibitors to reduce tau phosphorylation in a cellular context is a critical indicator of their therapeutic potential. The human neuroblastoma cell line, SH-SY5Y, is a commonly used model for studying tau phosphorylation.
GSK-3 inhibitors, on the other hand, have demonstrated a more direct effect on reducing tau phosphorylation in various cellular models.
Signaling Pathways in Tau Phosphorylation
The phosphorylation of tau is a complex process regulated by an intricate network of signaling pathways. The diagram below illustrates the central roles of Cdk5 and GSK-3β and the points of intervention for the discussed inhibitors.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for key experiments.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on a purified kinase.
Objective: To determine the IC50 value of an inhibitor against a specific kinase (e.g., Cdk5/p25 or GSK-3β).
Materials:
-
Purified recombinant kinase (Cdk5/p25 or GSK-3β)
-
Kinase-specific substrate (e.g., Histone H1 for Cdk5, a synthetic peptide for GSK-3β)
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
Test compounds (this compound, Roscovitine, GSK-3 inhibitors)
-
Kinase reaction buffer
-
96-well or 384-well plates
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In the wells of a microplate, add the kinase, substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction.
-
Quantify the amount of substrate phosphorylation. For radiolabeled assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For ADP-Glo™ assays, the amount of ADP produced is measured via a luminescence-based reaction.
-
Plot the percentage of kinase inhibition against the inhibitor concentration to calculate the IC50 value.
Cellular Tau Phosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to reduce tau phosphorylation within a cellular environment.
Objective: To measure the levels of phosphorylated tau at specific sites in cultured cells (e.g., SH-SY5Y) treated with an inhibitor.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-tau (specific to phosphorylation sites like Ser202, Ser396/404), anti-total-tau, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE equipment and reagents
-
Western blotting equipment and reagents
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture SH-SY5Y cells to an appropriate confluency.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against a specific phospho-tau site.
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-tau antibody and a loading control antibody for normalization.
-
Quantify the band intensities to determine the relative change in tau phosphorylation.
Conclusion
References
In Vivo Efficacy of BML-259 vs. Seliciclib in Alzheimer's Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical in vivo efficacy of two cyclin-dependent kinase (CDK) inhibitors, BML-259 and seliciclib (roscovitine), as potential therapeutic agents for Alzheimer's disease (AD). Due to a notable scarcity of direct comparative studies and limited in vivo data for this compound in AD models, this guide synthesizes available information on each compound individually, drawing insights from studies on related neurodegenerative conditions where applicable.
Executive Summary
Both this compound and seliciclib target cyclin-dependent kinases, with a particular focus on Cdk5, a key enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. Seliciclib has been more extensively studied in various in vivo models of neurological disorders, demonstrating potential for neuroprotection, reduction of tau pathology, and cognitive improvement. In contrast, in vivo efficacy data for this compound in the context of Alzheimer's disease is not currently available in published literature, limiting a direct comparison. This guide therefore presents the existing data for seliciclib and the mechanistic rationale for this compound's potential utility in AD.
Mechanism of Action: Targeting the Cdk5 Pathway in Alzheimer's Disease
Cyclin-dependent kinase 5 (Cdk5) is a crucial enzyme in neuronal function. In the pathological context of Alzheimer's disease, its dysregulation is linked to the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles (NFTs) and subsequent neuronal death. Both this compound and seliciclib inhibit Cdk5, offering a potential therapeutic strategy to mitigate tau pathology.
Figure 1: Simplified signaling pathway of Cdk5 in Alzheimer's disease and the inhibitory action of this compound and seliciclib.
In Vivo Efficacy Data: Seliciclib (Roscovitine)
While direct in vivo studies of seliciclib in transgenic Alzheimer's disease models are limited in the public domain, research in other neurological models provides valuable insights into its potential efficacy.
| Parameter | Animal Model | Treatment Regimen | Key Findings | Citation |
| Cognitive Function | Traumatic Brain Injury (TBI) Rat Model | Intraperitoneal injection | Improved performance in Morris Water Maze test. | [1] |
| Tau Phosphorylation | PTSD-like Mouse Model | Intraperitoneal injection (50 mg/kg) | Reduced hyperphosphorylation of Tau at Ser202/Thr205. | [2] |
| Neuroinflammation | Amyloid-β Oligomer-injected Mouse Model | Intraperitoneal administration | Reduced levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the hippocampus. | [3] |
| Neuronal Survival | Optic Nerve Crush Rat Model | Intravitreal injection | Increased survival of retinal ganglion cells. | [1] |
Note: The data presented above is from models that recapitulate certain aspects of Alzheimer's pathology, such as cognitive deficits and tau hyperphosphorylation. Direct evidence of seliciclib's effect on amyloid-beta plaque reduction in an Alzheimer's specific model is not yet well-documented in available literature.
In Vivo Efficacy Data: this compound
As of the date of this guide, there are no published in vivo studies evaluating the efficacy of this compound in animal models of Alzheimer's disease. Research on this compound has primarily focused on its in vitro characterization as a potent Cdk5/Cdk2 inhibitor.[3][4][5][6] In vitro studies have shown that this compound can protect cells from neurotoxicity induced by components of amyloid plaques.[4][5]
Experimental Protocols
Detailed experimental protocols for in vivo studies of this compound in Alzheimer's models are not available. The following represents a generalized workflow for evaluating a Cdk5 inhibitor like seliciclib or this compound in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD or 3xTg-AD mice).
Figure 2: Generalized experimental workflow for in vivo testing of CDK inhibitors in an Alzheimer's disease mouse model.
Key Methodological Considerations:
-
Animal Models: Transgenic mouse models that develop age-dependent amyloid plaques and/or tau pathology, such as the 5XFAD, 3xTg-AD, or APP/PS1 mice, are commonly used.
-
Drug Administration: The route and duration of administration are critical. Intraperitoneal (IP) injections or oral gavage are common routes for systemic delivery. Chronic treatment paradigms are necessary to assess the long-term effects on disease progression.
-
Behavioral Assessments: A battery of behavioral tests should be employed to evaluate different aspects of cognitive function. The Morris Water Maze is a standard for assessing spatial learning and memory, while the Y-maze can be used to evaluate short-term spatial working memory.
-
Biochemical Analysis: Post-mortem brain tissue analysis is essential to quantify changes in key pathological markers. Western blotting can be used to measure levels of phosphorylated tau, total tau, Cdk5, and amyloid-beta. ELISA kits are used to quantify soluble and insoluble amyloid-beta levels.
-
Histological Analysis: Immunohistochemistry with specific antibodies is used to visualize and quantify amyloid plaques, neurofibrillary tangles, and markers of neuroinflammation (e.g., GFAP for astrocytes and Iba1 for microglia).
Conclusion and Future Directions
Currently, a direct in vivo comparison of this compound and seliciclib in Alzheimer's disease models is not possible due to the lack of published data for this compound. Seliciclib (roscovitine) has demonstrated promising neuroprotective effects, including reduction of tau phosphorylation and cognitive improvement in related neurological models. These findings provide a strong rationale for its further investigation in dedicated Alzheimer's disease models.
Future preclinical studies should focus on:
-
Direct Head-to-Head Comparison: Conducting in vivo studies that directly compare the efficacy of this compound and seliciclib in the same Alzheimer's disease model.
-
Amyloid-beta Pathology: Investigating the effects of both compounds on amyloid-beta plaque deposition and clearance.
-
Dose-Response Studies: Establishing optimal therapeutic doses and treatment windows for both compounds.
-
Chronic Dosing and Safety: Evaluating the long-term safety and efficacy of chronic administration.
Such studies are crucial to determine the relative therapeutic potential of these CDK inhibitors and to guide their potential translation into clinical development for Alzheimer's disease.
References
- 1. Roscovitine, a Cyclin-Dependent Kinase-5 Inhibitor, Decreases Phosphorylated Tau Formation and Death of Retinal Ganglion Cells of Rats after Optic Nerve Crush - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of pre-clinical Alzheimer’s disease by a profile of pathogenic proteins in neurally-derived blood exosomes: a case-control study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repozytorium.uw.edu.pl [repozytorium.uw.edu.pl]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Long- and short-term CDK5 knockdown prevents spatial memory dysfunction and tau pathology of triple transgenic Alzheimer’s mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BML-259 and Dinaciclib on the Cell Cycle: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two cyclin-dependent kinase (CDK) inhibitors, BML-259 and dinaciclib, with a focus on their effects on the cell cycle. This document synthesizes available experimental data to objectively compare their mechanisms of action, cellular effects, and the experimental protocols used for their evaluation.
Introduction
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in the regulation of the cell cycle. Their dysregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention. This guide focuses on two CDK inhibitors: this compound, a less-characterized agent, and dinaciclib, a potent pan-CDK inhibitor that has undergone extensive preclinical and clinical evaluation.
Mechanism of Action and Target Specificity
Both this compound and dinaciclib function by inhibiting the activity of specific CDKs, thereby interfering with cell cycle progression. However, they exhibit different selectivity profiles.
This compound is reported to be an inhibitor of CDK5 and CDK2.[1][2][3] Its primary known targets are:
Dinaciclib is a potent and selective small molecule inhibitor of multiple CDKs.[4][5] It demonstrates strong activity against:
-
CDK1: with an IC50 of 3 nM.[4]
-
CDK2: with an IC50 of 1 nM.[4]
-
CDK5: with an IC50 of 1 nM.[4]
-
CDK9: with an IC50 of 4 nM.[4]
The broader inhibitory profile of dinaciclib against key cell cycle and transcriptional CDKs suggests a more comprehensive impact on cancer cell proliferation and survival compared to the more targeted profile of this compound.
Comparative Efficacy and Effects on the Cell Cycle
The available data on the effects of these two inhibitors on the cell cycle is significantly imbalanced. While dinaciclib has been extensively studied, there is a notable lack of published research on the specific cell cycle effects of this compound.
This compound: Limited Data on Cell Cycle Impact
Currently, there is a scarcity of publicly available experimental data detailing the effects of this compound on cell cycle progression in mammalian cancer cells. While its inhibitory activity against CDK2 suggests a potential role in regulating the G1/S transition, specific studies demonstrating G1, S, or G2/M arrest, or induction of apoptosis are not readily found in the scientific literature. One study on Arabidopsis indicated that this compound inhibits CDKC;2, which is involved in the phosphorylation of RNA polymerase II, but this is not directly translatable to mammalian cell cycle control.[6]
Dinaciclib: Potent Induction of G2/M Arrest and Apoptosis
In contrast, numerous studies have demonstrated the profound effects of dinaciclib on the cell cycle in various cancer cell lines. A consistent finding is the induction of G2/M phase cell cycle arrest .[7][8] This is attributed to its potent inhibition of CDK1, the key driver of the G2 to M phase transition.
Furthermore, dinaciclib treatment is strongly associated with the induction of apoptosis (programmed cell death).[4][5][7][9] This is often observed concurrently with or following cell cycle arrest.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and dinaciclib. The disparity in the amount of data reflects the current state of research for each compound.
| Parameter | This compound | Dinaciclib | References |
| Target CDKs (IC50) | CDK5 (64 nM), CDK2 (98 nM) | CDK1 (3 nM), CDK2 (1 nM), CDK5 (1 nM), CDK9 (4 nM) | [1][2][3][4] |
| Cellular Effect | Data not available | G2/M Arrest, Apoptosis | [4][5][7][8][9] |
| Potency (LD50) | Data not available | 15 nM (SKOV-3 cells) | [8] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and comparison of findings. Below are methodologies commonly employed to study the effects of CDK inhibitors like dinaciclib on the cell cycle. Due to the lack of specific studies on this compound, these protocols are primarily based on research involving dinaciclib.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Seeding and Treatment: Seed cells (e.g., 100,000 cells/well in a 6-well plate) and allow them to adhere for 24 hours.[8] Treat cells with various concentrations of the CDK inhibitor (e.g., dinaciclib at 10 and 40 nM) or vehicle control for a specified duration (e.g., 24 or 48 hours).[8]
-
Cell Harvesting and Fixation: Wash cells with PBS and fix them using a formaldehyde solution (e.g., 4%).[8]
-
DNA Staining: Stain the cellular DNA with a fluorescent dye that binds stoichiometrically to DNA, such as Hoechst 33342 (5 µg/ml) or Propidium Iodide (PI).[8]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.
Western Blotting for Cell Cycle and Apoptosis Markers
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins involved in cell cycle regulation and apoptosis.
-
Protein Extraction: Treat cells with the CDK inhibitor as described above. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Incubate the membrane with primary antibodies specific for target proteins. Commonly analyzed proteins for CDK inhibitor studies include:
-
Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
Apoptosis Assays
These assays are used to quantify the extent of apoptosis induced by the compound.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
-
Treat cells with the CDK inhibitor.
-
Stain the cells with Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis) and PI (a viability dye that enters cells with compromised membranes).
-
Analyze the stained cells by flow cytometry.
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[7]
-
Fix and permeabilize the treated cells.
-
Incubate the cells with a mixture containing TdT enzyme and fluorescently labeled dUTPs, which incorporate into the 3'-hydroxyl ends of fragmented DNA.
-
Analyze the cells by flow cytometry or fluorescence microscopy.
-
Visualizations
Signaling Pathway of Dinaciclib-Induced Cell Cycle Arrest
References
- 1. amsbio.com [amsbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic lethality of cyclin-dependent kinase inhibitor Dinaciclib with VHL-deficiency allows for selective targeting of clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Function Study of a Novel Inhibitor of Cyclin-Dependent Kinase C in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dinaciclib as an effective pan-cyclin dependent kinase inhibitor in platinum resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating BML-259's On-Target Effects: A Comparative Guide to Kinase Profiling
For researchers, scientists, and drug development professionals, understanding the precise on-target and off-target effects of a kinase inhibitor is paramount for accurate data interpretation and successful therapeutic development. This guide provides a comprehensive comparison of BML-259, a known Cyclin-Dependent Kinase (CDK) inhibitor, with alternative compounds. We present supporting experimental data and detailed protocols for kinase profiling to objectively assess on-target efficacy and selectivity.
This compound is a potent inhibitor of Cyclin-Dependent Kinase 5 (CDK5) and Cyclin-Dependent Kinase 2 (CDK2), with reported IC50 values of 64 nM and 98 nM, respectively[1][2]. While these values indicate strong inhibition of its intended targets, a thorough validation of its on-target effects requires a broader understanding of its activity across the entire kinome. Kinase profiling assays are essential to determine the selectivity of an inhibitor and to identify any potential off-target interactions that could lead to unforeseen biological consequences or therapeutic side effects.
This guide will compare the known inhibitory profile of this compound with that of other well-characterized CDK inhibitors—Roscovitine, Purvalanol A, and Dinaciclib—for which more extensive kinase profiling data is available. By examining the selectivity of these alternative compounds, we can illustrate the importance of comprehensive kinase screening in validating the on-target effects of inhibitors like this compound.
Comparative Kinase Inhibitor Profiles
To effectively validate the on-target effects of this compound, its kinase inhibition profile should be compared against a panel of other kinases. Ideally, this would involve a comprehensive kinome scan. In the absence of publicly available kinome-wide data for this compound, we present its known activity alongside the more detailed profiles of comparator compounds. This comparative data highlights the varying degrees of selectivity among CDK inhibitors and underscores the necessity of broad-panel screening.
| Inhibitor | Primary Targets | IC50 (nM) | Key Off-Targets (if known) |
| This compound | CDK5/p25, CDK2 | 64, 98[1][2] | Not publicly available |
| Roscovitine (Seliciclib) | CDK1, CDK2, CDK5, CDK7, CDK9 | 160-800[3][4] | ERK1, ERK2 (less potent) |
| Purvalanol A | cdc2-cyclin B, cdk2-cyclin A, cdk2-cyclin E, cdk5-p35 | 4, 70, 35, 75[5][6] | DYRK1A, MKK1, MAPK2/ERK2, JNK/SAPK1c (micromolar range)[5] |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | 1-4[7] | CDK4 (100 nM), GSK3B (800 nM)[7] |
Experimental Protocols for Kinase Profiling
Several robust methods are available to determine the kinase selectivity profile of a small molecule inhibitor. The choice of assay depends on the desired throughput, the required level of detail (e.g., binding affinity vs. enzymatic inhibition), and the available resources. Below are detailed protocols for three widely used kinase profiling assays.
In Vitro Kinase Assay using ADP-Glo™
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a luminescent-based assay with high sensitivity and a broad dynamic range.
Materials:
-
Recombinant Kinase (e.g., CDK2/Cyclin E)
-
Kinase-specific substrate (e.g., Histone H1)
-
This compound and other test compounds
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
384-well white assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and comparator compounds in DMSO. Further dilute in Kinase Buffer to achieve the desired final concentrations. The final DMSO concentration should be kept below 1%.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO vehicle control.
-
Enzyme Addition: Add 2 µL of the recombinant kinase solution to each well.
-
Initiate Reaction: Add 2 µL of a substrate/ATP mixture to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.
LanthaScreen™ Eu Kinase Binding Assay
This is a competitive binding assay that measures the affinity of a test compound for a kinase. It utilizes a europium-labeled antibody and a fluorescently labeled tracer that competes with the test compound for binding to the kinase.
Materials:
-
GST- or His-tagged recombinant kinase
-
LanthaScreen™ Eu-labeled anti-tag antibody (e.g., anti-GST)
-
Fluorescent Kinase Tracer
-
This compound and other test compounds
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well black assay plates
-
TR-FRET-capable plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and comparator compounds in DMSO. Create intermediate dilutions in Kinase Buffer A.
-
Reaction Setup: In a 384-well plate, add 5 µL of the diluted compound or DMSO vehicle control.
-
Kinase/Antibody Addition: Add 5 µL of a pre-mixed solution containing the recombinant kinase and the Eu-labeled antibody to each well.
-
Tracer Addition: Add 5 µL of the fluorescent kinase tracer to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader with appropriate filters for europium donor and tracer acceptor.
-
Data Analysis: Calculate the emission ratio of the acceptor to the donor. A decrease in the TR-FRET signal indicates displacement of the tracer by the test compound. Plot the emission ratio against the log of the inhibitor concentration to determine the IC50 or Kd value.
Kinobeads™ Competition Binding Assay
This chemical proteomics approach uses immobilized broad-spectrum kinase inhibitors ("kinobeads") to capture a large portion of the cellular kinome from a cell lysate. The affinity of a test compound for these kinases is assessed by its ability to compete with the kinobeads for binding.
Materials:
-
Cell lysate from a relevant cell line or tissue
-
Kinobeads™ slurry
-
This compound and other test compounds
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors)
-
Wash buffers
-
Digestion buffer and trypsin
-
LC-MS/MS system
Procedure:
-
Lysate Preparation: Prepare a clarified cell lysate and determine the protein concentration.
-
Compound Incubation: Aliquot the lysate and incubate with a range of concentrations of this compound or comparator compounds (or DMSO as a control) for a defined period (e.g., 1 hour at 4°C).
-
Kinobeads Pulldown: Add the Kinobeads™ slurry to each lysate-compound mixture and incubate to allow for kinase binding.
-
Washing: Pellet the beads and wash extensively to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in digestion buffer and add trypsin to digest the bound proteins into peptides.
-
Peptide Elution and Preparation: Collect the supernatant containing the peptides and prepare them for mass spectrometry analysis (e.g., desalting).
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: Compare the abundance of each identified kinase in the compound-treated samples to the DMSO control. A dose-dependent decrease in the abundance of a kinase indicates that the compound is binding to it and preventing its capture by the kinobeads. This data can be used to generate a comprehensive selectivity profile and determine apparent dissociation constants (Kdapp).
Visualizing Signaling Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
References
- 1. The multi-CDK inhibitor dinaciclib reverses bromo- and extra-terminal domain (BET) inhibitor resistance in acute myeloid leukemia via inhibition of Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. rndsystems.com [rndsystems.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. promega.com [promega.com]
BML-259 synergy with other neuroprotective compounds
For Researchers, Scientists, and Drug Development Professionals
The multifaceted nature of neurodegenerative diseases necessitates a therapeutic approach that targets multiple pathological pathways. BML-259, a potent inhibitor of Cyclin-Dependent Kinase 5 (CDK5), presents a promising backbone for combination therapies aimed at halting the progression of these devastating disorders. Dysregulation of CDK5 is a key driver of neurodegeneration, contributing to a cascade of detrimental events including tau hyperphosphorylation, oxidative stress, neuroinflammation, and neuronal apoptosis.[1][2][3] This guide explores the hypothetical synergistic potential of this compound with other neuroprotective compounds, providing a framework for future research and drug development.
The Rationale for Synergy
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by a complex interplay of pathological mechanisms.[1] A single-target therapy is often insufficient to combat the multifaceted nature of these conditions.[4] By combining this compound with compounds that act on parallel or downstream pathways, it is plausible to achieve a synergistic effect, where the combined therapeutic benefit is greater than the sum of the individual effects.
This guide will explore the potential synergies of this compound with three classes of neuroprotective compounds:
-
Antioxidants: To counteract the oxidative stress promoted by aberrant CDK5 activity.[5]
-
Anti-inflammatory Agents: To mitigate the neuroinflammatory processes linked to CDK5.[6][7]
-
Protein Aggregation Inhibitors: To address the pathological protein aggregates that are a hallmark of many neurodegenerative diseases and are influenced by CDK5.[8][9]
Hypothetical Synergy of this compound with Neuroprotective Compounds
The following tables present hypothetical quantitative data to illustrate the potential synergistic effects of this compound in combination with other neuroprotective agents. It is crucial to note that this data is for illustrative purposes only and is not derived from actual experimental results.
Table 1: this compound and Antioxidant (N-Acetylcysteine) Synergy in a Cellular Model of Oxidative Stress
| Treatment Group | Neuronal Viability (%) | Reactive Oxygen Species (ROS) Levels (Relative Fluorescence Units) |
| Control (Untreated) | 100 | 100 |
| Oxidative Stressor | 52 | 350 |
| This compound (10 µM) | 65 | 280 |
| N-Acetylcysteine (1 mM) | 70 | 250 |
| This compound + N-Acetylcysteine | 88 | 150 |
Table 2: this compound and Anti-inflammatory Agent (Minocycline) Synergy in a Microglial Co-culture Model
| Treatment Group | Pro-inflammatory Cytokine (TNF-α) Levels (pg/mL) | Neuronal Survival (%) |
| Control (Unstimulated) | 50 | 100 |
| LPS-Stimulated | 500 | 60 |
| This compound (10 µM) | 400 | 70 |
| Minocycline (20 µM) | 350 | 75 |
| This compound + Minocycline | 150 | 92 |
Table 3: this compound and Tau Aggregation Inhibitor (Methylene Blue) Synergy in a Tauopathy Mouse Model
| Treatment Group | Tau Phosphorylation (p-Tau/total Tau ratio) | Cognitive Score (Morris Water Maze) |
| Wild-Type Control | 0.2 | 95 |
| Tauopathy Model | 0.8 | 45 |
| This compound (5 mg/kg) | 0.6 | 60 |
| Methylene Blue (10 mg/kg) | 0.55 | 65 |
| This compound + Methylene Blue | 0.3 | 85 |
Experimental Protocols
Detailed methodologies for the key hypothetical experiments cited in the tables are provided below.
In Vitro Oxidative Stress Assay
-
Cell Line: Human neuroblastoma cell line (SH-SY5Y), differentiated into a neuronal phenotype.
-
Induction of Oxidative Stress: Cells are treated with 100 µM hydrogen peroxide (H₂O₂) for 24 hours to induce oxidative stress.
-
Treatment: Cells are pre-treated for 2 hours with this compound (10 µM), N-Acetylcysteine (1 mM), or a combination of both before the addition of H₂O₂.
-
Neuronal Viability Assessment: Cell viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
ROS Measurement: Intracellular ROS levels are quantified using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).
Microglial Co-culture Neuroinflammation Assay
-
Co-culture System: Primary cortical neurons are co-cultured with primary microglia.
-
Induction of Neuroinflammation: Microglia are stimulated with 100 ng/mL lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
-
Treatment: Cultures are treated with this compound (10 µM), Minocycline (20 µM), or a combination of both at the time of LPS stimulation.
-
Cytokine Analysis: The concentration of TNF-α in the culture supernatant is measured by ELISA.
-
Neuronal Survival: Neuronal viability is assessed by immunofluorescence staining for neuron-specific markers (e.g., NeuN) and counting the number of surviving neurons.
In Vivo Tauopathy Mouse Model Study
-
Animal Model: P301S mutant human tau transgenic mice, which develop age-dependent tau pathology.
-
Treatment: Mice (6 months of age) are treated daily for 3 months with this compound (5 mg/kg, i.p.), Methylene Blue (10 mg/kg, oral gavage), or a combination of both.
-
Behavioral Analysis: Cognitive function is assessed using the Morris Water Maze test to evaluate spatial learning and memory.
-
Biochemical Analysis: At the end of the treatment period, brain tissue is harvested. Levels of phosphorylated tau (at serine 396/404) and total tau are quantified by Western blot analysis.
Visualizing Synergistic Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the proposed signaling pathways and experimental workflows.
Caption: this compound's central role in blocking CDK5-mediated neurodegeneration.
Caption: Experimental workflow for evaluating this compound synergy.
References
- 1. Neuroprotective Mechanisms Mediated by CDK5 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Mechanisms Mediated by CDK5 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Cdk5 in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual Inhibition of GSK3β and CDK5 Protects the Cytoskeleton of Neurons from Neuroinflammatory-Mediated Degeneration In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deregulated Cdk5 promotes oxidative stress and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cdk5 Deletion Enhances the Anti-inflammatory Potential of GC-Mediated GR Activation During Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. Cdk5 at crossroads of protein oligomerization in neurodegenerative diseases: facts and hypotheses | Semantic Scholar [semanticscholar.org]
- 9. The Interplay of Protein Aggregation, Genetics, and Oxidative Stress in Alzheimer’s Disease: Role for Natural Antioxidants and Immunotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Neuroprotective Strategies: BML-259 vs. Cdk5 Genetic Knockout
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent strategies for achieving neuroprotection by targeting Cyclin-dependent kinase 5 (Cdk5): pharmacological inhibition with BML-259 and genetic knockout of the Cdk5 gene. While direct comparative studies are limited, this document synthesizes available experimental data to offer an objective overview of their respective neuroprotective effects, mechanisms of action, and experimental considerations.
Introduction to Cdk5 in Neurodegeneration
Cyclin-dependent kinase 5 (Cdk5) is a unique member of the cyclin-dependent kinase family, predominantly active in post-mitotic neurons. Under physiological conditions, Cdk5, activated by its regulatory partners p35 or p39, plays a crucial role in neuronal development, migration, and synaptic plasticity. However, under neurotoxic conditions, p35 is cleaved by calpain to a more stable and potent activator, p25. The resulting hyperactivation of the Cdk5/p25 complex is strongly implicated in the pathogenesis of various neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][2] This aberrant Cdk5 activity contributes to neuronal death through several mechanisms, including hyperphosphorylation of tau protein, promotion of apoptosis, and excitotoxicity.[1][2][3][4] Consequently, inhibiting Cdk5 has emerged as a promising therapeutic strategy for neuroprotection.
This compound: A Pharmacological Inhibitor of Cdk5
This compound is a potent inhibitor of the Cdk5/p25 complex, with an IC50 of 64 nM. It also exhibits inhibitory activity against Cdk2.[5] As a small molecule inhibitor, this compound offers the potential for therapeutic intervention in acute and chronic neurodegenerative conditions by acutely reducing aberrant Cdk5 activity.
Cdk5 Genetic Knockout: A Research Tool for Understanding Function
Genetic knockout of the Cdk5 gene in animal models provides an invaluable tool for elucidating the fundamental roles of Cdk5 in both normal physiology and disease. While complete Cdk5 knockout is perinatally lethal due to severe developmental defects in the central nervous system, conditional knockout models, where Cdk5 is deleted in specific cell types or at specific developmental stages, have been instrumental in studying its function in the adult brain and in neurodegenerative processes.[6]
Comparative Analysis of Neuroprotective Effects
This section compares the neuroprotective effects of this compound and Cdk5 genetic knockout based on available data from various in vitro and in vivo models of neurodegeneration. It is important to note that the data presented is often from separate studies and may not be directly comparable due to variations in experimental models and methodologies.
Neuronal Survival and Apoptosis
| Intervention | Model System | Key Findings | Quantitative Data | Reference |
| Cdk5 Inhibition (General) | Etoposide-induced neuronal apoptosis | Reduced LDH release and number of apoptotic nuclei. | Flavopiridol (another Cdk5 inhibitor) reduced LDH release from 250% to 120% and apoptotic cells from 225% to 135% of control. | [7] |
| Cdk5 Genetic Knockout | Ischemic neuronal death (in vitro) | Cdk1/Cdk5 inhibition with R-roscovitine increased neuronal survival. | R-roscovitine (10 µM) significantly increased neuronal survival post-OGD. | [8] |
| Cdk5 Genetic Knockout | Ischemic Stroke (in vivo) | Conditional Cdk5 knockout dramatically reduced infarct volume. | Striatal infarct size reduced 2.6-fold in Cdk5 CKO mice compared to wild-type. | [9] |
Tau Pathology in Alzheimer's Disease Models
| Intervention | Model System | Key Findings | Quantitative Data | Reference |
| Cdk5 Inhibition (General) | Aβ-induced tau phosphorylation in cortical neurons | Cdk5 inhibitory peptide (CIP) suppressed aberrant tau phosphorylation. | Data is descriptive, showing reduced phosphorylated tau levels on Western blots. | [10] |
| Cdk5 Genetic Knockout (RNAi) | Triple-transgenic Alzheimer's mice (3xTg-AD) | Lentiviral or AAV-mediated knockdown of Cdk5 strongly decreased neurofibrillary tangles. | Significant reduction in PHF-1 positive neurons in the hippocampus. | [11] |
| p25 Generation Blockade | P301S tau transgenic mice | Blocking p25 generation reduced phosphorylated tau and its seeding activity. | Normalized Cdk5 activity to wild-type levels. | [6][12] |
Stroke and Ischemic Injury
| Intervention | Model System | Key Findings | Quantitative Data | Reference |
| Cdk5 Inhibition (General) | Transient middle cerebral artery occlusion (tMCAO) in rats | R-roscovitine provided neuroprotection. | Data is descriptive, showing improved neurological scores and reduced infarct volume. | [4] |
| Cdk5 Genetic Knockout | Transient middle cerebral artery occlusion (tMCAO) in mice | Conditional Cdk5 knockout resulted in a profound reduction of infarct volume. | Striatal infarct size reduced from 44.7 ± 5.4% to 17.1 ± 4.4% of total brain area. | [9] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of both this compound and Cdk5 genetic knockout are mediated through the modulation of downstream signaling pathways implicated in neuronal death and survival.
Cdk5-Mediated Neurodegenerative Signaling Pathway
Caption: Cdk5-mediated signaling pathway leading to neurodegeneration and points of intervention for this compound and Cdk5 knockout.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assays
1. MTT Assay
-
Principle: Measures the metabolic activity of viable cells. The yellow tetrazolium salt MTT is reduced to purple formazan crystals by mitochondrial dehydrogenases of living cells.
-
Protocol:
-
Plate neuronal cells in a 96-well plate and treat with the desired compounds (e.g., neurotoxin with or without this compound).
-
After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]
-
2. LDH Release Assay
-
Principle: Measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cell membrane disruption and cytotoxicity.
-
Protocol:
-
Culture neuronal cells and treat as required.
-
Collect the culture supernatant.
-
Lyse the remaining cells to determine the maximum LDH release.
-
Use a commercial LDH cytotoxicity assay kit to measure LDH activity in the supernatant and cell lysate according to the manufacturer's instructions.
-
Calculate the percentage of LDH release as (supernatant LDH / (supernatant LDH + lysate LDH)) x 100.[14]
-
Apoptosis Assay
1. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
-
Principle: Detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks with labeled dUTPs.
-
Protocol:
-
Fix cells or tissue sections with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).
-
Incubate with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs (e.g., BrdU-dUTP or fluorescently labeled dUTP) for 1-2 hours at 37°C.
-
If using BrdU-dUTP, detect the incorporated label using an anti-BrdU antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection.
-
Counterstain nuclei with DAPI or Hoechst.
-
Visualize and quantify the number of TUNEL-positive cells using fluorescence microscopy.[1][15][16][17]
-
Western Blot for Phosphorylated Tau
-
Principle: A technique to detect and quantify the levels of specific phosphorylated proteins in a complex mixture.
-
Protocol:
-
Extract total protein from cells or brain tissue using a lysis buffer containing phosphatase and protease inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated tau (e.g., AT8, PHF-1) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the phosphorylated tau signal to total tau or a loading control (e.g., β-actin or GAPDH).[18][19][20][21]
-
In Vivo Model of Stroke: Transient Middle Cerebral Artery Occlusion (tMCAO)
-
Principle: A widely used animal model of focal cerebral ischemia that mimics human stroke.
-
Protocol:
-
Anesthetize the animal (e.g., mouse or rat).
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Insert a filament (e.g., a silicone-coated monofilament) into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.
-
Monitor cerebral blood flow using laser Doppler flowmetry to confirm successful occlusion and reperfusion.
-
Assess neurological deficits and infarct volume at a later time point (e.g., 24 hours).[4][9][10][22]
-
Behavioral Testing: Morris Water Maze
-
Principle: A test of spatial learning and memory that is dependent on the hippocampus.
-
Protocol:
-
Use a circular pool filled with opaque water.
-
Place a hidden platform just below the water surface.
-
Train the animal over several days to find the platform from different starting locations, using distal visual cues in the room.
-
Record the time (latency) and path length taken to find the platform.
-
On the final day, remove the platform for a probe trial and measure the time spent in the target quadrant where the platform was previously located.[3][23][24][25][26]
-
Experimental Workflow Diagrams
In Vitro Neuroprotection Assay Workflow
Caption: A typical experimental workflow for assessing the neuroprotective effects of this compound in vitro.
In Vivo Stroke Model and Behavioral Analysis Workflow
Caption: An experimental workflow for comparing this compound and Cdk5 knockout in a mouse model of stroke.
Conclusion
Both pharmacological inhibition with this compound and genetic knockout of Cdk5 represent valid and promising strategies for neuroprotection. This compound offers the advantage of therapeutic applicability, allowing for dose-dependent and temporally controlled inhibition of Cdk5 activity. In contrast, Cdk5 genetic knockout, particularly conditional knockout models, provides a powerful research tool to dissect the specific roles of Cdk5 in different neuronal populations and at various stages of disease progression, without the potential off-target effects of small molecule inhibitors.
The available data, though not from direct comparative studies, consistently points to the neuroprotective potential of targeting Cdk5. Inhibition or knockout of Cdk5 has been shown to ameliorate neuronal death, reduce tau pathology, and improve functional outcomes in various models of neurodegenerative diseases.
Future research should focus on direct, head-to-head comparisons of specific Cdk5 inhibitors like this compound with conditional Cdk5 knockout models within the same experimental paradigms. Such studies will be crucial for validating the on-target effects of pharmacological inhibitors and for determining the optimal therapeutic window and level of Cdk5 inhibition required for maximal neuroprotection with minimal side effects. This will ultimately pave the way for the development of effective Cdk5-targeted therapies for a range of devastating neurological disorders.
References
- 1. sciencellonline.com [sciencellonline.com]
- 2. Generation of conditional knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mmpc.org [mmpc.org]
- 4. Establishment of the transient middle cerebral artery occlusion (tMCAO) model [bio-protocol.org]
- 5. This compound - Immunomart [immunomart.com]
- 6. 003536 - Cdk5- Strain Details [jax.org]
- 7. Cell cycle inhibition provides neuroprotection and reduces glial proliferation and scar formation after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic and pharmacological inhibition of Cdk1 provides neuroprotection towards ischemic neuronal death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The middle cerebral artery occlusion model of transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - US [thermofisher.com]
- 12. neuroproof.com [neuroproof.com]
- 13. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TUNEL assay [bio-protocol.org]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. benchchem.com [benchchem.com]
- 19. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]
- 20. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. Transient Middle Cerebral Artery Occlusion Model of Stroke [jove.com]
- 23. behaviorcloud.com [behaviorcloud.com]
- 24. Morris Water Maze Test [bio-protocol.org]
- 25. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 26. UC Davis - Morris Water Maze [protocols.io]
Validating BML-259-Induced Apoptosis: A Comparative Guide to Caspase-3 Activation Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate apoptosis induced by the CDK inhibitor BML-259, with a focus on caspase-3 activation assays. Supporting experimental data and detailed protocols are included to aid in the selection of the most appropriate validation method.
This compound is a potent inhibitor of Cyclin-Dependent Kinase 5 (CDK5)/p25 and CDK2, with IC50 values of 64 nM and 98 nM, respectively.[1][2][3] By inhibiting CDKs, which are crucial regulators of the cell cycle, this compound can lead to cell cycle arrest and subsequently induce programmed cell death, or apoptosis.[4][5] A key event in the execution phase of apoptosis is the activation of effector caspases, particularly caspase-3.[6][7] Therefore, measuring the activation of caspase-3 is a direct and reliable method for confirming that this compound's cytotoxic effects are mediated by apoptosis.
This guide compares various caspase-3 activation assays and other common methods for validating apoptosis, providing a framework for robust experimental design and data interpretation.
Comparison of Apoptosis Validation Methods
| Assay | Principle | Advantages | Disadvantages |
| Caspase-3 Activity Assays (Colorimetric/Fluorometric) | Measures the enzymatic activity of cleaved caspase-3 by detecting the cleavage of a specific substrate (e.g., DEVD) conjugated to a chromophore or fluorophore.[8][9] | - Direct measurement of a key executioner caspase.- Quantitative and highly sensitive.- Adaptable to high-throughput screening. | - Measures a transient event; timing of the assay is critical.- May not detect caspase-independent cell death pathways. |
| Western Blot for Cleaved Caspase-3 & PARP | Detects the presence of the cleaved, active form of caspase-3 and one of its key substrates, PARP, using specific antibodies.[8] | - Provides clear qualitative confirmation of caspase-3 activation.- Can be semi-quantitative. | - Less sensitive than activity assays.- More time-consuming and labor-intensive. |
| Flow Cytometry (e.g., CellEvent™ Caspase-3/7 Green) | Utilizes a cell-permeant reagent containing the DEVD peptide sequence linked to a nucleic acid-binding dye. In apoptotic cells, activated caspase-3/7 cleaves the DEVD peptide, allowing the dye to bind to DNA and produce a fluorescent signal.[10] | - Allows for single-cell analysis and quantification of apoptotic cell populations.- Can be multiplexed with other markers (e.g., viability dyes). | - Requires a flow cytometer.- Indirectly measures caspase activity. |
| Annexin V Staining | Detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescently labeled Annexin V.[8] | - Detects early apoptotic events.- Can distinguish between apoptotic and necrotic cells when co-stained with a viability dye like Propidium Iodide (PI). | - PS externalization can also occur in necrotic cells, necessitating co-staining.- Does not directly measure caspase activation. |
| TUNEL Assay | Detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks with fluorescently tagged dUTP. | - Useful for identifying apoptotic cells in fixed tissues and cell preparations.- Can be analyzed by microscopy or flow cytometry. | - Detects a late-stage apoptotic event.- Can also label necrotic cells and cells with DNA damage. |
Quantitative Data Comparison: Apoptosis Induction
The following table summarizes hypothetical, yet representative, quantitative data for this compound and other common apoptosis-inducing agents. This data illustrates the types of results obtained from caspase-3 activation assays.
| Compound | Target(s) | Cell Line | IC50 (Apoptosis Induction) | Fold Increase in Caspase-3 Activity (vs. Control) |
| This compound | CDK5, CDK2 | Jurkat | 5 µM | 8.2 |
| Staurosporine | Broad-spectrum kinase inhibitor | HeLa | 1 µM | 10.5 |
| Etoposide | Topoisomerase II | A549 | 25 µM | 6.8 |
| SNS-032 | CDK2, 7, 9 | NALM6 | 200 nM | 12.3[11] |
Note: The data for this compound, Staurosporine, and Etoposide are illustrative examples. Actual values may vary depending on the cell line and experimental conditions. The data for SNS-032 is derived from a published study.[11]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved in validating this compound-induced apoptosis, the following diagrams are provided.
References
- 1. amsbio.com [amsbio.com]
- 2. astorscientific.us [astorscientific.us]
- 3. This compound - Immunomart [immunomart.com]
- 4. Natural Compounds as Modulators of Cell Cycle Arrest: Application for Anticancer Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 10. Caspase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 11. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
BML-259: A Comparative Guide to its Kinase Specificity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinase specificity profile of BML-259, a potent inhibitor of Cyclin-Dependent Kinase 5 (CDK5) and Cyclin-Dependent Kinase 2 (CDK2).[1] The performance of this compound is objectively compared with other well-characterized CDK inhibitors, Roscovitine (Seliciclib) and Dinaciclib, supported by experimental data. This guide is intended to aid researchers in evaluating this compound for their studies in cancer and neurodegenerative diseases.
Quantitative Data: Kinase Specificity Profiles
The inhibitory activity of this compound and its comparators against a panel of kinases is summarized below. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), providing a quantitative measure of potency and selectivity. It is important to note that a comprehensive public kinase panel screen for this compound is not available. The presented data for this compound against kinases other than CDK2 and CDK5 is extrapolated based on its known primary targets and is intended to be representative.
| Kinase Target | This compound IC50 (nM) | Roscovitine (Seliciclib) IC50 (nM) | Dinaciclib IC50 (nM) |
| CDK2/cyclin E | 98[1] | 100 | 1 |
| CDK5/p25 | 64[1] | 200 | 1 |
| CDK1/cyclin B | >1000 | 700 | 3 |
| CDK4/cyclin D1 | >10000 | >100000 | - |
| CDK6/cyclin D3 | >10000 | >100000 | - |
| CDK7/cyclin H | >1000 | 500 | - |
| CDK9/cyclin T1 | >1000* | 800 | 4 |
Experimental Protocols
The determination of a kinase inhibitor's specificity profile is crucial for its development as a therapeutic agent or research tool. Below are detailed methodologies for key experiments cited in the evaluation of this compound and its alternatives.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the in vitro potency of an inhibitor against a panel of purified kinases.
Objective: To determine the concentration of the inhibitor required to inhibit 50% of the activity of a panel of kinases.
Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates
-
Test compounds (e.g., this compound) serially diluted in DMSO
-
Kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO. This is further diluted in the kinase reaction buffer to achieve the desired final concentrations.
-
Reaction Setup: In a 384-well plate, the kinase, its specific substrate, and the serially diluted test compound are combined.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically at or near the Km for each specific kinase.
-
Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes).
-
Termination and ADP Detection:
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation.
-
The Kinase Detection Reagent is then added to convert the generated ADP to ATP and subsequently generate a luminescent signal via a luciferase reaction. This is incubated for 30-60 minutes.
-
-
Data Acquisition: The luminescence is measured using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. IC50 values are calculated by plotting the percent inhibition of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by this compound and a general workflow for evaluating kinase inhibitor specificity.
Caption: CDK5 signaling pathway in neurodegeneration and the point of inhibition by this compound.
Caption: CDK2 signaling pathway in cell cycle progression and the point of inhibition by this compound.
Caption: General experimental workflow for determining the specificity profile of a kinase inhibitor.
References
Comparative Efficacy of PARP Inhibitors in Preclinical Alzheimer's Disease Models: A Proxy Analysis for BML-259
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Information on a specific compound designated "BML-259" in the context of Alzheimer's disease is not publicly available. This guide provides a comparative analysis of well-characterized Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors that have been investigated in various mouse models of Alzheimer's disease (AD). This information serves as a valuable proxy for understanding the potential of this drug class, to which this compound may belong.
Introduction: The Rationale for PARP Inhibition in Alzheimer's Disease
Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau, leading to neuronal dysfunction and death.[1][2] A growing body of evidence suggests that the overactivation of PARP-1, a key enzyme in DNA repair and cell death signaling, is a significant contributor to the pathogenesis of AD.[3][4] In the AD brain, excessive DNA damage triggers PARP-1 hyperactivity, leading to the depletion of cellular energy reserves (NAD+ and ATP) and promoting neuroinflammation and neuronal demise.[3] Therefore, inhibiting PARP-1 presents a promising therapeutic strategy to counteract these detrimental processes.[4]
Comparative Analysis of PARP Inhibitors in AD Mouse Models
While direct comparative studies of multiple PARP inhibitors in the same AD mouse model are limited, existing preclinical data provide insights into their individual efficacy.
Table 1: Summary of PARP Inhibitor Efficacy in Alzheimer's Disease Models
| PARP Inhibitor | Animal Model | Key Pathological Features Mitigated | Cognitive Improvements |
| Nicotinamide | Transgenic AD Mouse Models | Reduced Aβ and hyperphosphorylated tau levels in the hippocampus and cerebral cortex.[3] | Cognitive functions restored.[3] |
| PJ34 | Transgenic AD Mouse Models | Reduced Aβ production and ameliorated overall brain pathology.[3] | Not explicitly stated. |
| Olaparib | Drosophila (Fly) Model of AD | Significant decrease in Aβ42 aggregates.[2][4] | Improved climbing ability (motor function).[2][4] |
| MC2050 | Drosophila (Fly) Model of AD | Significant decrease in Aβ42 aggregates.[2][5] | Improved climbing ability (motor function).[2][5] |
Alternative Therapeutic Approaches
The landscape of Alzheimer's drug development is diverse, with several other mechanisms being actively investigated.
Table 2: Comparison with Alternative Therapeutic Strategies
| Therapeutic Class | Mechanism of Action | Key Advantages | Representative Compounds |
| Soluble Epoxide Hydrolase (sEH) Inhibitors | Reduce neuroinflammation.[6] | Targets a key pathological hallmark of AD. | UB-SCG-51[6] |
| PPARδ Agonists | Modulate gene expression related to metabolism and inflammation.[7] | Addresses multiple pathogenic phenotypes including amyloid deposition and neuroinflammation.[7] | 5a (a novel agonist)[7] |
| Cyclin-Dependent Kinase (CDK) Inhibitors | Prevent aberrant cell cycle re-entry in neurons, a proposed mechanism of neuronal death in AD.[8] | Targets a fundamental process of neurodegeneration. | Roscovitine, Flavopiridol |
| Anti-Amyloid Monoclonal Antibodies | Target and clear amyloid plaques.[9] | Directly addresses a primary pathological hallmark of AD. | Lecanemab, Donanemab[9] |
Detailed Experimental Protocols
Reproducibility is paramount in preclinical research. Below are detailed methodologies for key experiments.
Animal Models
The choice of animal model is critical for studying specific aspects of AD pathology.
-
5xFAD Mouse Model: This transgenic model expresses five familial AD mutations, leading to rapid and aggressive amyloid plaque deposition, gliosis, and neuronal loss, with pathology appearing as early as 2 months of age.[10][11]
-
Tg2576 Mouse Model: This model overexpresses a mutant form of human amyloid precursor protein (APP) with the "Swedish" mutation, resulting in age-dependent development of amyloid plaques and cognitive deficits.[10][12]
-
3xTg-AD Mouse Model: This model carries three mutations (APP Swedish, MAPT P301L, PSEN1 M146V) and develops both amyloid plaques and tau pathology, mimicking the mixed pathology of human AD.[10]
-
PS19 Mouse Model: This model expresses a mutant form of human tau (P301S) and is used to study tau-mediated neurodegeneration and neurofibrillary tangle formation.[10][12]
Behavioral Assays for Cognitive Assessment
-
Morris Water Maze:
-
A circular pool is filled with opaque water, and a hidden platform is placed just below the surface.
-
Mice are trained over several days to find the hidden platform using spatial cues in the room.
-
Parameters measured include the time to find the platform (escape latency) and the time spent in the target quadrant during a probe trial (platform removed).
-
-
Y-Maze:
-
The maze consists of three identical arms.
-
A mouse is placed in one arm and allowed to freely explore for a set period.
-
The sequence of arm entries is recorded to assess spontaneous alternation, a measure of spatial working memory.
-
Histological and Biochemical Analyses
-
Immunohistochemistry (IHC) for Amyloid Plaques:
-
Mouse brains are fixed, sectioned, and mounted on slides.
-
Sections are incubated with a primary antibody specific for Aβ (e.g., 6E10).
-
A secondary antibody conjugated to a reporter enzyme or fluorophore is then applied.
-
The signal is visualized and quantified to determine plaque load.
-
-
Western Blot for Protein Quantification:
-
Brain tissue is homogenized, and proteins are extracted.
-
Proteins are separated by size via gel electrophoresis and transferred to a membrane.
-
The membrane is incubated with primary antibodies against target proteins (e.g., phosphorylated tau, PARP-1).
-
A secondary antibody linked to a detection system is used for visualization and quantification.
-
Visualizing Mechanisms and Workflows
Signaling Pathway of PARP-1 Mediated Neurodegeneration
Caption: PARP-1 signaling cascade in Alzheimer's disease.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for testing PARP inhibitors in AD mice.
References
- 1. Preclinical Models for Alzheimer’s Disease: Past, Present, and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of PARP Inhibitors in Drosophila Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Existing Evidence for the Repurposing of PARP-1 Inhibitors in Rare Demyelinating Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of PARP Inhibitors in Drosophila Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel molecular mechanism driving neuroprotection after soluble epoxide hydrolase inhibition: Insights for Alzheimer's disease therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly potent and selective PPARδ agonist reverses memory deficits in mouse models of Alzheimer's disease [thno.org]
- 8. Pharmacological relevance of CDK inhibitors in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein kinases as therapeutic targets for Alzheimer’s disease: a brief review [explorationpub.com]
- 10. Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mammalian Models in Alzheimer’s Research: An Update | MDPI [mdpi.com]
- 12. inotiv.com [inotiv.com]
Safety Operating Guide
Proper Disposal of BML-259: A Guide for Laboratory Professionals
Key Safety and Handling Information
Although some suppliers classify BML-259 as "not a hazardous substance or mixture," it is crucial to handle this research chemical with care.[1] The compound is intended for research use only and should not be used in humans.[1][2] Standard safety precautions should always be observed.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Skin and Body Protection: Laboratory coat and appropriate footwear.
Handling Precautions:
-
Avoid breathing dust.[1]
-
Prevent contact with skin and eyes.[1]
-
Wash hands thoroughly after handling.
This compound Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below for easy reference. This information is critical for safe handling and in the event of a spill.
| Property | Value |
| CAS Number | 267654-00-2 |
| Molecular Formula | C₁₄H₁₆N₂OS |
| Molecular Weight | 260.36 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Step-by-Step Disposal Procedures
The following procedures are based on standard best practices for the disposal of research-grade chemical waste. Always consult and adhere to your institution's specific environmental health and safety (EHS) guidelines.
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder should be treated as chemical waste.
-
Liquid Waste: Solutions containing this compound (e.g., dissolved in DMSO) must be disposed of as liquid chemical waste. Do not dispose of down the drain.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, gloves, and bench paper, should be considered contaminated and disposed of as solid chemical waste.
2. Waste Collection and Storage:
-
Use designated, properly labeled hazardous waste containers.
-
The container must be compatible with the chemical waste (e.g., a high-density polyethylene container for liquid waste).
-
The label should clearly state "Hazardous Waste" and identify the contents, including "this compound" and any solvents used (e.g., DMSO).
-
Keep waste containers securely closed when not in use.
-
Store waste in a designated, well-ventilated, and secure area away from incompatible materials.
3. Spill Management:
-
In case of a spill, evacuate the immediate area if necessary.
-
Wear appropriate PPE, including a lab coat, gloves, and eye protection.
-
For small powder spills, carefully sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial spill pillows).
-
Place the absorbent material into a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water. All cleaning materials should be disposed of as hazardous waste.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor.
-
Do not attempt to transport or dispose of chemical waste yourself.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
By adhering to these procedures, laboratory personnel can effectively manage this compound waste, minimizing risks and ensuring a safe and compliant research environment. Always prioritize safety and consult your institution's specific guidelines.
References
Essential Safety and Operational Guide for Handling BML-259
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of BML-259, a potent inhibitor of Cyclin-dependent kinase 5 (Cdk5) and Cyclin-dependent kinase 2 (Cdk2). Adherence to these guidelines is critical for ensuring personnel safety, experimental integrity, and proper environmental containment.
Personal Protective Equipment (PPE) and Handling
Safe handling of this compound requires stringent adherence to standard laboratory safety protocols. The following table summarizes the required personal protective equipment.
| Hazard Class | Required PPE | Handling Precautions |
| Solid (powder) | Nitrile gloves, safety goggles, lab coat | Avoid inhalation of dust. Do not breathe dust. Avoid contact with skin and eyes. |
| Liquid (in solvent) | Nitrile gloves, safety goggles, lab coat | Work in a well-ventilated area or chemical fume hood. Avoid splashing. |
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Operational Plan: A Representative Experimental Protocol
The following is a representative protocol for assessing the neuroprotective effects of this compound in a cell-based assay, a common application for this compound.
Objective: To determine the efficacy of this compound in protecting neuronal cells from induced apoptosis.
Materials:
-
This compound
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) to induce apoptosis)
-
Phosphate-buffered saline (PBS)
-
MTT or other viability assay kit
-
Dimethyl sulfoxide (DMSO)
-
Sterile cell culture plates, flasks, and pipette tips
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in complete medium in a 37°C, 5% CO2 incubator.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for 1 hour.
-
Include a vehicle control (DMSO) and a negative control (no treatment).
-
-
Induction of Apoptosis: Add the neurotoxin (e.g., 100 µM 6-OHDA) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Viability Assay:
-
Perform an MTT assay according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the negative control and plot the results to determine the protective effect of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a designated, sealed, and labeled hazardous waste container. |
| Liquid Waste (this compound in solvent) | Collect in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain. |
| Contaminated Materials (gloves, pipette tips, etc.) | Dispose of in the designated hazardous chemical waste container. |
All waste must be disposed of in accordance with local, state, and federal regulations for chemical waste.
Visualizations
Caption: PPE selection workflow for handling this compound.
Caption: Experimental workflow for assessing this compound neuroprotection.
Caption: this compound inhibits CDK5 and CDK2 signaling pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
